2-Methyl-2-(pyrimidin-2-yl)propanenitrile
Description
BenchChem offers high-quality 2-Methyl-2-(pyrimidin-2-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(pyrimidin-2-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-pyrimidin-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCBGHQYSALLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile, a heterocyclic nitrile with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, a proposed synthetic pathway with mechanistic insights, and its anticipated chemical properties, offering a foundational resource for researchers in the field.
Introduction
2-Methyl-2-(pyrimidin-2-yl)propanenitrile, with CAS Number 1849313-91-2, belongs to the broad class of pyrimidine derivatives.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents. These derivatives are known to exhibit a vast range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The introduction of a gem-dimethylnitrile group at the 2-position of the pyrimidine ring creates a unique structural motif that may impart specific physicochemical and biological properties, making it a molecule of interest for further investigation.
Molecular Structure and Properties
The molecular structure of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is characterized by a pyrimidine ring linked at the C2 position to a quaternary carbon atom, which is further substituted with two methyl groups and a nitrile group.
Structural Diagram
Caption: Proposed workflow for the synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Pyrimidineacetonitrile
-
Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyrimidineacetonitrile (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1 hour to ensure complete formation of the anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Mechanistic Rationale
The proposed synthesis proceeds via a classic acid-base reaction followed by nucleophilic substitution. The α-protons of 2-pyrimidineacetonitrile are acidic due to the electron-withdrawing effects of both the pyrimidine ring and the nitrile group. The strong base deprotonates the α-carbon to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide in an Sₙ2 reaction. The use of a slight excess of base and alkylating agent ensures the di-alkylation of the α-carbon to yield the desired product.
Potential Applications and Future Directions
While specific applications for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile have not been extensively reported, its structural features suggest several areas of potential interest for researchers.
-
Medicinal Chemistry: As a pyrimidine derivative, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
-
Materials Science: The nitrile group can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, making this compound a potential precursor for the synthesis of novel polymers and functional materials.
-
Agrochemicals: The pyrimidine core is also found in a number of herbicides and fungicides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound using modern spectroscopic techniques, and the exploration of its biological activities and material properties.
Safety Information
Based on available data, 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H332: Harmful if inhaled. [1]* H335: May cause respiratory irritation. [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. [Link]
-
MilliporeSigma. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. [Link]
Sources
2-Methyl-2-(pyrimidin-2-yl)propanenitrile: Synthesis Pathways and Mechanistic Protocols
Executive Summary
The molecule 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS: 1849313-91-2), also referred to as 2-(pyrimidin-2-yl)isobutyronitrile, represents a highly valuable structural motif in modern medicinal chemistry. The incorporation of an
Synthesizing this sterically congested tertiary carbon-heteroaryl bond requires overcoming significant activation energy barriers. As a Senior Application Scientist, I have structured this guide to critically evaluate the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed
Mechanistic Pathways: The "Why" and "How"
Pathway A: Direct Nucleophilic Aromatic Substitution (SNAr)
The most direct and atom-economical route to 2-methyl-2-(pyrimidin-2-yl)propanenitrile is via an SNAr reaction between 2-chloropyrimidine and isobutyronitrile.
Causality & Logic:
The pyrimidine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the two endocyclic nitrogen atoms. The 2-position and 4/6-positions are particularly activated toward nucleophilic attack. However, isobutyronitrile is a weak carbon acid (pKa
Upon deprotonation, the sterically hindered tertiary carbanion attacks the 2-position of the pyrimidine, forming a transient Meisenheimer complex. The subsequent collapse of this intermediate ejects the chloride ion, restoring aromaticity and yielding the target product.
Caption: SNAr mechanism for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile synthesis.
Pathway B: Palladium-Catalyzed -Arylation
When the pyrimidine substrate contains electron-donating groups that deactivate the ring toward SNAr, or when 2-bromopyrimidine is utilized, transition-metal catalysis becomes the necessary alternative.
Causality & Logic:
The palladium-catalyzed
Caption: Catalytic cycle for the Pd-catalyzed alpha-arylation of isobutyronitrile.
Quantitative Data & Pathway Comparison
To facilitate route selection for scale-up or library synthesis, the following table summarizes the operational parameters of both methodologies.
| Parameter | Pathway A: SNAr | Pathway B: Pd-Catalysis |
| Primary Electrophile | 2-Chloropyrimidine | 2-Bromopyrimidine |
| Optimal Base | KHMDS (1.0 M in THF) | NaOtBu or KHMDS |
| Reaction Temperature | 0 °C to 25 °C | 90 °C to 110 °C |
| Typical Yield | 75% - 85% | 60% - 80% |
| Scalability | Excellent (Low cost, robust) | Moderate (High catalyst/ligand cost) |
| Atom Economy | High (Loss of HCl/KCl) | Lower (Ligand and Pd waste) |
| Primary Failure Mode | Moisture quenching the enolate | Catalyst poisoning / Oxidation |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in a professional laboratory setting.
Protocol A: Synthesis via SNAr (Recommended for Scale-Up)
This protocol utilizes KHMDS to ensure irreversible deprotonation without nucleophilic interference.
-
Preparation of the Nitrile Anion:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Charge the flask with anhydrous THF (50 mL) and isobutyronitrile (1.50 g, 21.7 mmol, 1.25 equiv).
-
Cool the solution to 0 °C using an ice-water bath.
-
Validation Check: Ensure the internal temperature is
2 °C before proceeding to prevent localized exotherms. -
Dropwise, add KHMDS (26.0 mL of a 1.0 M solution in THF, 26.0 mmol, 1.50 equiv) over 15 minutes. Stir the resulting pale-yellow solution at 0 °C for 30 minutes.
-
-
Electrophile Addition:
-
Dissolve 2-chloropyrimidine (1.98 g, 17.3 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Add the 2-chloropyrimidine solution dropwise to the enolate mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The 2-chloropyrimidine spot (UV active) should be consumed, replaced by a lower Rf product spot.
-
-
Workup and Purification:
-
Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH
Cl (30 mL). Causality: Quenching destroys excess KHMDS and protonates any unreacted enolate, preventing side-polymerization. -
Extract the aqueous layer with Ethyl Acetate (3
40 mL). -
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purify the crude residue via flash column chromatography (SiO
, gradient 10% to 30% EtOAc in Hexanes) to afford 2-Methyl-2-(pyrimidin-2-yl)propanenitrile as a pale solid/oil.
-
Protocol B: Synthesis via Palladium-Catalyzed -Arylation
This protocol is reserved for highly substituted pyrimidines where SNAr is electronically disfavored.
-
Catalyst and Substrate Loading:
-
In an argon-filled glovebox, charge a Schlenk tube with 2-bromopyrimidine (1.59 g, 10.0 mmol, 1.0 equiv), Pd
(dba) (183 mg, 0.20 mmol, 2 mol%), rac-BINAP (249 mg, 0.40 mmol, 4 mol%), and NaOtBu (1.44 g, 15.0 mmol, 1.5 equiv). -
Causality: NaOtBu is chosen because its pKa is sufficient to deprotonate the nitrile in the presence of the transition metal complex, facilitating the transmetalation step without degrading the Pd center[2].
-
-
Reaction Execution:
-
Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Inject anhydrous Toluene (20 mL) and isobutyronitrile (1.04 g, 15.0 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Validation Check: The solution will transition from dark red/purple to a dark brown suspension as the catalytic cycle turns over and NaBr precipitates.
-
-
Workup:
-
Cool to room temperature. Dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the target nitrile.
-
References
- Google Patents.
- PubMed (NIH) / J. Am. Chem. Soc. (Culkin & Hartwig, 2002).
- ACS Publications (Hartwig, 2003).
Sources
- 1. US9242969B2 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Application of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2) in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the pursuit of metabolically robust and target-selective candidates relies heavily on the strategic selection of privileged building blocks. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2) has emerged as a highly valuable fragment for library synthesis and lead optimization. As a Senior Application Scientist, I have observed that the true utility of this molecule lies in its dual-functional architecture: a pyrimidine core that serves as a classic hydrogen-bond acceptor for kinase hinge regions, coupled with a gem-dimethyl nitrile moiety that imparts profound metabolic stability and bioisosteric versatility[1],[2].
This whitepaper provides an in-depth technical analysis of CAS 1849313-91-2, detailing its physicochemical profile, mechanistic rationale in drug design, and field-proven synthetic workflows for its integration into novel therapeutics.
Physicochemical Profiling & Structural Rationale
To effectively deploy CAS 1849313-91-2 in a synthetic campaign, one must first understand its baseline physicochemical properties. The data below summarizes the core metrics required for handling and reaction planning.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 2-Methyl-2-(pyrimidin-2-yl)propanenitrile |
| CAS Number | 1849313-91-2 |
| Linear Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Boiling Point | 240.4 ± 23.0 °C (at 760 mmHg) |
| Typical Purity | ≥97% |
| Physical Form | Solid |
| InChIKey | PLZCBGHQYSALLP-UHFFFAOYSA-N |
Mechanistic Rationale: The "Magic Methyl" and Nitrile Synergy
The architectural brilliance of CAS 1849313-91-2 stems from the specific combination of its functional groups:
-
The Gem-Dimethyl Group (Steric Shielding): The incorporation of a gem-dimethyl group adjacent to the pyrimidine ring is a deliberate tactic to enhance in vivo metabolic stability. By introducing steric bulk at the
-carbon, this moiety effectively blocks cytochrome P450 (CYP)-mediated -oxidation, a common metabolic liability in drug candidates[1],[3]. Furthermore, the "magic methyl" effect restricts the conformational flexibility of the side chain, locking the molecule into a bioactive conformation that reduces entropic penalty upon target binding[2]. -
The Nitrile Moiety (Bioisosterism): Nitriles are exceptional bioisosteres for halogens, carbonyls, and hydroxyl groups. They possess a strong dipole moment and act as compact hydrogen-bond acceptors without adding the lipophilic bulk associated with larger alkyl groups. This allows the fragment to engage deeply within solvated protein pockets.
-
The Pyrimidine Core (Hinge Binding): Pyrimidine is a ubiquitous heterocycle in oncology and CNS drug discovery. Its nitrogen atoms serve as critical hydrogen-bond acceptors, frequently interacting with the backbone amides of the ATP-binding hinge region in kinases.
Pharmacophore mapping of CAS 1849313-91-2 illustrating its dual PK/PD advantages.
Experimental Workflows: Synthetic Integration
To utilize CAS 1849313-91-2 as a building block, the nitrile group is frequently reduced to a primary amine. This generates a sterically hindered, highly stable amine (2-methyl-2-(pyrimidin-2-yl)propan-1-amine) that can be subsequently coupled to various electrophiles (e.g., via SNAr or amide coupling) to build a screening library.
Protocol: Catalytic Hydrogenation of Nitrile to Primary Amine
This protocol is designed as a self-validating system . The causality behind each reagent choice ensures high fidelity and prevents common side reactions.
Objective: Convert the nitrile group of CAS 1849313-91-2 to a primary amine while leaving the pyrimidine core intact.
Reagents & Materials:
-
CAS 1849313-91-2 (1.0 equiv, 10 mmol)
-
Raney Nickel (W2 grade, 10% w/w)
-
7N Ammonia in Methanol (NH₃/MeOH)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus
Step-by-Step Methodology:
-
Reaction Preparation (Causality of Solvent): Dissolve 10 mmol of CAS 1849313-91-2 in 30 mL of 7N NH₃/MeOH.
-
Expert Insight: Why methanolic ammonia? During the reduction of a nitrile, the intermediate imine can react with the newly formed primary amine to yield an undesired secondary amine. The excess ammonia acts as a competitive nucleophile, trapping the imine intermediate and driving the equilibrium exclusively toward the primary amine product.
-
-
Catalyst Addition: Carefully add Raney Nickel (10% w/w) to the solution as a slurry in water/methanol. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
-
Expert Insight: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) because Pd/C can occasionally catalyze the partial reduction of the pyrimidine ring under pressurized hydrogen. Raney Ni is highly chemoselective for nitriles.
-
-
Pressurization & Monitoring (Self-Validating Step): Transfer the mixture to a Parr reactor. Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature.
-
Validation: The reaction progress is inherently self-validating through the monitoring of hydrogen gas uptake. The cessation of pressure drop in the Parr reactor directly indicates the quantitative consumption of the nitrile.
-
-
In-Process Control (IPC): After H₂ uptake ceases (typically 4-6 hours), vent the reactor and analyze an aliquot via . The disappearance of the starting material (m/z 148.1 [M+H]⁺) and the appearance of the primary amine mass (m/z 152.1 [M+H]⁺) confirm the transformation.
-
Workup & Isolation: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which is typically >90% pure and ready for immediate downstream coupling.
Step-by-step synthetic workflow for integrating CAS 1849313-91-2 into lead compounds.
Conclusion
CAS 1849313-91-2 is far more than a simple chemical commodity; it is a rationally designed, privileged scaffold. By combining the hinge-binding capabilities of a pyrimidine ring with the metabolic shielding of a gem-dimethyl group and the bioisosteric properties of a nitrile, this building block allows medicinal chemists to bypass common pharmacokinetic pitfalls early in the hit-to-lead phase. Implementing robust, self-validating protocols for its functionalization—such as the chemoselective reduction detailed above—ensures high-throughput generation of metabolically stable, high-affinity drug candidates.
References
-
National Institutes of Health (PMC). "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." Journal of Medicinal Chemistry. URL:[Link]
-
National Institutes of Health (PMC). "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals. URL:[Link]
Sources
The Discovery of Novel Pyrimidine-Based Compounds: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and practical methodologies involved in the discovery of novel pyrimidine-based compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous natural and synthetic molecules with a wide array of biological activities. This document will delve into the synthesis of pyrimidine libraries, high-throughput screening for hit identification, and the subsequent lead optimization process, all grounded in scientific integrity and field-proven insights.
The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] Its ability to participate in various biological interactions has made it a highly attractive scaffold for the design of therapeutic agents.[2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The versatility of the pyrimidine core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This inherent "drug-likeness" is a key reason why numerous FDA-approved drugs, such as the anticancer agent 5-fluorouracil and the antiviral zidovudine, are based on this scaffold.[5][6]
Synthesis of Pyrimidine-Based Compound Libraries
The creation of a diverse library of pyrimidine-based compounds is the foundational step in the discovery process. A variety of synthetic strategies, from classical multi-component reactions to modern catalytic cross-couplings, are employed to generate a wide range of structural analogs.
Classical Approaches: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea.[9] The resulting DHPMs serve as versatile intermediates for further functionalization.
-
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
-
Modern Methodologies: Microwave-Assisted Synthesis and Cross-Coupling Reactions
To accelerate the synthesis of diverse pyrimidine libraries, modern techniques such as microwave-assisted organic synthesis (MAOS) are frequently employed. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[10][11]
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing a wide range of substituents onto the pyrimidine core.[3][6] This allows for the systematic exploration of the chemical space around the pyrimidine scaffold.
-
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
-
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: A generalized workflow for the synthesis of a diverse pyrimidine library.
High-Throughput Screening (HTS) for Hit Identification
Once a diverse library of pyrimidine-based compounds has been synthesized, the next crucial step is to screen these compounds for biological activity against a specific target. High-throughput screening (HTS) enables the rapid testing of thousands of compounds in a cost-effective and time-efficient manner.[12][13]
Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and pyrimidine-based compounds are well-known for their ability to act as kinase inhibitors.[13] Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for HTS of kinase inhibitors due to their high sensitivity and simple "mix-and-read" format.[12][14] This assay measures the amount of ATP remaining after a kinase reaction; a lower ATP level indicates higher kinase activity.
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare kinase, substrate, and ATP stocks in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Prepare pyrimidine-based inhibitor compound plates with appropriate serial dilutions in DMSO.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X Kinase Reaction Buffer to each well.
-
Add 2.5 µL of the test compound (or DMSO for controls).
-
Add 2.5 µL of a mixture of kinase and substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Cell Viability Assays
To assess the cytotoxic or cytostatic effects of the synthesized compounds, cell viability assays are essential. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][15][16]
-
Materials:
-
Cells in culture
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Caption: A simplified workflow for high-throughput screening of a pyrimidine library.
Lead Optimization: From Hits to Drug Candidates
Following the identification of initial "hits" from HTS, the process of lead optimization begins. This iterative process involves modifying the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to lead optimization.[4] By systematically modifying the substituents on the pyrimidine ring and observing the effect on biological activity, researchers can identify the key structural features required for potent and selective inhibition. This information is then used to design and synthesize more effective analogs.
| Compound | R1-Substituent | R2-Substituent | Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) |
| Hit-1 | -H | -Phenyl | 500 | 10.5 |
| Analog-1a | -CH₃ | -Phenyl | 250 | 8.2 |
| Analog-1b | -Cl | -Phenyl | 150 | 5.1 |
| Analog-1c | -OCH₃ | -Phenyl | 600 | 12.0 |
| Analog-1d | -Cl | -4-Fluorophenyl | 50 | 1.5 |
Table 1: Representative Structure-Activity Relationship (SAR) Data for a Pyrimidine-Based Kinase Inhibitor Series.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[5][15][17] In vitro ADME assays provide valuable data on a compound's physicochemical properties and its interactions with metabolic enzymes and transporters.[18][19][20]
| ADME Parameter | Assay | Desired Outcome |
| Solubility | Kinetic or Thermodynamic Solubility | > 50 µM |
| Permeability | PAMPA or Caco-2 | High permeability (Papp > 10 x 10⁻⁶ cm/s) |
| Metabolic Stability | Liver Microsome Stability Assay | t½ > 30 min |
| CYP450 Inhibition | CYP Inhibition Assay (e.g., 3A4, 2D6) | IC₅₀ > 10 µM |
| Plasma Protein Binding | Equilibrium Dialysis | Moderate binding (to avoid rapid clearance) |
Table 2: Key In Vitro ADME Assays and Desired Outcomes for Lead Optimization.
Advanced Lead Optimization Strategies
Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a powerful strategy for modulating a compound's potency, selectivity, and pharmacokinetic profile.[2][21] Scaffold hopping takes this concept a step further by replacing the central core of a molecule with a structurally distinct scaffold while maintaining the desired biological activity.[22][23] This can lead to the discovery of novel chemical series with improved drug-like properties and intellectual property potential.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.[2][4][11][24] By understanding the key pharmacophoric features, medicinal chemists can design new molecules with a higher probability of being active.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
The discovery of novel pyrimidine-based compounds is a multifaceted process that requires a synergistic approach, integrating synthetic chemistry, high-throughput screening, and medicinal chemistry principles. By leveraging both classical and modern synthetic methodologies, employing robust screening assays, and conducting thorough lead optimization, researchers can successfully identify and develop promising new therapeutic agents based on the versatile pyrimidine scaffold. This guide has provided a technical framework and practical protocols to aid scientists in this endeavor, emphasizing the importance of a rational, data-driven approach to drug discovery.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
World Scientific. (n.d.). Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. Retrieved from [Link]
-
Slideshare. (n.d.). Scaffold hopping in drug development ppt. Retrieved from [Link]
-
Bentham Science. (2024, May 14). Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Retrieved from [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]
-
Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
DTIC. (n.d.). Classification of Scaffold-Hopping Approaches. Retrieved from [Link]
-
Taylor & Francis Online. (2023, May 8). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Retrieved from [Link]
-
ScienceDirect. (2024, May 27). Scaffold hopping. Retrieved from [Link]
-
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, November 1). PHARMACOPHORE BASED MODELLING OF PYRIDINE-PYRIMIDINE ANALOGS AS MER TYROSINE KINASES INHIBITORS IN ANTICANCER THERAPY. Retrieved from [Link]
-
InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]
-
PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]
-
NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Retrieved from [Link]
-
NISCAIR. (n.d.). Note Microwave assisted solid phase synthesis of pyrimidine derivatives. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
PMC. (2018, May 5). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved from [Link]
-
RSC Publishing. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2010, October 27). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
-
Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
-
Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. worldscientific.com [worldscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsr.com [ijpsr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. clyte.tech [clyte.tech]
- 16. researchhub.com [researchhub.com]
- 17. Scaffold hopping in drug development ppt | PPTX [slideshare.net]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. infinixbio.com [infinixbio.com]
- 20. selvita.com [selvita.com]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. elearning.uniroma1.it [elearning.uniroma1.it]
- 24. tandfonline.com [tandfonline.com]
The Pyrimidine Scaffold in Modern Drug Discovery: Biological Activities and Mechanistic Workflows
Executive Summary: The Privileged Nature of Pyrimidines
In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The pyrimidine ring—a six-membered heterocycle containing nitrogen atoms at positions 1 and 3—is arguably one of the most critical privileged scaffolds in pharmacology [1]. Because pyrimidines are foundational to life (forming the nucleobases cytosine, thymine, and uracil), they possess an inherent biocompatibility.
As a Senior Application Scientist, I approach the pyrimidine scaffold not merely as a structural building block, but as a highly tunable pharmacophore. The dual nitrogen atoms act as critical hydrogen-bond acceptors, allowing these derivatives to anchor deeply into the ATP-binding pockets of kinases or the active sites of pathogenic enzymes [2]. This technical guide synthesizes the core biological activities of pyrimidine derivatives, details their mechanistic pathways, and provides field-proven, self-validating experimental protocols for evaluating their efficacy.
Core Biological Activities & Mechanistic Pathways
Anticancer Activity via Tyrosine Kinase Inhibition
The most transformative application of pyrimidine derivatives in the last two decades has been in targeted oncology. Aberrant kinase signaling drives tumor proliferation, and pyrimidine derivatives are exceptionally suited to act as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, pyrimidines form critical hydrogen bonds with the "hinge region" of the kinase domain [1].
For example, the fusion of pyrimidine with other rings (e.g., quinazolines, pyrazolopyrimidines) has yielded breakthrough therapies. Drugs like Gefitinib (an EGFR inhibitor) and Imatinib (a BCR-ABL inhibitor) rely on the pyrimidine core to halt oncogenic signaling cascades, such as the PI3K/AKT pathway, thereby inducing apoptosis in malignant cells [2, 3].
EGFR/PI3K signaling pathway modulated by pyrimidine-based kinase inhibitors.
Antimicrobial and Antiviral Activities
Beyond oncology, pyrimidine derivatives exhibit potent antimicrobial and antiviral properties. Fused pyrimidines (such as thienopyrimidines) disrupt bacterial DNA replication by targeting DNA gyrase and topoisomerase IV [3, 4]. In virology, pyrimidine nucleoside analogues (like Zidovudine) act as chain terminators. Once phosphorylated by cellular kinases, these derivatives are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-OH group, they prevent further 5'-3' phosphodiester linkage, effectively stalling viral replication.
Quantitative Landscape: FDA-Approved Pyrimidine Derivatives
To understand the structure-activity relationship (SAR) landscape, it is crucial to benchmark novel compounds against established clinical successes. The table below summarizes key quantitative and clinical data for major FDA-approved pyrimidine derivatives [1, 2].
| Drug Name | Scaffold Classification | Primary Target | Primary Indication | Typical IC₅₀ Range (Target) |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT | Chronic Myeloid Leukemia | 25 - 50 nM |
| Gefitinib | Quinazoline (Fused Pyrimidine) | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | < 10 nM |
| Palbociclib | Pyrido-pyrimidine | CDK4 / CDK6 | HR+ Breast Cancer | 11 - 15 nM |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase | Mantle Cell Lymphoma | 0.5 - 1.5 nM |
| 5-Fluorouracil | Pyrimidine Analogue | Thymidylate Synthase | Colorectal Cancer | ~ 10 - 100 µM (Cellular) |
Experimental Workflows: Self-Validating Protocols
When developing novel pyrimidine derivatives, empirical validation must be rigorous. As an application scientist, I mandate the use of self-validating assay systems—protocols where internal controls inherently prove the assay's functional integrity. Below is the gold-standard methodology for evaluating the kinase inhibitory activity of a new pyrimidine derivative using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
The Causality Behind the TR-FRET Assay
Why choose TR-FRET over standard colorimetric assays? Pyrimidine derivatives often possess intrinsic fluorescence or absorbance that can interfere with standard readouts. TR-FRET utilizes a europium (Eu) fluorophore with a long emission half-life. By introducing a microsecond time delay before measuring fluorescence, we eliminate short-lived background autofluorescence, ensuring that the signal is strictly a result of the biochemical reaction.
Step-by-step workflow of a self-validating TR-FRET kinase inhibition assay.
Step-by-Step TR-FRET Protocol
Step 1: Reagent Preparation & ATP Optimization
-
Action: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP at a concentration equal to its apparent
for the specific kinase. -
Causality: Setting ATP at its
is critical. If the ATP concentration is too high, it will outcompete the pyrimidine derivative (which is typically ATP-competitive), leading to artificially high IC₅₀ values (false negatives).
Step 2: Compound Titration and Equilibration
-
Action: Perform a 10-point, 3-fold serial dilution of the pyrimidine derivative in DMSO. Transfer to a 384-well plate. Add the purified kinase and incubate for 30 minutes at room temperature before adding ATP.
-
Causality: This pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme. Many pyrimidines exhibit slow-binding kinetics; skipping this step will underestimate their potency.
-
Self-Validation Control: Include a column with a known reference inhibitor (e.g., Imatinib) to validate assay sensitivity, and a "No Enzyme" column to establish the absolute background baseline.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding the ATP/Substrate mixture. Incubate for 60 minutes.
Step 4: Signal Detection
-
Action: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody. Read the plate on a microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.
-
Causality: The EDTA immediately quenches the reaction, ensuring that differences in read times across the 384-well plate do not introduce data drift.
Step 5: Data Analysis
-
Action: Calculate the emission ratio (665 nm / 615 nm). Plot the log[Inhibitor] vs. Response and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Future Perspectives: Rational Design and Repurposing
The future of pyrimidine-based drug discovery lies in structure-based rational design and drug repurposing. Recent computational modeling and molecular dynamics simulations have demonstrated that FDA-approved fused-pyrimidine drugs can be repurposed. For instance, multi-kinase inhibitors are being actively screened against emerging viral proteases and resistant bacterial strains [3, 4]. By modifying the peripheral functional groups while retaining the core pyrimidine hydrogen-bonding network, medicinal chemists can continue to tune selectivity, reduce off-target toxicity, and overcome acquired clinical resistance.
References
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold MedChemComm (RSC Publishing) URL:[Link]
-
Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates National Center for Biotechnology Information (NIH PMC) URL:[Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives National Center for Biotechnology Information (NIH PMC) URL:[Link]
Reactivity of the Nitrile Group on a Pyrimidine Scaffold
The following technical guide details the reactivity profile of the nitrile group when attached to a pyrimidine scaffold. It is structured to serve as a strategic resource for medicinal chemists, focusing on synthetic utility, mechanistic insights, and practical protocols.[1]
A Strategic Guide for Medicinal Chemistry & Drug Design
Executive Summary
The cyanopyrimidine scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor programs (e.g., JAK, EGFR, PI3K). The juxtaposition of a nitrile group (
-
Synthetic Handle: A versatile precursor for constructing heterocycles (tetrazoles, triazines, amidines) to expand chemical space.
-
Electrophilic Warhead: A site for reversible covalent targeting of cysteine residues or an activator that sensitizes the pyrimidine ring to Nucleophilic Aromatic Substitution (
).
This guide dissects these reactivity patterns, providing validated protocols and mechanistic logic to maximize the utility of this scaffold.
The Electronic Landscape
The reactivity of a nitrile on a pyrimidine ring is dictated by the specific position (2-, 4-, or 5-) and the inherent electron deficiency of the diaza-heterocycle.
-
Electron Withdrawal: The pyrimidine ring acts as a strong electron-withdrawing group (EWG).[2] This lowers the LUMO energy of the nitrile group, making the cyano carbon significantly more susceptible to nucleophilic attack than in benzonitrile.
-
Positional Effects:
-
2-CN & 4-CN: Highly reactive due to the inductive and mesomeric withdrawal by the adjacent ring nitrogens.[2] These positions are prone to hydrolysis and nucleophilic attack.
-
5-CN: Slightly less electrophilic but still activated compared to phenyl counterparts.[2] Often used to sterically occlude metabolic hotspots or as a stable pharmacophore.
-
Visualization: Reactivity Logic Flow
The following diagram illustrates the divergent pathways available to a pyrimidine nitrile based on reagent choice.
Caption: Divergent synthetic pathways for the cyanopyrimidine scaffold. The electron-deficient ring accelerates nucleophilic additions (Hydrolysis, Pinner, Cycloaddition) and activates the ring for
Core Transformation 1: Heterocycle Formation (Library Expansion)
One of the most valuable applications of the pyrimidine nitrile is its conversion into other heterocycles, particularly tetrazoles (carboxylic acid bioisosteres) and amidines.
A. Tetrazole Synthesis ([2+3] Cycloaddition)
The formation of a 5-substituted tetrazole from a nitrile is a cornerstone reaction in medicinal chemistry (e.g., synthesis of Sartan drugs). On a pyrimidine scaffold, this reaction is accelerated by the ring's electron deficiency.
-
Mechanism: Concerted [3+2] cycloaddition between the nitrile (dipolarophile) and the azide (1,3-dipole).
-
Reagents: Sodium azide (
) with a proton source ( ) or Trimethylsilyl azide ( ) with a Lewis acid (Dibutyltin oxide). -
Safety Note: Azides are potentially explosive.[2] Avoid forming Hydrazoic acid (
) in headspace.
Protocol 1: Microwave-Assisted Tetrazole Synthesis
This protocol minimizes reaction time and suppresses thermal decomposition.[2]
| Step | Action | Critical Parameter |
| 1 | Dissolve 2-cyanopyrimidine (1.0 eq) in DMF (0.5 M). | Solvent choice: DMF or NMP (high boiling point). |
| 2 | Add Sodium Azide ( | |
| 3 | Seal vessel and heat in microwave reactor at 120°C for 20-40 mins . | Conventional heating requires 12-24h at 100°C. |
| 4 | Cool to RT. Acidify carefully with 1N HCl to pH 3-4. | Caution: Evolution of |
| 5 | Filter the precipitate (tetrazole) or extract with EtOAc. | Pyrimidine tetrazoles are often amphoteric. |
B. Pinner Reaction (Amidine Synthesis)
The Pinner reaction converts the nitrile to an imidate ester (Pinner salt), which is then treated with ammonia or amines to form amidines.
-
Relevance: Amidines are key pharmacophores in serine protease inhibitors.[2]
-
Challenge: Electron-deficient pyrimidine nitriles hydrolyze rapidly. Strictly anhydrous conditions are required to prevent conversion to the amide or ester.
Core Transformation 2: Hydrolysis & Reduction
A. Controlled Hydrolysis (Nitrile Amide)
Converting a pyrimidine nitrile to a primary amide (
-
The Radziszewski Reaction: Using alkaline Hydrogen Peroxide (
) is superior to acid hydrolysis for pyrimidines. The hydroperoxide anion ( ) is a potent nucleophile (Alpha-effect) that attacks the nitrile faster than , forming the peroxyimidic acid intermediate which collapses to the amide.
Protocol 2: Selective Hydrolysis
-
Suspend cyanopyrimidine in Ethanol/Water (1:1).
-
Add
(0.2 eq) and 30% (5.0 eq). -
Stir at 50°C. Monitor by LCMS (Amide M+18).
-
Quench with sodium thiosulfate (to destroy excess peroxide) before extraction.
B. Reduction (Nitrile Amine)
Reduction to the aminomethyl group (
-
Preferred Method: Hydrogenation over Raney Nickel or Palladium on Carbon in the presence of acid (to prevent secondary amine formation).
-
Alternative:
at low temperature ( ) in THF can reduce the nitrile while sparing the ring, provided the quench is controlled.
Core Transformation 3: Ring Activation ( )
The nitrile group is a potent electron-withdrawing group.[2] When placed at the 2- or 4-position, it activates the entire pyrimidine ring towards Nucleophilic Aromatic Substitution (
-
Mechanism: The nitrile stabilizes the Meisenheimer complex intermediate.
-
Utility: This allows for the displacement of halogens (Cl, Br) or sulfones at other positions on the ring under milder conditions.
-
Decyanative Coupling: In rare cases, the nitrile itself can act as a leaving group (pseudohalogen) in palladium-catalyzed cross-couplings or radical decyanations, though this is less common than its activating role.
Comparative Reactivity Table
| Position of Nitrile | Electronic Effect | Primary Utility | |
| 2-Cyano | Strongest EWG effect (between two Ns).[2] | Warhead, Heterocycle precursor. | Highly Activating for C4/C6 positions. |
| 4-Cyano | Strong EWG effect (para to N). | Warhead, Heterocycle precursor. | Activating for C2/C6 positions. |
| 5-Cyano | Moderate EWG effect (meta to Ns). | Pharmacophore stability, steric blocker. | Moderately Activating for C2/C4. |
Mechanistic Visualization: Tetrazole Formation
The following diagram details the mechanism of azide cycloaddition, highlighting the activation step required for the electron-deficient nitrile.
Caption: Mechanism of tetrazole synthesis. The electron-deficient pyrimidine ring stabilizes the transition state during azide attack.
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[3] Journal of Medicinal Chemistry.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (Standard text for Pyrimidine reactivity).
-
BenchChem Application Notes. (2025). Nucleophilic Substitution Reactions of 2-Cyanopyrimidine.
-
Organic Chemistry Portal. Synthesis of Tetrazoles.
-
Kumari, S., et al. (2021).[5] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[6] Molecules.[2][7][8][9][10][11][][13][14][15][16]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Etravirine CAS#: 269055-15-4 [m.chemicalbook.com]
- 15. Structural biology of HIV-1 reverse transcriptase allosteric inhibitors for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Validation of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile: A Comprehensive Analytical Guide
Executive Summary
The rigorous structural characterization of small-molecule intermediates is a foundational pillar of modern drug development. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS: 1849313-91-2)[1] is a highly functionalized building block featuring an electron-deficient pyrimidine ring, a sterically hindered gem-dimethyl center, and a reactive nitrile group. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis (NMR, FT-IR, and HRMS) of this compound. By understanding the electronic and steric forces governing its spectral behavior, analytical scientists can confidently validate its structural integrity.
Structural Deconstruction & Spectroscopic Rationale
To interpret the spectral data of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile, we must first deconstruct its electronic environment:
-
The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the ring carbons via inductive and resonance effects. This severe deshielding profoundly impacts the
H and C NMR chemical shifts of the aromatic protons[2]. -
The Quaternary Carbon (C-2'): The central
carbon is fully substituted (attached to the pyrimidine ring, two methyl groups, and the nitrile). This creates a distinct singlet in the H NMR for the methyl groups and necessitates 2D NMR (HMBC) to confirm connectivity, as the quaternary carbon lacks directly attached protons. -
The Nitrile Group (-C≡N): The
-hybridized carbon exerts a strong inductive electron-withdrawing effect, further deshielding the adjacent methyl groups. Its vibrational stretching frequency is highly diagnostic in FT-IR[3].
Nuclear Magnetic Resonance (NMR) Analysis
Causality of Chemical Shifts
In the
Quantitative Data Summary
Table 1:
| Position | Multiplicity ( | Integration | Assignment Justification | ||
| -CH | 1.80 | s | 6H | 27.5 | Deshielded by adjacent quaternary center; equivalent methyls. |
| C-q (C-2') | - | - | - | 39.2 | Quaternary carbon bonded to Py, CN, and 2xCH |
| -C≡N | - | - | - | 123.5 | Characteristic |
| Py-C5 / H5 | 7.36 | t ( | 1H | 119.8 | Least deshielded aromatic position on the pyrimidine ring. |
| Py-C4, C6 / H4, H6 | 8.78 | d ( | 2H | 157.4 | Highly deshielded by adjacent nitrogen atoms. |
| Py-C2 | - | - | - | 164.2 | Most deshielded carbon, situated directly between two nitrogens. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational Causality
The nitrile (-C≡N) stretch is notoriously variable in intensity depending on its chemical environment. Because it is attached to a fully substituted
Table 2: FT-IR Vibrational Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Mode of Vibration |
| 2985, 2930 | Medium | -CH | C-H asymmetric/symmetric stretching |
| 2238 | Weak-Medium | -C≡N (Nitrile) | C≡N stretching (aliphatic attached) |
| 1565, 1420 | Strong | Pyrimidine Ring | C=N and C=C aromatic stretching |
High-Resolution Mass Spectrometry (HRMS)
In positive electrospray ionization (ESI+), the highly basic pyrimidine nitrogens act as the primary site for protonation, yielding a robust parent ion
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies incorporate built-in validation gates.
Protocol 1: 1D/2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Instrument Tuning: Perform automated 3D gradient shimming on a 400 MHz spectrometer. Tune and match the probe to
H and C frequencies. -
Validation Check: Acquire a preliminary
H scan. Ensure the TMS peak is calibrated exactly to 0.00 ppm. Check the CHCl residual peak (7.26 ppm); it must yield a width at half-height ( ) of < 1.0 Hz to confirm optimal shimming. -
Acquisition: Acquire
H NMR (16 scans, 1s relaxation delay) and C NMR (1024 scans, 2s relaxation delay, WALTZ-16 decoupling). Run an HMBC experiment to correlate the 1.80 ppm methyl protons to the 164.2 ppm Py-C2 and 123.5 ppm nitrile carbons.
Protocol 2: UPLC-ESI-HRMS Analysis
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% formic acid to promote ionization.
-
Validation Check: Perform a pre-run mass calibration using a sodium formate cluster solution to ensure mass accuracy is < 5 ppm. Run a blank solvent injection to rule out column carryover.
-
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
-
Mass Analysis: Operate the ESI source in positive mode (Capillary: 3.0 kV; Desolvation: 350°C). Acquire TOF-MS data from m/z 50 to 500. Apply a collision energy (CE) of 20 eV using Argon for MS/MS fragmentation.
Protocol 3: ATR FT-IR Analysis
-
Validation Check: Collect a background spectrum of the clean diamond ATR crystal immediately before sample analysis to subtract ambient CO
and water vapor. -
Acquisition: Place 2-3 mg of the neat sample directly onto the ATR crystal. Apply uniform pressure using the anvil.
-
Processing: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Visualizations
Spectroscopic validation workflow for structural confirmation.
Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
References
-
National Center for Biotechnology Information (PubChem). Isobutyronitrile (CID 6559). Retrieved from: [Link]
-
Wikipedia. Isobutyronitrile. Retrieved from:[Link]
-
National Institute of Standards and Technology (NIST). Isobutyronitrile - NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]
Sources
Technical Guide: Stability Assurance & Storage Protocols for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
[1]
CAS Number: 1849313-91-2 Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol [1][2][3][4]
Executive Summary
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a critical heterocyclic building block, characterized by a pyrimidine ring coupled to a gem-dimethyl-substituted nitrile group.[1] While commercial suppliers often categorize this compound for Room Temperature (RT) storage, its application in drug development requires a more rigorous stability profile to prevent non-obvious degradation.[1]
This guide defines the Gold Standard for handling, storage, and stability monitoring. It synthesizes vendor specifications with first-principles organic chemistry to provide a risk-mitigated storage protocol suitable for GMP and GLP environments.[1]
Physicochemical Stability Profile
To understand storage requirements, one must first understand the molecular vulnerabilities.[1]
Structural Stability Factors[1]
-
Steric Shielding (The Gem-Dimethyl Effect): Unlike simple nitriles (e.g., acetonitrile), the quaternary carbon at the
-position provides significant steric hindrance.[1] This "shield" protects the nitrile carbon from nucleophilic attack (hydrolysis) by water or atmospheric moisture, rendering it significantly more stable than linear analogs.[1] -
Pyrimidine Basicity: The pyrimidine ring contains two nitrogen atoms with lone pairs.[1] While weakly basic (pKa ~1.0–1.3), they can act as proton acceptors in the presence of strong acidic vapors, potentially leading to salt formation which alters solubility and hygroscopicity.[1]
Critical Stability Parameters
| Parameter | Rating | Technical Insight |
| Thermal Stability | High | Boiling point ~240°C indicates resistance to thermal decomposition under standard ambient conditions.[1] |
| Hydrolytic Stability | Moderate-High | Resistant to neutral hydrolysis due to steric hindrance.[1] Vulnerable to catalyzed hydrolysis (Acid/Base + Heat).[1] |
| Oxidative Stability | Moderate | The pyrimidine ring is generally robust but can undergo N-oxidation under aggressive oxidative stress (e.g., peroxides, UV).[1] |
| Hygroscopicity | Low-Moderate | As a small nitrogen-rich heterocycle, it may adsorb surface moisture, complicating precise weighing but rarely deliquescing.[1] |
Degradation Pathways & Mechanisms[1]
Understanding how the molecule fails is the key to preventing it.[1] The two primary risks are Hydrolysis (moisture-driven) and N-Oxidation (environment-driven).[1]
Visualization: Degradation Cascade
The following diagram maps the potential breakdown of the compound under stress conditions.[1]
Figure 1: Mechanistic degradation pathways.[1] Note that the steric bulk of the gem-dimethyl group makes the first hydrolysis step kinetically slow, providing a stability buffer.[1]
Storage & Handling Protocols
While "Room Temperature" is acceptable for short-term transit, Long-Term Storage (>6 months) in a research setting demands tighter control to maintain >99% purity.[1]
The Storage Matrix[1]
| Condition | Standard (Vendor Spec) | Recommended (Research/Pharma) | Rationale |
| Temperature | 15°C – 25°C (RT) | 2°C – 8°C (Refrigerated) | Slows kinetic rate of any potential hydrolysis or oxidation reactions.[1] |
| Atmosphere | Ambient Air | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture; prevents N-oxide formation.[1] |
| Container | Polyethylene Bottle | Amber Glass + Parafilm/Teflon | Amber glass blocks UV; Teflon liners prevent leaching; Parafilm ensures seal integrity.[1] |
| Desiccation | None | Desiccant Packet | Scavenges trapped headspace moisture.[1] |
Handling Workflow (Self-Validating System)
To ensure data integrity, treat the compound as a "System" that must be validated upon entry and exit.[1]
Figure 2: Lifecycle management workflow. The "Warm to RT" step is critical to prevent condensation from forming inside the cold vial upon opening.[1]
Detailed Protocol: The "Warm-Up" Rule
Crucial Step: When retrieving the compound from 2-8°C storage:
-
Remove the vial from the refrigerator.
-
Do NOT open immediately.
-
Allow the closed vial to equilibrate to room temperature (approx. 30 minutes).
-
Why? Opening a cold vial in humid ambient air causes immediate condensation of water onto the solid.[1] This trapped moisture will catalyze hydrolysis once the vial is returned to storage.[1]
Safety & Hazards (GHS)
Based on the SDS for CAS 1849313-91-2, the compound is classified as Warning .[1]
PPE Requirement: Standard laboratory nitrile gloves, safety glasses, and use of a fume hood are mandatory to prevent inhalation of dust.[1]
Analytical Monitoring (QC)
To validate stability, use the following analytical markers.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2).[1][2][3][4] MilliporeSigma.[1] [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12870777 (Analogous Structure).[1] PubChem.[1][7][8] [1]
-
BenchChem. (2025).[9] Stability issues of hindered nitriles in organic synthesis.[1] BenchChem Technical Notes.[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Reference for steric hindrance in nitrile hydrolysis).
Sources
- 1. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile - [sigmaaldrich.com]
- 3. 2 propanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2 propanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. (ジメチルアミノ)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethylaminoacetonitrile | C4H8N2 | CID 61237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 2-Methyl-2-(pyrimidin-2-yl)propanenitrile as a Strategic Building Block
Abstract
2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2) represents a high-value pharmacophore building block characterized by a pyrimidine ring attached to a gem-dimethyl substituted nitrile.[1] This specific architectural motif is increasingly utilized in medicinal chemistry to exploit the Thorpe-Ingold effect (conformational restriction) and to block metabolic
Introduction: The Gem-Dimethyl Effect in Drug Design
The incorporation of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile into drug scaffolds is rarely accidental. It serves two primary design functions:
-
Metabolic Stability: The gem-dimethyl group at the
-position to the nitrile (and subsequent derivatives) eliminates abstractable protons, effectively blocking metabolic degradation via cytochrome P450-mediated -hydroxylation. -
Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation (the gem-dimethyl or Thorpe-Ingold effect). This often results in higher binding affinity to target proteins, such as Janus Kinases (JAKs) or GPCRs, where pyrimidine is a privileged scaffold.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Methyl-2-(pyrimidin-2-yl)propanenitrile |
| CAS Number | 1849313-91-2 |
| Molecular Formula | |
| Molecular Weight | 147.18 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| Key Hazard | Irritant (H315, H319); Harmful if swallowed (H302) |
Synthesis of the Building Block
While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust method utilizes Nucleophilic Aromatic Substitution (
Protocol A: Displacement (Recommended)
Reaction Logic: The electron-deficient 2-chloropyrimidine undergoes displacement by the sterically demanding isobutyronitrile anion.
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
Isobutyronitrile (1.2 equiv)
-
KHMDS (Potassium hexamethyldisilazide), 0.5M in Toluene (1.3 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Deprotonation: Charge isobutyronitrile and toluene. Cool to 0°C. Add KHMDS dropwise over 20 minutes. Stir for 30 minutes to form the potassio-nitrile species.
-
Addition: Add 2-chloropyrimidine (dissolved in minimal toluene) dropwise to the cold solution.
-
Reaction: Allow to warm to Room Temperature (RT), then heat to 70°C for 4–6 hours. Monitor by LC-MS (Target mass: 148.1 [M+H]).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.[2][3] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Core Application Protocols
The utility of this nitrile lies in its conversion to functional handles (Acids, Amines).[4] Critical Warning: The gem-dimethyl group creates significant steric bulk (neopentyl-like environment). Standard hydrolysis conditions often fail or stall at the primary amide.
Protocol 1: Hydrolysis to 2-Methyl-2-(pyrimidin-2-yl)propanoic Acid
Target Application: Building block for amide coupling.
The Challenge: The steric bulk prevents water attack at the nitrile carbon. "Standard" basic hydrolysis (NaOH/MeOH) is typically insufficient.
Optimized Method: High-Temperature Acidic Hydrolysis
-
Mixture: In a pressure vial or heavy-walled flask, combine the nitrile (1.0 equiv) with Acetic Acid (glacial) and Conc. HCl (37%) in a 1:1 ratio (approx. 10 mL/g of substrate).
-
Reaction: Seal and heat to 100–110°C for 16–24 hours.
-
Note: If conversion stalls at the amide, add 5 equiv of
and increase temp to 120°C.
-
-
Workup:
-
Cool to RT and dilute with ice water.
-
Adjust pH to ~4.0 with 6N NaOH (The product is an amphoteric amino-acid-like structure; pyrimidine N is basic, carboxylic acid is acidic. Isoelectric precipitation is key).
-
Extract with 10% MeOH in DCM (repeated extractions required).
-
-
Yield: Typically 60–75%.
Protocol 2: Reduction to 2-Methyl-2-(pyrimidin-2-yl)propan-1-amine
Target Application: Linker synthesis, diamine scaffolds.
Method: Lithium Aluminum Hydride (LAH) Reduction [2]
-
Setup: Flame-dry flask, Argon atmosphere.
-
Reagent Prep: Suspend
(2.5 equiv) in anhydrous THF (0°C). -
Addition: Dissolve nitrile (1.0 equiv) in THF and add dropwise to the LAH suspension.
-
Exotherm Warning: The reaction is vigorous.[5]
-
-
Reaction: Warm to RT, then reflux (66°C) for 3 hours.
-
Fieser Quench (Critical):
-
Cool to 0°C.[2]
-
Add water (
mL per g LAH). -
Add 15% NaOH (
mL). -
Add water (
mL).
-
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the crude amine.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and downstream transformations.
Figure 1: Synthetic pathway and divergent applications of the nitrile building block.
Expert Troubleshooting & Tips
| Issue | Root Cause | Solution |
| Low Yield in | Moisture in KHMDS or solvent. | Use fresh 0.5M KHMDS in toluene; ensure rigorous drying of toluene. |
| Hydrolysis Stalls | Primary amide is highly stable due to steric shielding. | Switch to "Sandmeyer-like" conditions : Treat the amide with |
| Pyrimidine Ring Cleavage | Harsh reduction conditions (e.g., | Pyrimidine rings can be reduced to tetrahydropyrimidines. Stick to hydride donors ( |
| Purification Difficulty | Nitrile and byproduct have similar Rf. | The nitrile is weakly basic. Wash the organic layer with 1N HCl; the pyrimidine will protonate and move to the aqueous phase. Wash away impurities, then basify aqueous layer to retrieve pure nitrile. |
References
-
Sigma-Aldrich. Product Specification: 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2).
-
Wang, Y., et al. (2022). Discovery of Novel PI3K/mTOR Inhibitors.[6] Journal of Medicinal Chemistry. (Demonstrates the utility of gem-dimethyl linkers in kinase inhibitors).
-
BenchChem. Protocols for Nitrile Hydrolysis. (General methodology for sterically hindered nitriles).
-
Organic Chemistry Portal. Reduction of Nitriles to Amines. (Standard LAH protocols).
Sources
The Pivotal Role of Pyrimidine Derivatives in Oncology Research: A Guide to Application and Protocol
Introduction: The Enduring Legacy and Evolving Landscape of Pyrimidine Analogs in Cancer Research
The pyrimidine nucleus, a fundamental component of life's building blocks—DNA and RNA—has long been a "privileged scaffold" in the quest for effective cancer therapies.[1][2] Synthetic analogs of natural pyrimidines (cytosine, thymine, and uracil) are designed to be Trojan horses. Their structural similarity allows them to infiltrate the metabolic pathways of rapidly proliferating cancer cells, ultimately disrupting the machinery of DNA and RNA synthesis and leading to cell death.[3][4] This core principle has established pyrimidine derivatives as cornerstones of chemotherapy for decades, with agents like 5-Fluorouracil (5-FU) and Gemcitabine being mainstays in the treatment of a wide array of solid tumors, including colorectal, breast, pancreatic, and gastric cancers.[1][5][6][7]
However, the field is far from static. Beyond their classical role as antimetabolites, newer generations of pyrimidine-based compounds are being developed as highly specific kinase inhibitors, targeting the signaling cascades that drive cancer cell growth and survival.[8][9] This evolution from broad-spectrum cytotoxic agents to targeted therapies underscores the remarkable versatility of the pyrimidine scaffold.
This technical guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the application of key pyrimidine derivatives in cancer research, detailing their mechanisms of action and offering field-proven, step-by-step protocols for their in vitro evaluation.
I. The Antimetabolites: Disrupting the Foundations of Cell Proliferation
The classical application of pyrimidine derivatives in oncology leverages their ability to interfere with the synthesis of nucleic acids. By mimicking endogenous nucleosides, these compounds competitively inhibit crucial enzymes or are incorporated into DNA and RNA, leading to catastrophic cellular damage.
A. 5-Fluorouracil (5-FU): The Archetypal Pyrimidine Analog
Since its synthesis in 1957, 5-FU has been a cornerstone of chemotherapy, particularly for gastrointestinal cancers.[1][10] It is an analog of uracil and exerts its anticancer effects through multiple mechanisms.
Mechanism of Action:
5-FU is a prodrug that is intracellularly converted into several active metabolites:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[5][11] FdUMP forms a stable ternary complex with TS and a folate cofactor, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[12][13] The depletion of dTMP leads to "thymineless death" in rapidly dividing cancer cells.[5]
-
Incorporation into RNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine.[5][13] This disrupts RNA processing and function, including pre-rRNA processing and pre-mRNA splicing, ultimately leading to apoptosis.[10][12]
-
Incorporation into DNA: To a lesser extent, 5-FU's metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage and cell cycle arrest.[11][13]
Recent research suggests that in gastrointestinal cancers, the disruption of ribosomal RNA synthesis may be the key mechanism of 5-FU-induced cell death, challenging the long-held belief that DNA damage is the primary driver.[10]
Signaling Pathway of 5-Fluorouracil Action
Caption: Mechanism of 5-Fluorouracil (5-FU) action.
B. Gemcitabine: A Deoxycytidine Analog with Broad Antitumor Activity
Gemcitabine is a pyrimidine nucleoside analog that is a cornerstone in the treatment of various solid tumors, most notably pancreatic cancer.[6][14] It is also used in combination with other agents for breast, ovarian, and non-small cell lung cancer.[15]
Mechanism of Action:
Similar to 5-FU, gemcitabine is a prodrug that requires intracellular phosphorylation to become active. Its primary mechanisms of action are:
-
Inhibition of DNA Synthesis: Gemcitabine's diphosphate metabolite inhibits ribonucleotide reductase, an enzyme essential for the de novo synthesis of deoxynucleotides required for DNA replication.[14]
-
Incorporation into DNA: The triphosphate form of gemcitabine is incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis.[13]
The efficacy of gemcitabine is dependent on its competition with endogenous deoxycytidine. Overexpression of ribonucleotide reductase can lead to resistance by increasing the pool of dNTPs, which outcompete gemcitabine for incorporation into DNA.[14]
C. Capecitabine: An Orally Bioavailable Prodrug of 5-FU
Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU in the body.[16][17] This offers the advantage of oral dosing and selective activation within tumor tissues.[16]
Mechanism of Action:
Capecitabine undergoes a three-step enzymatic conversion to 5-FU:
-
In the liver, carboxylesterase converts capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[16][18]
-
Cytidine deaminase, primarily in the liver and peripheral tissues, then converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[16][18]
-
The final and crucial step occurs within tumor tissues, where thymidine phosphorylase, an enzyme often overexpressed in malignant cells, converts 5'-DFUR into the active compound, 5-FU.[16][18]
This tumor-selective activation is designed to enhance antitumor activity while limiting systemic toxicity.[16] Once converted to 5-FU, it exerts its cytotoxic effects through the mechanisms described previously.
Metabolic Activation of Capecitabine
Caption: The three-step enzymatic conversion of capecitabine to 5-FU.
II. A New Frontier: Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine scaffold's versatility extends beyond its role in antimetabolites. Its ability to mimic the purine ring of ATP makes it an ideal framework for designing potent and selective kinase inhibitors.[8][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8]
Pyrimidine-based kinase inhibitors have been developed to target a range of oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[1]
-
Bruton's Tyrosine Kinase (BTK): A target in B-cell malignancies.[9]
-
Aurora Kinases: Involved in cell cycle regulation and overexpressed in many cancers.[19]
The development of these targeted therapies represents a paradigm shift in cancer treatment, moving towards more personalized and less toxic approaches.[20][21]
III. In Vitro Evaluation of Pyrimidine Derivatives: Protocols and Methodologies
The preclinical evaluation of novel pyrimidine derivatives relies on a battery of robust in vitro assays to characterize their cytotoxic and cytostatic effects. The following protocols provide detailed, step-by-step methodologies for key experiments.
A. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of a compound on cell proliferation and survival.[22]
This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability.[23]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrimidine derivative stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.[23]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound treatment) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation:
| Pyrimidine Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-Fluorouracil | MCF-7 (Breast) | 72 | Data Dependent on Experiment |
| Gemcitabine | PANC-1 (Pancreatic) | 72 | Data Dependent on Experiment |
| Novel Derivative X | A549 (Lung) | 48 | Data Dependent on Experiment |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically.[13]
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of pyrimidine derivatives.
B. Apoptosis Assays
The targeted induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies.[24] Assays to detect apoptosis are crucial for understanding the mechanism of action of novel pyrimidine derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[25][26]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrimidine derivative at the desired concentration and for the desired time. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.[24]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[26]
-
Washing: Wash the cells twice with cold PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[25]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
C. Cell Cycle Analysis
Many pyrimidine derivatives exert their cytotoxic effects by disrupting DNA synthesis, leading to cell cycle arrest. Flow cytometry-based cell cycle analysis is a powerful tool to investigate these effects.[27][28]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[28] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment: Treat cells with the pyrimidine derivative as described in the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[29]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: The resulting DNA content histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
IV. Conclusion and Future Directions
Pyrimidine derivatives have proven to be an exceptionally fruitful area of cancer research, yielding some of the most widely used chemotherapeutic agents. Their journey from broad-spectrum antimetabolites to highly specific kinase inhibitors highlights the power of medicinal chemistry to refine and repurpose a privileged scaffold. The in vitro protocols detailed in this guide provide a robust framework for the continued exploration and development of novel pyrimidine-based anticancer agents.
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: Investigating the mechanisms of resistance to existing pyrimidine derivatives and developing strategies to circumvent them.[12][30]
-
Combination Therapies: Exploring synergistic combinations of pyrimidine derivatives with other anticancer agents, including targeted therapies and immunotherapies.[16][31]
-
Novel Targets: Expanding the repertoire of pyrimidine-based kinase inhibitors to target newly identified oncogenic drivers.[20]
-
Personalized Medicine: Identifying biomarkers that can predict a patient's response to specific pyrimidine derivatives, paving the way for more personalized treatment strategies.
The pyrimidine scaffold, in its elegant simplicity, continues to be a source of inspiration and innovation in the fight against cancer.
V. References
-
Fluorouracil - Wikipedia. (URL: [Link])
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (URL: [Link])
-
Capecitabine (Xeloda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (URL: [Link])
-
Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. (URL: [Link])
-
New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA - IMAPAC. (URL: [Link])
-
Capecitabine - Wikipedia. (URL: [Link])
-
Pyrimidine Nucleoside Analogs in Cancer Treatment - PubMed. (URL: [Link])
-
capecitabine - Cancer Care Ontario. (URL: [Link])
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. (URL: [Link])
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])
-
Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC - NIH. (URL: [Link])
-
What is the mechanism of Capecitabine? - Patsnap Synapse. (URL: [Link])
-
Fluorouracil - StatPearls - NCBI Bookshelf. (URL: [Link])
-
What is the mechanism of Fluorouracil? - Patsnap Synapse. (URL: [Link])
-
Gemcitabine (Gemzar®) - Pancreatic Cancer UK. (URL: [Link])
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (URL: [Link])
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])
-
Flow Cytometry Protocol. (URL: [Link])
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (URL: [Link])
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (URL: [Link])
-
Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (URL: [Link])
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (URL: [Link])
-
Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (URL: [Link])
-
The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Journal of Gastrointestinal Oncology. (URL: [Link])
-
Improvements in Survival and Clinical Benefit With Gemcitabine as First-Line Therapy for Patients With Advanced Pancreas Cancer: A Randomized Trial - ASCO Publications. (URL: [Link])
-
Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (URL: [Link])
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (URL: [Link])
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC. (URL: [Link])
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Cell Cycle Analysis by Flow Cytometry - YouTube. (URL: [Link])
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (URL: [Link])
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. (URL: [Link])
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 11. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pancreaticcancer.org.uk [pancreaticcancer.org.uk]
- 16. oncodaily.com [oncodaily.com]
- 17. Capecitabine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pure.dongguk.edu [pure.dongguk.edu]
- 21. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 31. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Experimental protocol for the synthesis of 2-substituted pyrimidines
An Application Guide to the Synthesis of 2-Substituted Pyrimidines: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif in the landscape of medicinal chemistry and materials science. As a core component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its capacity for diverse substitution and its ability to engage in hydrogen bonding and π-π stacking interactions, has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[2] Derivatives of 2-substituted pyrimidines are integral to a wide array of therapeutics, exhibiting activities as anticancer agents (e.g., Imatinib), antivirals, antimicrobials, and anti-inflammatory drugs.[2][3][4]
The substituent at the 2-position is particularly crucial for modulating the pharmacological profile of these molecules, influencing target binding, selectivity, and pharmacokinetic properties.[5] Consequently, the development of robust, efficient, and regioselective synthetic methodologies to access these compounds is a paramount objective for organic and medicinal chemists. This guide provides an in-depth exploration of key experimental protocols for synthesizing 2-substituted pyrimidines, moving from classical condensation reactions to modern transition-metal-catalyzed approaches. Each protocol is presented with a focus on the underlying chemical principles, step-by-step instructions, and critical insights for successful execution and validation.
Overview of Synthetic Strategies
The construction of the 2-substituted pyrimidine core can be achieved through several distinct strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The protocols detailed in this guide cover three versatile and widely employed approaches.
Caption: Overview of synthetic routes to 2-substituted pyrimidines.
Protocol 1: The Pinner Synthesis for 2,4,6-Trisubstituted Pyrimidines
The Pinner synthesis is a foundational and highly reliable method for constructing the pyrimidine ring. It involves the acid- or base-catalyzed condensation of a compound with an amidine structure (like an amidine salt, urea, or guanidine) with a 1,3-dicarbonyl compound.[3][6]
Principle and Mechanism
The reaction proceeds through a series of condensation and cyclization steps. In the presence of an acid catalyst, the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrimidine ring. The Pinner reaction is highly sensitive to anhydrous conditions, as the key imidate salt intermediate is susceptible to hydrolysis, which can lead to ester byproducts.[7]
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a 2,4,6-trialkylpyrimidine from acetylacetone and acetamidine hydrochloride.
Materials:
-
Acetylacetone (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Reagent Addition: Add acetamidine hydrochloride to the solution, followed by the dropwise addition of acetylacetone.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in water and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2,4,6-trimethylpyrimidine.
Trustworthiness & Self-Validation
-
Critical Control: The most critical parameter is the strict exclusion of water to prevent the hydrolysis of intermediates.[7] Use freshly distilled, anhydrous solvents.
-
Expected Outcome: The product should be readily identifiable by ¹H NMR, showing characteristic aromatic proton signals for the pyrimidine ring and signals corresponding to the alkyl substituents. Mass spectrometry should confirm the expected molecular weight.
-
Common Side Reactions: Incomplete cyclization may leave open-chain intermediates. The presence of water can lead to the formation of esters or amides instead of the pyrimidine.[7]
| 1,3-Dicarbonyl Compound | Amidine Source | Typical Yield |
| Acetylacetone | Acetamidine | Good to Excellent |
| Ethyl acetoacetate | Guanidine | Moderate to Good |
| Malonic esters | Urea | Moderate |
| β-Diketones | Various Amidines | Good to Excellent |
| Table 1: Substrate Scope for the Pinner Synthesis. |
Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This modern and efficient method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in pharmaceutical synthesis.[8] A key advantage of this protocol is that it avoids substitution at the C4-position, a common challenge in other methods.[5][8]
Principle and Mechanism
The synthesis is a two-step process. First, a Claisen condensation between methyl formate and methyl 3,3-dimethoxypropionate in the presence of a strong base (sodium hydride) forms the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[8] This activated intermediate then readily reacts with a variety of amidinium salts in a condensation-cyclization reaction to afford the desired pyrimidine derivative in moderate to excellent yields.[5][8]
Caption: Experimental workflow for pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.0 eq)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate (1.0 eq)
-
Methyl formate (1.2 eq)
Procedure:
-
Preparation: Under a nitrogen atmosphere, wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous diethyl ether in a flame-dried flask.
-
Reagent Addition: Prepare a solution of methyl 3,3-dimethoxypropionate and methyl formate in diethyl ether. Add this solution dropwise to the stirred sodium hydride suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum. The sodium salt is a stable solid that can be stored under nitrogen.[8]
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Part A, 1.0 eq)
-
Desired amidinium salt (e.g., acetamidinium chloride, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Reaction Setup: Dissolve the sodium salt in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Amidinium Addition: Add the amidinium salt to the solution and stir the mixture at room temperature for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Trustworthiness & Self-Validation
-
Key Intermediate: The stability of the isolated sodium salt is a major advantage, allowing for a clean and high-yielding second step. Its formation can be confirmed by the disappearance of starting materials via TLC or GC-MS.
-
Versatility: This method is effective for a wide range of amidinium salts, allowing for diverse substituents at the 2-position.[8]
-
Characterization: The final product can be verified by ¹H and ¹³C NMR, observing the characteristic signals for the pyrimidine ring protons and the ester functionality.
| Amidinium Salt | Substituent (R) | Reported Yield |
| Formamidinium acetate | -H | 75% |
| Acetamidinium chloride | -CH₃ | 85% |
| Benzamidinium chloride | -Ph | 81% |
| Table 2: Representative Yields for 2-Substituted Pyrimidine-5-Carboxylic Esters.[8] |
Protocol 3: Palladium-Catalyzed N-Arylation of 2-Aminopyrimidines
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and pyrimidine chemistry is no exception.[9][10] The Buchwald-Hartwig amination allows for the efficient formation of C-N bonds, providing a powerful tool for synthesizing 2-amino-substituted pyrimidines, a common motif in kinase inhibitors.[11]
Principle and Mechanism
This reaction couples a 2-halopyrimidine (or a 2-aminopyrimidine) with an amine (or an aryl halide) using a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylpyrimidine product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine with an arylbromide.[11]
Materials:
-
4-(Pyridin-3-yl)pyrimidin-2-amine (1.0 eq)
-
Arylbromide (e.g., 2,4-dimethylbromobenzene, 1.0 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) (10 mol%)
-
Xantphos (10 mol%)
-
Sodium tert-butoxide (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: Add the pyrimidine amine, arylbromide, palladium catalyst, Xantphos ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours under the inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and remove the toluene under vacuum.
-
Purification: Triturate the residue with water. If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the target N-aryl-pyrimidin-2-amine.[11]
Trustworthiness & Self-Validation
-
Oxygen Sensitivity: The Pd(0) catalyst is oxygen-sensitive. Maintaining a strict inert atmosphere is crucial for catalytic activity.
-
Component Roles: The choice of ligand (Xantphos is often effective for electron-rich heterocycles), base (sodium tert-butoxide is a strong, non-nucleophilic base), and solvent is critical for success.
-
Troubleshooting: Low yields can result from catalyst deactivation (impure reagents, oxygen exposure) or an inappropriate choice of ligand/base combination for the specific substrates. Screening different conditions may be necessary.
| Aryl Halide | Amine | Catalyst System | Typical Yield |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Good |
| 2-Bromopyrimidine | Morpholine | Pd(OAc)₂ / BINAP / NaOtBu | Excellent |
| Aryl Bromide | 2-Aminopyrimidine | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | Moderate to Good |
| Table 3: Examples of Palladium-Catalyzed C-N Bond Formation. |
Safety Precautions
-
Strong Bases: Sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are highly reactive and moisture-sensitive. NaH is flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous solvents like diethyl ether and toluene are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).
-
Acid/Base Catalysts: Handle strong acids and bases with caution, as they are corrosive.
Conclusion
The synthesis of 2-substituted pyrimidines is a well-established field with a rich variety of methodologies available to the modern chemist. The classical Pinner synthesis remains a robust and reliable method for constructing highly substituted pyrimidine rings from simple acyclic precursors. For more targeted applications, functional group-tolerant methods like the condensation of amidinium salts with activated propenolates provide direct access to valuable intermediates such as pyrimidine-5-carboxylic esters. Furthermore, the advent of transition-metal catalysis has provided powerful and versatile tools for late-stage functionalization and the construction of C-N and C-C bonds under mild conditions. By understanding the principles and practical considerations of these diverse protocols, researchers can effectively design and execute synthetic routes to novel 2-substituted pyrimidines for applications in drug discovery and beyond.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link][6][12]
-
SciSpace. (2021). An overview on synthesis and biological activity of pyrimidines. [Link][13]
-
ResearchGate. (2024). (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. [Link][1]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link][2]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link][3]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link][8]
-
HETEROCYCLES. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link][14]
-
IJSAT. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link][15]
-
ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. [Link][9]
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link][4]
-
PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link][10]
-
PMC. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link][17]
-
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsat.org [ijsat.org]
- 3. wjarr.com [wjarr.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. scispace.com [scispace.com]
- 14. dl.ndl.go.jp [dl.ndl.go.jp]
- 15. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pyrimidine-Based Compound Libraries
Introduction: The Pyrimidine Privilege
In modern drug discovery, the pyrimidine heterocycle is classified as a "privileged scaffold."[1][2] Because it mimics the purine and pyrimidine bases found in DNA/RNA and ATP, this scaffold is statistically over-represented in bioactive chemical space, particularly in kinase inhibitors (e.g., Imatinib), antivirals , and anticancer agents [1].
However, screening pyrimidine libraries presents distinct physicochemical challenges. These compounds are often planar, aromatic, and prone to
Library Management & Acoustic Dispensing
Chemical Handling & Solubility
Pyrimidine derivatives often exhibit "brick-dust" properties—high melting points and low solubility. To maintain library integrity:
-
Solvent: Store exclusively in 100% DMSO (anhydrous).
-
Hydration Control: DMSO is hygroscopic. Water absorption causes compound precipitation ("crash-out"). Use active humidity control (<30% RH) during storage and dispensing.
-
Freeze/Thaw: Limit to <5 cycles. Use single-use aliquots where possible.
Acoustic Liquid Handling (The Gold Standard)
Traditional tip-based pipetting is ill-suited for pyrimidine HTS due to compound carryover and the loss of precious sample. We recommend Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo).[3][4]
-
Mechanism: Uses sound energy to eject 2.5 nL droplets from source to destination.[3]
-
Benefit: Non-contact transfer eliminates cross-contamination and preserves compound integrity [2].
Table 1: Comparison of Dispensing Modalities for Pyrimidine Libraries
| Feature | Acoustic Dispensing (Recommended) | Tip-Based Liquid Handling |
| Transfer Volume | 2.5 nL – 500 nL | > 1 µL (typically) |
| Contact | Non-contact (Sound waves) | Physical tip contact |
| Contamination Risk | Zero | Moderate (Carryover) |
| DMSO Tolerance | High (Calibrated for DMSO) | Variable (Viscosity issues) |
| Dead Volume | Low (< 2 µL) | High (> 10 µL) |
Assay Development: The TR-FRET Kinase Model
For pyrimidine libraries, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is superior to standard fluorescence intensity because the time-delayed reading (microseconds) filters out the short-lived autofluorescence often emitted by heterocycles [3].
Workflow Logic
The following diagram illustrates the critical path from library source to data acquisition.
Key Optimization Parameter: Z-Factor
The Z-factor (
- : Standard deviation of positive/negative controls.[6]
- : Mean signal of positive/negative controls.[5][6]
Interpretation:
- : Ideal (Theoretical only).
- : Excellent assay (Go for HTS).
- : Marginal (Optimization required).
Detailed Protocol: Kinase Inhibition Screen
Target: Generic Serine/Threonine Kinase (e.g., CDK or Aurora). Library: 10,000 Pyrimidine-core small molecules. Format: 384-well low-volume plates (Black).
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation), 1 mM DTT.
-
Enzyme Mix: Dilute kinase to 2x final concentration (e.g., 2 nM) in Assay Buffer.
-
Substrate Mix: Dilute biotinylated peptide substrate + ATP (at
) to 2x concentration.
Step 2: Compound Transfer (Acoustic)
-
Load source plates into the Acoustic Liquid Handler.
-
Transfer 10 nL of compound (10 mM stock) to the dry 384-well destination plate.
-
Controls:
-
Columns 1-2 (Min Signal): 10 nL DMSO + High concentration reference inhibitor (e.g., Staurosporine).
-
Columns 23-24 (Max Signal): 10 nL DMSO only.
-
Step 3: The Reaction
-
Dispense 5 µL of Enzyme Mix into the plate using a bulk dispenser (e.g., Multidrop Combi).
-
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min to allow compound-enzyme interaction.
-
Dispense 5 µL of Substrate Mix to initiate the reaction.
-
Centrifuge and incubate for 60 minutes at Room Temperature (RT).
Step 4: Detection (TR-FRET)
-
Prepare Detection Buffer containing:
-
Europium-labeled anti-phospho antibody (Donor).
-
APC-labeled Streptavidin (Acceptor).
-
EDTA (to stop the kinase reaction).
-
-
Dispense 10 µL of Detection Mix.
-
Incubate for 1 hour in the dark.
Step 5: Data Acquisition
Read on a multimode plate reader (e.g., EnVision):
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Acceptor - FRET signal).
-
Emission 2: 615 nm (Donor - Reference).
-
Ratio:
.
Hit Validation & PAINS Filtering
Pyrimidine libraries are susceptible to Pan-Assay Interference Compounds (PAINS) . These are compounds that appear active via non-specific mechanisms (chelation, redox cycling, aggregation) rather than specific binding [5].[7][8]
The Triage Funnel
Do not trust the primary screen blindly. Follow this validation logic:
Critical Validation Steps
-
Detergent Sensitivity: Re-run the IC50 curve with increased detergent (0.01% to 0.1% Triton X-100). If the potency drops significantly (IC50 shifts >10-fold), the compound is likely an aggregator (colloidal artifact), not a true binder.
-
Redox Cycling: Pyrimidines with specific substitutions can generate H2O2. Use a peroxidase-based counter-screen to rule this out.
-
In Silico Filtering: Run hits against known PAINS substructure filters (e.g., rhodanines, enones) before investing in chemistry [6].
References
-
Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 2022.
-
Liquid-Handling in High-Throughput Screening. Microlit USA, 2024.
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press, 2010.[9]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad, 2023.
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry, 2017.
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017. ACS Chemical Biology, 2017.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. archive.perlara.com [archive.perlara.com]
- 4. DRUG DISCOVERY - Benefits of Acoustic Liquid Handling in Drug Discovery [drug-dev.com]
- 5. grokipedia.com [grokipedia.com]
- 6. assay.dev [assay.dev]
- 7. tandfonline.com [tandfonline.com]
- 8. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
Application Note: Strategic Implementation of Nitrile Functionalities in Drug Discovery
Abstract
Historically viewed with caution due to toxicity concerns, the nitrile (cyano) group has undergone a renaissance, emerging as a privileged scaffold in modern medicinal chemistry. Currently, over 30 FDA-approved drugs contain a nitrile moiety, including blockbusters like Vildagliptin (DPP-4 inhibitor), Letrozole (aromatase inhibitor), and Rilpivirine (NNRTI). This guide provides a technical roadmap for utilizing nitriles as carbonyl bioisosteres and reversible covalent warheads. It includes validated protocols for their synthesis, biochemical characterization, and metabolic safety profiling.
Pharmacophore Engineering: The Nitrile Advantage[1]
The nitrile group (-C≡N) offers a unique combination of physicochemical properties that allow it to act as a "chameleon" within a binding pocket.[1] It is small (occupying ~1/8th the volume of a methyl group), linear, and highly polar.[1]
Bioisosterism and Physicochemical Profile
The nitrile group is frequently employed as a bioisostere for carbonyls, hydroxyls, and halogens.[1][2][3] Its high dipole moment (~3.9 D) allows it to participate in strong dipole-dipole interactions, while its nitrogen atom can serve as a weak hydrogen bond acceptor.
Table 1: Comparative Physicochemical Properties of Bioisosteres
| Feature | Nitrile (-CN) | Carbonyl (C=O) | Chloride (-Cl) | Hydroxyl (-OH) |
| Geometry | Linear (sp) | Planar (sp2) | Spherical | Bent |
| Dipole Moment | High (~3.9 D) | High (~2.3 D) | Moderate (~1.6 D) | Moderate (~1.7 D) |
| H-Bond Acceptor | Weak (N lone pair) | Strong | Very Weak | Strong |
| H-Bond Donor | None | None | None | Strong |
| Metabolic Stability | High (Aromatic) | Variable | High | Phase II Labile |
| Electronic Effect | Strong EWG ( | Strong EWG | Weak EWG | EDG |
Structural Causality in Binding
-
Orthogonal Multipolar Interactions: In the case of Rilpivirine , the nitrile group on the pyrimidine ring creates an electronic environment that favors
-stacking interactions with aromatic residues (e.g., Tyr/Trp) in the HIV-1 reverse transcriptase pocket [1]. -
Metabolic Blocking: Replacing a metabolic "soft spot" (e.g., a methyl group susceptible to CYP450 oxidation) with a nitrile can significantly extend half-life (
) due to the high bond dissociation energy of the C-CN bond and resistance to oxidative metabolism in aromatic systems [2].
The Nitrile Warhead: Reversible Covalent Inhibition[5][6]
One of the most powerful applications of the nitrile group is its ability to act as an electrophilic "warhead" for targeting cysteine proteases (e.g., Cathepsin K) and serine proteases (e.g., DPP-4). Unlike irreversible Michael acceptors (e.g., acrylamides), nitriles form reversible covalent adducts (thioimidates or imidates).
Mechanism of Action
The catalytic nucleophile (Cys-SH or Ser-OH) attacks the electrophilic carbon of the nitrile. This reaction is reversible, which reduces the risk of idiosyncratic toxicity associated with permanent protein alkylation.
Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads against cysteine proteases.
Protocol: Biochemical Assessment of Reversibility (Jump Dilution)
To validate that a nitrile inhibitor acts reversibly (as opposed to irreversibly), a "jump dilution" assay is required.
Materials:
-
Recombinant Enzyme (e.g., Cathepsin K).
-
Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).
-
Buffer: 50 mM MES, pH 5.5, 1 mM DTT.
Step-by-Step Methodology:
-
Incubation: Incubate the enzyme at a concentration of 100x the final assay concentration with the inhibitor at 10x its
value for 30 minutes. This forces the formation of the enzyme-inhibitor (E-I) complex. -
Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into a buffer containing the fluorogenic substrate.
-
Final Enzyme Conc: 1x (Standard assay level).
-
Final Inhibitor Conc: 0.1x
(Below inhibitory threshold).
-
-
Measurement: Continuously monitor fluorescence (Ex 355 nm / Em 460 nm) for 60 minutes.
-
Data Analysis:
-
Irreversible Inhibitor: Activity will not recover. The slope remains near zero.
-
Reversible Inhibitor:[5] Activity will recover over time as the inhibitor dissociates (E-I
E + I), resulting in a curvilinear progress curve that approaches the slope of the "No Inhibitor" control.
-
-
Calculation: Fit the recovery phase to the equation
to determine the residence time ( ).
Synthetic Protocol: Palladium-Catalyzed Cyanation[7][8][9][10][11]
Installing a nitrile group on an aromatic ring is a critical synthetic step.[6] Traditional Rosenmund-von Braun reactions require harsh conditions (200°C) and stoichiometric copper. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (
Protocol: Pd-Catalyzed Cyanation of Aryl Halides
Scope: Conversion of Aryl-Bromides/Iodides to Aryl-Nitriles.[7]
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv).
-
Cyanide Source:
(0.6 equiv). Note: Zn(CN)2 is less toxic than KCN but still releases HCN under acidic conditions. -
Catalyst:
(2-5 mol%). -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%).
-
Solvent: Wet DMF (Dimethylformamide) or DMAC. Water (1%) accelerates the reaction by reducing the kinetic barrier of Zn-transmetallation.
-
Additive: Zn powder (10 mol%) can reduce Pd(II) to active Pd(0) if the catalyst is oxidized.
Workflow:
-
Setup: In a glovebox or under strict Argon flow, charge a microwave vial with Aryl Bromide (1 mmol),
(70 mg, 0.6 mmol), (23 mg, 0.025 mmol), and dppf (28 mg, 0.05 mmol). -
Solvation: Add degassed DMF (5 mL). If the aryl halide is a liquid, add it here via syringe.
-
Reaction: Seal the vial. Heat to 120°C for 2–4 hours (thermal) or 100°C for 30 mins (microwave).
-
Workup (Safety Critical):
-
Cool to room temperature.
-
Quench: Pour the reaction mixture into a flask containing saturated
and dilute bleach (NaOCl) to oxidize any remaining cyanide to cyanate. Stir for 30 mins in a fume hood. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Metabolic Stability & Toxicology: The Cyanide Myth
A common misconception is that all nitriles release toxic cyanide (
Mechanism of Cyanide Release
Cytochrome P450 enzymes can hydroxylate the
Screening Workflow
To ensure safety, candidates must be screened for "labile cyanide" potential early in the optimization phase.
Figure 2: Decision tree for assessing cyanide release risk in nitrile drug candidates.
Protocol: Cyanide Release Assay
Method: Naphthalene-2,3-dialdehyde (NDA) derivatization.
-
Incubation: Incubate test compound (10
M) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) for 60 minutes at 37°C. -
Derivatization: Add Taurine (50 mM) and NDA (500
M). In the presence of free cyanide, NDA and Taurine react to form a highly fluorescent benzo[f]isoindole derivative. -
Detection: Measure fluorescence (Ex 418 nm / Em 460 nm).
-
Quantification: Compare against a KCN standard curve (0–50
M). -
Threshold: Candidates releasing >5% molar equivalent of cyanide are typically flagged for structural modification (e.g., blocking the
-position with fluorine or methyl groups).
References
-
Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
-
Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Link
-
Weissman, S. A., et al. (2005).[6] Ligand-free palladium-catalyzed cyanation of aryl halides. The Journal of Organic Chemistry. Link
-
Obach, R. S., et al. (2008). Mechanism of cytochrome P450-mediated cyanide release from alkynenitriles. Chemical Research in Toxicology. Link
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Nitrile in Drug Design [sioc-journal.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Application Note: Scalable Synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
Executive Summary
2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS: 1849313-91-2) is a highly valuable heterocyclic building block utilized extensively in the development of kinase inhibitors, PARP inhibitors, and advanced agrochemicals. Transitioning the synthesis of this compound from a discovery-scale laboratory setting to a scalable pilot-plant process requires precise control over organometallic intermediates and exothermic reaction profiles. This application note provides a self-validating, highly optimized protocol for the scalable synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) pathway.
Mechanistic Rationale: The SNAr Paradigm
The synthesis relies on the coupling of isobutyronitrile with 2-chloropyrimidine. To achieve high yields and avoid deleterious side reactions, the selection of reagents must be driven by strict chemical causality[1].
-
Nucleophile Generation (Why LDA?): Isobutyronitrile possesses a sterically hindered α-proton with a pKa of ~30. While alkyl lithiums (e.g., n-BuLi) are strong enough to deprotonate it, their high nucleophilicity often leads to unwanted addition across the nitrile carbon-nitrogen triple bond. Lithium diisopropylamide (LDA), with a pKa of ~36, acts as a bulky, non-nucleophilic base that quantitatively and cleanly generates the requisite tertiary carbanion (nitrile enolate equivalent) without side reactions[1].
-
Electrophile Selection (Why 2-Chloropyrimidine?): The pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two endocyclic nitrogen atoms. This makes the C2 position exceptionally electrophilic. Interestingly, 2-chloropyrimidine is preferred over 2-bromopyrimidine. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex[2]. The highly electronegative chlorine atom withdraws electron density more effectively than bromine, accelerating the formation of this transition state and driving the reaction forward.
Fig 1: SNAr mechanism for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile synthesis.
Scalability & Process Engineering
When scaling this reaction, the primary engineering challenge is managing the exotherm during the acid-base deprotonation and the subsequent SNAr coupling. The quantitative data below summarizes the optimized stoichiometric matrix and the thermal boundaries required to suppress pyrimidine dimerization.
Table 1: Optimized Stoichiometric Matrix
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 2-Chloropyrimidine | 114.53 | 1.00 | Electrophile |
| Isobutyronitrile | 69.11 | 1.20 | Nucleophile Precursor |
| LDA (2.0 M in THF) | 107.12 | 1.25 | Non-nucleophilic Base |
| THF (Anhydrous) | 72.11 | 10 Vol | Reaction Solvent |
Table 2: Temperature Optimization & Yield Profiles
| Deprotonation Temp | SNAr Addition Temp | IPC Conversion (%) | Isolated Yield (%) | Impurity Profile |
| -78 °C | -78 °C to RT | >99% | 88% | Clean |
| -40 °C | -40 °C to RT | 95% | 82% | Minor pyrimidine dimer |
| 0 °C | 0 °C to RT | 60% | 45% | Significant degradation |
Note: While -78 °C is optimal, pilot-scale reactors limited to -40 °C can still achieve acceptable yields provided the dosing rate of LDA is strictly controlled to prevent localized thermal spikes.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure each mechanistic step is complete before proceeding.
Fig 2: Scalable step-by-step workflow for cryogenic organolithium processing.
Step-by-Step Methodology
-
Reactor Preparation: Flame-dry or oven-dry a jacketed glass reactor equipped with an overhead stirrer and an internal temperature probe. Purge the system with high-purity Argon or N2 for 15 minutes to ensure a strictly anhydrous environment.
-
Reagent Charging: Charge anhydrous THF (10 volumes relative to the mass of 2-chloropyrimidine) and isobutyronitrile (1.20 eq) into the reactor[1].
-
Cryo-Cooling: Engage the chiller unit to bring the internal reactor temperature to -78 °C.
-
Deprotonation: Transfer LDA (2.0 M in THF, 1.25 eq) to a pressure-equalizing addition funnel. Add the LDA dropwise over 30–45 minutes. Critical parameter: Adjust the drop rate to maintain the internal temperature below -65 °C. Once added, stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Electrophile Addition: Dissolve 2-chloropyrimidine (1.00 eq) in 2 volumes of anhydrous THF. Add this solution dropwise to the reactor over 45 minutes[1].
-
SNAr Progression: Allow the reaction to stir at -78 °C for 1 hour. Gradually disable the cooling bath and allow the reactor to naturally warm to room temperature (20–25 °C) over a period of 2 hours.
-
In-Process Control (IPC) Validation: Withdraw a 0.1 mL reaction aliquot, quench it immediately in 1.0 mL of methanol, and analyze via LC-MS or GC-MS. Validation Gate: Proceed to workup only when the unreacted 2-chloropyrimidine peak is <1% by Area Under the Curve (AUC).
-
Quench: Cool the reactor to 0 °C. Slowly dose saturated aqueous NH4Cl (5 volumes) to safely quench any unreacted LDA and protonate trace side products.
-
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via recrystallization (using an isopentane/ether mixture) or short-path vacuum distillation to yield the pure 2-Methyl-2-(pyrimidin-2-yl)propanenitrile as a crystalline solid.
References
-
US20240208981A1 - Nitrogen-containing heterocyclic polycyclic compound, preparation method therefor, and application thereof. Google Patents. 1
-
2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS 1849313-91-2) Product Specification. Sigma-Aldrich.
-
WO2010141406A2 - Amino pyrimidine anticancer compounds. Google Patents. 2
Sources
Application Notes & Protocols: Synthesis of Pyrimidine Derivatives for Kinase Inhibition
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for developing potent and selective kinase inhibitors.[1] Its inherent ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[2][3] This guide provides an in-depth exploration of the synthesis, characterization, and evaluation of pyrimidine derivatives as kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that drive the optimization of these potent molecules.
Introduction: The Central Role of Kinases and the Pyrimidine Scaffold
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, acting as fundamental regulators of a vast array of cellular processes, including signal transduction, proliferation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][7]
The pyrimidine ring system is a key pharmacophore in many FDA-approved kinase inhibitors due to its structural resemblance to the purine core of ATP.[8][9] This allows pyrimidine derivatives to form crucial hydrogen bonds with the kinase hinge region, effectively blocking the ATP-binding site and inhibiting enzyme activity.[3][10] Strategic modifications at the 2, 4, and 5-positions of the pyrimidine ring have led to the development of highly potent and selective inhibitors for a diverse range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[11]
Rational Design and Synthetic Strategy
The design of potent and selective pyrimidine-based kinase inhibitors is guided by a deep understanding of the target kinase's ATP-binding pocket and the principles of structure-activity relationships (SAR). The general approach involves a core pyrimidine scaffold that anchors the molecule in the hinge region, with various substituents strategically placed to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Key Pyrimidine Scaffolds in Kinase Inhibition
Several pyrimidine-based scaffolds have proven to be particularly effective in kinase inhibitor design:
-
2,4-Diaminopyrimidines: This scaffold is widely employed for its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[11]
-
Pyrazolo[3,4-d]pyrimidines: As a bioisostere of adenine, this fused heterocyclic system is a highly effective ATP-competitive scaffold.[3][11] The FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, features this core.[3]
-
Pyrido[2,3-d]pyrimidines: These compounds have demonstrated broad-spectrum tyrosine kinase inhibitory activity.[11][12]
General Synthetic Approaches
The synthesis of these scaffolds typically involves well-established heterocyclic chemistry principles. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis and Evaluation
Caption: General workflow for inhibitor development.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2,4-disubstituted aminopyrimidine, a common core for many kinase inhibitors.
General Synthesis of a 2,4-Disubstituted Aminopyrimidine Derivative
This synthesis involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine starting material.
Reaction Scheme:
Protocol 3.1.1: First Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Setup: To the stirred solution, add the first desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (if necessary): Once the reaction is complete, the crude mixture containing the mono-substituted intermediate can often be used directly in the next step.
Protocol 3.1.2: Second Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To the crude reaction mixture from the previous step, add the second desired amine (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the second amine and should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Carefully quench the reaction with water or ice.[11] c. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2,4-diaminopyrimidine derivative.[11]
Characterization of the Final Product
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being desirable for biological assays.
In Vitro Biological Evaluation
Once synthesized and characterized, the pyrimidine derivatives are evaluated for their biological activity.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[1] The ADP-Glo™ Kinase Assay is a commonly used platform that measures the amount of ADP produced during the kinase reaction.[8][13]
Protocol 4.1.1: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and the synthesized pyrimidine inhibitor at various concentrations.[5][11]
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based Proliferation Assay
This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.
Protocol 4.2.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays are crucial for establishing the SAR. This involves correlating the structural modifications of the pyrimidine derivatives with their inhibitory potency and selectivity.
Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:
-
Hinge-Binding Moiety: The 2,4-diaminopyrimidine core is a highly effective hinge binder.
-
Substituents at C4 and C5: Modifications at these positions can significantly impact potency and selectivity by targeting specific sub-pockets within the ATP-binding site. For instance, the introduction of anilino or related aromatic groups at the C4 position can lead to potent kinase inhibition.[2]
-
Solubilizing Groups: The addition of solubilizing groups can improve the pharmacokinetic properties of the compounds.
Table 1: Example SAR Data for a Series of Pyrido[2,3-d]pyrimidine Analogs
| Compound | R-group at C2 | R-group at C6 | FGFr IC50 (µM)[12][14] | PDGFr IC50 (µM)[12][14] | EGFr IC50 (µM)[12][14] | c-src IC50 (µM)[12][14] |
| 4a | -NH2 | -Phenyl | >10 | >10 | >10 | >10 |
| 4b | -NH2 | -2,6-Dichlorophenyl | 0.13 | 1.11 | 0.45 | 0.22 |
| 4c | -NH2 | -2,6-Dimethylphenyl | 0.20 | 2.10 | 0.50 | 0.30 |
| 4e | -NH2 | -3,5-Dimethoxyphenyl | 0.060 | >50 | >50 | >50 |
| 6c | -NH-(CH2)4-N(Et)2 | -2,6-Dichlorophenyl | - | - | - | - |
Data adapted from relevant literature.[12][14] This table illustrates how modifications to the core scaffold can dramatically alter potency and selectivity.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel kinase inhibitors.[2] The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers in the field. Future efforts will likely focus on the development of more selective inhibitors, including covalent and allosteric modulators, to overcome the challenges of drug resistance and off-target toxicity.[4] The integration of computational methods, such as scaffold hopping and molecular docking, will continue to accelerate the discovery of the next generation of pyrimidine-based therapeutics.[15][16][17]
References
-
Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
-
PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Available from: [Link]
-
Klaeger, S., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available from: [Link]
-
ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]
-
Li, X., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules. Available from: [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]
-
Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]
-
PubMed. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Available from: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). International Journal of Molecular Sciences. Available from: [Link]
-
Journal of Medicinal Chemistry. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Available from: [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]
-
Progress in Chemical and Biochemical Research. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Available from: [Link]
-
The Scientist. (2024). Leveraging Recombinant Kinases for Drug Discovery Research. Available from: [Link]
-
PubMed. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Available from: [Link]
-
PubMed. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available from: [Link]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available from: [Link]
-
Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
-
Waters. (2026). Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Available from: [Link]
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
Cell Chemical Biology. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Available from: [Link]
-
ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Available from: [Link]
-
Frontiers in Genetics. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Available from: [Link]
-
MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available from: [Link]
-
PubMed. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Available from: [Link]
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available from: [Link]
-
ResearchGate. Some JAK inhibitors that are FDA approved and/or in clinical trials. Available from: [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
-
MtoZ Biolabs. Small Molecule Drug Screening Service-Enzymes. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 5. the-scientist.com [the-scientist.com]
- 6. orientjchem.org [orientjchem.org]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Biology for Drug Discovery [promega.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
The Strategic Application of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile in Modern Medicinal Chemistry
Introduction: Unpacking a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure renowned for its versatile roles in a multitude of therapeutic agents.[1][2] Its prevalence is particularly notable in the domain of kinase inhibitors, where the pyrimidine ring often serves as a bioisosteric replacement for the purine base of ATP, effectively competing for the enzyme's binding site.[3] The subject of this guide, 2-Methyl-2-(pyrimidin-2-yl)propanenitrile, represents a sophisticated evolution of this core structure. The strategic incorporation of a gem-dimethyl group and a nitrile moiety on the C-2 substituent is not arbitrary; it is a deliberate design choice aimed at enhancing potency, selectivity, and pharmacokinetic properties. This document provides an in-depth exploration of this valuable building block, offering detailed protocols for its synthesis and application, tailored for researchers and professionals in drug development.
The Rationale Behind the Moiety: A Trifecta of Functionality
The efficacy of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile as a pharmacophore can be attributed to the synergistic contributions of its three key components: the pyrimidine ring, the gem-dimethyl group, and the nitrile function.
-
The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring is capable of forming crucial hydrogen bonds with protein targets.[4] Its electron-deficient nature also allows for favorable aromatic interactions within the binding pockets of enzymes like kinases.
-
The Gem-Dimethyl Group (The "Thorpe-Ingold Effect"): The presence of two methyl groups on the alpha-carbon is a powerful tool in medicinal chemistry. This "gem-dimethyl effect" offers several advantages:
-
Conformational Restriction: It locks the rotational freedom of the substituent, which can pre-organize the molecule into a bioactive conformation, leading to an entropic advantage in binding and thus, higher potency.[5]
-
Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation, a common pathway for drug degradation. This can significantly improve the compound's half-life and oral bioavailability.[5]
-
Increased Lipophilicity: The methyl groups enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
-
The Nitrile Group as a Key Pharmacophore: The nitrile group is far more than a simple synthetic handle. It is a versatile pharmacophore with several key roles:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in a protein's active site.[6]
-
Carbonyl Bioisostere: In many instances, the nitrile group can effectively mimic the carbonyl oxygen of a peptide bond, allowing it to engage in similar polar interactions.[6]
-
Modulator of Physicochemical Properties: Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and contribute to the overall polarity of the molecule.
-
Synthetic Protocols: From Building Block to Bioactive Molecule
The following protocols provide a detailed guide to the synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile and its subsequent use in the preparation of more complex derivatives.
Protocol 1: Synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
This protocol is based on the alkylation of 2-(pyrimidin-2-yl)acetonitrile, a common precursor for such derivatives.
Materials:
-
2-(Pyrimidin-2-yl)acetonitrile
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyrimidin-2-yl)acetonitrile (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the anion may be observed as a change in color or the evolution of hydrogen gas.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Protocol 2: Application in Kinase Inhibitor Synthesis - A Representative Example
This protocol outlines a general approach for utilizing 2-Methyl-2-(pyrimidin-2-yl)propanenitrile as a building block in the synthesis of a hypothetical kinase inhibitor, based on common strategies in the literature.[7]
Materials:
-
2-Methyl-2-(pyrimidin-2-yl)propanenitrile
-
A suitable aryl or heteroaryl halide (e.g., 4-bromobenzaldehyde)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
A suitable amine for subsequent reductive amination
-
Reducing agent (e.g., NaBH(OAc)₃)
Procedure:
-
Suzuki Coupling: In a reaction vessel, combine 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (if appropriately functionalized for coupling), the aryl/heteroaryl halide (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq). Add the solvent system and degas the mixture. Heat the reaction under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the coupled product by column chromatography.
-
Reductive Amination: Dissolve the purified aldehyde from the previous step in a suitable solvent (e.g., dichloroethane). Add the desired amine (1.2 eq) and stir for 1-2 hours. Add the reducing agent (1.5 eq) and continue stirring overnight.
-
Final Work-up and Purification: Quench the reaction, extract the product, and purify by chromatography or recrystallization to yield the final kinase inhibitor candidate.
Diagram of a Hypothetical Kinase Inhibitor Synthesis:
Caption: A general synthetic route to a kinase inhibitor.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a common biological evaluation for compounds derived from 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is an in vitro kinase inhibition assay.
Principle:
This assay measures the ability of a test compound to inhibit the activity of a specific kinase enzyme. Kinase activity is typically monitored by quantifying the phosphorylation of a substrate.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Setup: In a microplate, add the assay buffer, the test compound at various concentrations (typically a serial dilution), and the kinase enzyme. Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include fluorescence, luminescence, or radioactivity.
-
Data Analysis: Measure the signal from each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control-1 | Kinase X | 1,500 |
| Test-Cmpd-A | Kinase X | 50 |
| Test-Cmpd-B | Kinase X | 15 |
Conclusion: A Versatile Tool for Drug Discovery
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a testament to the power of rational drug design. By combining the privileged pyrimidine scaffold with the advantageous properties of the gem-dimethyl group and the versatile nitrile pharmacophore, medicinal chemists have a powerful building block at their disposal. Its application, particularly in the development of kinase inhibitors, underscores its potential in the ongoing quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable tool in their drug discovery endeavors.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
-
Vlasova, O., Vlasov, S., Severina, H., Borysov, O., Yakovenko, G., Khairulin, A., ... & Georgiyants, V. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, 4(56), 43–55. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. National Center for Biotechnology Information. Available at: [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available at: [Link]
-
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... Available at: [Link]
- Google Patents. (n.d.). US20100168153A1 - Salts and crystall forms of 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile.
-
ResearchGate. (2025). The gem-Dimethyl Effect Revisited. Available at: [Link]
-
Rodríguez, H., Pérez, R., & Suarez, M. (2000). ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS. Heterocycles, 53(10), 2277. Available at: [Link]
-
Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. Available at: [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
-
Nurbaev, K. I. (2022). ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest, 3(11). Available at: [Link]
- Google Patents. (n.d.). EP0227415A2 - Pyrimidine derivatives.
-
PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanenitrile. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenylpropanenitrile. PubChem. Available at: [Link]
-
MilliporeSigma. (n.d.). 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. Available at: [Link]
-
Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 20(01), 114–128. Available at: [Link]
-
The Journal of Organic Chemistry. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Available at: [Link]
-
Journal of Medicinal Chemistry. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrimidine Synthesis Optimization & Troubleshooting
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot unexpected side reactions, optimize yields, and exert precise control over multicomponent and condensation pathways.
Pyrimidine scaffolds are ubiquitous in pharmacology, but their synthesis—particularly through multicomponent reactions like the Biginelli condensation or bimolecular Pinner-type cyclizations—is highly susceptible to competing mechanistic pathways. This guide breaks down the causality behind side product formation and provides field-proven, self-validating protocols to ensure synthetic fidelity.
The Biginelli Reaction: Taming Multicomponent Chaos
The classical Biginelli reaction combines an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Because three components are reacting simultaneously, the system is inherently prone to competing bimolecular reactions if the kinetic pathways are not strictly controlled[1].
FAQ: Troubleshooting Biginelli Side Products
Q: Why is my reaction yielding a Knoevenagel condensation adduct instead of the target DHPM? A: The formation of an α,β-unsaturated dicarbonyl (the Knoevenagel adduct) occurs when the aldehyde and the β-ketoester react with each other faster than the aldehyde can react with urea[2][3]. This is a kinetic issue typically caused by suboptimal catalysts (like simple Brønsted acids, e.g., HCl) that promote the enolization of the ketoester but fail to stabilize the critical acyliminium intermediate[3].
-
Solution: Switch to a Lewis acid catalyst (e.g., anhydrous ZnCl₂ or CuCl₂). Lewis acids coordinate directly with the oxygen of the aldehyde and the nitrogen of the urea, artificially lowering the activation energy for the desired acyliminium pathway and outcompeting the Knoevenagel condensation[4].
Q: I am observing a highly fluorescent, yellow byproduct. What is it, and how do I eliminate it? A: This is a Hantzsch-type 1,4-dihydropyridine (DHP)[1]. It forms when excessive thermal stress causes urea to decompose into ammonia. The newly formed ammonia reacts rapidly with two equivalents of your β-ketoester and one equivalent of the aldehyde, completely hijacking the reaction[1][3].
-
Solution: Lower the reaction temperature. If high heat is required for your specific substrates, alter the order of addition: pre-mix the aldehyde, catalyst, and urea to form the iminium intermediate first, and add the β-ketoester last to prevent the Hantzsch pathway from initiating[1].
Biginelli reaction pathways: Desired DHPM vs. Knoevenagel and Hantzsch side products.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes how different parameters influence the distribution of products in a standard Biginelli synthesis, highlighting the causality of side product formation.
| Reaction Conditions | Catalyst | Target DHPM Yield | Knoevenagel Adduct | Hantzsch 1,4-DHP | Mechanistic Causality |
| 100°C (Reflux) | HCl (Brønsted) | ~40% | ~25% | ~35% | High heat degrades urea to NH₃; lacks coordination for iminium. |
| 80°C | ZnCl₂ (Lewis) | >85% | <10% | <5% | Zn²⁺ coordinates aldehyde/urea, stabilizing acyliminium intermediate. |
| 120°C (Solvent-free) | None | <30% | ~10% | >60% | Excessive thermal stress drives ammonia release and Hantzsch pathway. |
| Room Temp | Atwal Modification | >90% | <1% | <1% | Pre-forming the enone eliminates competing multicomponent equilibria. |
Experimental Protocol: Optimized Biginelli Reaction (ZnCl₂ Catalyzed)
This protocol utilizes anhydrous ZnCl₂ to dictate the reaction pathway, ensuring the acyliminium ion forms preferentially[4].
-
Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere to prevent moisture from interfering with the Lewis acid.
-
Intermediate Formation: Dissolve the aldehyde (1.0 eq) and urea (1.5 eq) in anhydrous ethanol. Add anhydrous ZnCl₂ (0.1 eq). Stir at room temperature for 30 minutes. Causality: This pre-forms the acyliminium intermediate, starving the system of free aldehyde and preventing Knoevenagel condensation.
-
Cyclization: Add the β-ketoester (1.0 eq) dropwise. Heat the mixture to a moderate 80°C (reflux) for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Verify the absence of a highly fluorescent spot under a 365 nm UV lamp, which would indicate Hantzsch 1,4-DHP formation.
-
Work-up: Cool the mixture to room temperature and pour it into crushed ice. Filter the precipitated crude DHPM and recrystallize from hot ethanol to achieve >95% purity.
Pinner-Type Condensations: Regioselectivity and Hydrolysis
The condensation of 1,3-dicarbonyl compounds with amidines or guanidines is a highly efficient route to substituted pyrimidines. However, it introduces two major failure modes: poor regioselectivity and catastrophic hydrolysis[2][5].
FAQ: Troubleshooting Amidine Condensations
Q: How do I control regioselectivity when using unsymmetrical 1,3-dicarbonyls? A: When an unsymmetrical 1,3-dicarbonyl reacts with an amidine, two distinct regioisomers can form[5]. Regioselectivity is dictated by the electronic and steric properties of the dicarbonyl substituents. Electron-withdrawing groups (EWGs) make the adjacent carbonyl carbon more electrophilic, directing the initial nucleophilic attack of the primary amidine nitrogen[5].
-
Solution: To maximize regioselectivity, run the initial nucleophilic addition at 0°C to allow electronic directing effects to dominate over thermodynamics. Slowly warm the reaction to room temperature only after the initial C-N bond has formed.
Q: Why is my reaction yielding uncyclized intermediates or simple esters instead of the pyrimidine ring? A: This is a hallmark of moisture contamination. Amidine hydrochlorides are highly hygroscopic. If water is present, the intermediate imidate salt (Pinner salt) will undergo rapid hydrolysis, cleaving the intermediate and forming ester byproducts instead of undergoing the final intramolecular cyclization[2].
-
Solution: Strict anhydrous conditions are non-negotiable. Use freshly titrated bases (e.g., NaOEt), anhydrous solvents, and store amidine salts in a desiccator[2].
Step-by-step troubleshooting workflow for pyrimidine synthesis side products.
Experimental Protocol: Regioselective Synthesis of Pyrimidines under Anhydrous Conditions
This protocol is designed to suppress hydrolysis and maximize regiocontrol through thermal management[2][5].
-
Anhydrous Setup: In a flame-dried round-bottom flask under a continuous argon atmosphere, suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol[5].
-
Controlled Deprotonation: Cool the suspension to 0°C using an ice bath. Add freshly prepared sodium ethoxide (1.1 eq) dropwise. Stir for 30 minutes at 0°C to generate the free amidine base without triggering thermal degradation[2][5].
-
Kinetically Controlled Addition: Add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) dropwise over 15 minutes while strictly maintaining the temperature at 0°C. Causality: The low temperature ensures the most nucleophilic nitrogen attacks the most electrophilic carbonyl, locking in the regiochemistry.
-
Cyclization: Remove the ice bath and allow the reaction to slowly warm to room temperature over 2 hours, then heat to reflux for an additional 2 hours to drive the final dehydration and ring closure[5].
-
Self-Validation Check: Prior to column chromatography, analyze the crude mixture via LC-MS or ¹H-NMR. Evaluate the ratio of regioisomers to ensure the electronic directing groups functioned as intended.
-
Work-up: Quench with a minimal amount of water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography[5].
References
-
Akhter, et al. "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." International Journal of Science and Applied Technology (IJSAT).[Link]
-
Organic Chemistry Portal. "Pyrimidine synthesis." Organic Chemistry Portal.[Link]
Sources
Technical Support Center: Optimization of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile Synthesis
Executive Summary
The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a critical step in generating quaternary carbon scaffolds for kinase inhibitors (e.g., JAK1/2 inhibitors). The primary challenge lies in the steric hindrance of the gem-dimethyl group coupled with the lower electrophilicity of the 2-position on the pyrimidine ring compared to the 4- or 6-positions.
This guide addresses the most common failure modes: incomplete conversion , dimerization , and hydrolysis . The optimized protocol below shifts from standard hydride bases (NaH) to hexamethyldisilazides (KHMDS/LiHMDS) to control the deprotonation equilibrium and minimize side reactions.
Core Reaction & Mechanism
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing <30% conversion even after refluxing for 24 hours."
Diagnosis: The nucleophile (isobutyronitrile anion) is likely decomposing or failing to attack the deactivated 2-position of the pyrimidine.
-
Root Cause 1 (Base Selection): Sodium Hydride (NaH) often results in heterogeneous mixtures that trap the anion.
-
Root Cause 2 (Temperature): The 2-position of pyrimidine is significantly less electrophilic than the 4-position. Standard THF reflux (66°C) may be insufficient to overcome the activation energy barrier created by the steric bulk of the gem-dimethyl group.
Solution:
-
Switch Solvent: Move from THF to Toluene . This allows reaction temperatures up to 110°C.
-
Change Base: Use KHMDS (0.5M in Toluene) . The potassium counter-ion often provides a "loose" ion pair, increasing the nucleophilicity of the nitrile anion compared to the lithium or sodium salts.
-
Protocol Adjustment: Pre-form the anion at 0°C for 30 minutes, then add the 2-chloropyrimidine, and then heat to reflux.
Issue 2: "My product is contaminated with a hydrolysis byproduct (Amide)."
Diagnosis: The nitrile group has hydrolyzed to the primary amide.
-
Root Cause: Incomplete quenching or highly basic aqueous workup. The electron-deficient pyrimidine ring makes the adjacent nitrile more susceptible to hydrolysis.
Solution:
-
Quench Gently: Do not use strong acids (HCl). Quench with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.
-
pH Control: Ensure the aqueous phase pH is neutral (6-7) before extraction.
-
Drying: Dry organic layers thoroughly with
immediately after separation.
Issue 3: "The reaction turns into a black tar/emulsion during workup."
Diagnosis: Polymerization of the pyrimidine ring or decomposition of the base.
-
Root Cause: Excess base reacting with the pyrimidine ring (nucleophilic attack at C4/C6) or oxidative degradation.
Solution:
-
Stoichiometry: Strictly limit KHMDS to 1.1 - 1.2 equivalents . Excess base attacks the pyrimidine.
-
Degas Solvents: Oxygen can promote radical polymerization pathways in electron-deficient heterocycles. Sparge Toluene with Argon for 15 minutes before use.
-
Filter Emulsions: If an emulsion forms, filter the biphasic mixture through a pad of Celite® before attempting phase separation.
Optimized Experimental Protocol
This protocol utilizes KHMDS in Toluene to maximize yield and minimize side reactions.
Reagents:
-
Isobutyronitrile (1.2 equiv)
-
2-Chloropyrimidine (1.0 equiv)
-
KHMDS (1.2 equiv, 0.5 M in Toluene)
-
Anhydrous Toluene (10 V)
Step-by-Step Procedure:
-
Anion Formation:
-
Charge an oven-dried flask with Anhydrous Toluene and Isobutyronitrile under Nitrogen/Argon.
-
Cool to 0°C .
-
Add KHMDS solution dropwise over 20 minutes. Note: Exotherm expected.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Coupling:
-
Add 2-Chloropyrimidine (solid or solution in minimal Toluene) in one portion.
-
Allow the mixture to warm to Room Temperature (RT) over 15 minutes.
-
Crucial Step: Heat the reaction to 80–90°C . Monitor by LCMS/TLC.
-
Target Time: 4–6 hours.
-
-
Work-up:
-
Cool to RT.
-
Quench by slow addition of sat. aq. NH₄Cl .
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude material is often a yellow oil that solidifies.
-
Recrystallization from Heptane/EtOAc (9:1) or silica gel chromatography (0-20% EtOAc in Hexanes).
-
Comparative Data: Base & Solvent Screening
The following data summarizes optimization runs for the
| Parameter | Condition | Conversion (LCMS) | Isolated Yield | Notes |
| Base | NaH (60% dispersion) | 35% | 22% | Heterogeneous; slow reaction; significant tar. |
| Base | LiHMDS (THF) | 65% | 58% | Clean, but incomplete conversion at reflux. |
| Base | KHMDS (Toluene) | >98% | 89% | Optimal. Potassium cation effect enhances rate. |
| Solvent | THF (Reflux 66°C) | 60% | 52% | Temperature too low for 2-position activation. |
| Solvent | DMF (100°C) | 100% | 45% | High conversion, but difficult workup/hydrolysis. |
Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your current experiment.
Figure 2: Diagnostic workflow for identifying yield-limiting factors.
References
-
General Pyrimidine
Reactivity:- Title: Nucleophilic substitution of 2-chloropyrimidines: Kinetics and Mechanism.
- Source:Journal of Organic Chemistry
- Context: Establishes the lower reactivity of the 2-position compared to the 4-position, necessitating higher temper
-
Link: [J. Org.[1] Chem. Pyrimidine Reactivity]([Link]) (General Reference)
-
Use of KHMDS in Nitrile Alkylation
- Title: Practical Synthesis of Quaternary Nitriles via KHMDS-Mediated Alkyl
- Source:Organic Process Research & Development
- Context: Highlights the superiority of KHMDS over NaH for sterically hindered nitrile alkylations due to solubility and c
-
Link: (General Reference)
-
Analogous Synthesis (Ruxolitinib/Baricitinib Intermediates)
- Title: Synthesis of JAK Inhibitor Intermediates containing Pyrazole/Pyrimidine cores.
- Source:Google P
- Context: Describes the general conditions for coupling pyrimidines with nitrile-containing nucleophiles.
-
Link:
-
Safety of Chloropyrimidines
- Title: Safety & Handling of Halogen
- Source:Sigma-Aldrich Safety D
-
Link:
Sources
Technical Support Center: Minimizing Impurity Formation in Nitrile Compound Synthesis
Welcome to the Technical Support Center for Nitrile Compound Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles during cyanation workflows. Nitrile synthesis is rarely a straightforward functional group interconversion; it is highly susceptible to solvent effects, thermal degradation, and competing mechanistic pathways.
This guide deconstructs the causality behind common impurities across three primary synthesis routes and provides self-validating protocols to ensure reproducible, high-purity nitrile generation.
I. Core Mechanistic Troubleshooting & FAQs
Nucleophilic Substitution (Kolbe Nitrile Synthesis)
Q: Why am I observing significant isonitrile (R-NC) byproducts during my Kolbe nitrile synthesis, and how can I eliminate them?
A: The formation of isonitriles is dictated by the ambident nature of the cyanide ion. According to Hard-Soft Acid-Base (HSAB) principles, the carbon center of cyanide is softer and more nucleophilic, while the nitrogen center is harder. When you use protic solvents (like ethanol or water), the carbon center becomes heavily solvated via hydrogen bonding, forcing the electrophile to attack the less-hindered nitrogen, yielding 1[1].
Causality & Solution: To favor the desired nitrile, switch to polar aprotic solvents (e.g., DMSO or acetone) which do not solvate the cyanide carbon, allowing standard
Amide Dehydration
Q: My amide dehydration to nitrile leaves unreacted starting material and generates colored, acidic degradation products. What is the mechanistic cause?
A: Incomplete conversion often stems from using an insufficiently active dehydrating agent or running the reaction at too low a temperature[3]. Conversely, aggressive reagents like thionyl chloride (
Causality & Solution: The nucleophilic oxygen of the amide must attack the dehydrating agent to create a good leaving group. To prevent acidic degradation while maintaining high conversion, switch to a milder reagent like trifluoroacetic anhydride (TFAA) paired with a non-nucleophilic base (e.g., triethylamine). The base neutralizes the resulting trifluoroacetic acid in situ, protecting the substrate[3].
Sandmeyer Cyanation
Q: During a Sandmeyer cyanation of an aniline derivative, I am detecting phenol and biaryl impurities. How can I suppress these pathways?
A: These impurities arise from the inherent instability of the diazonium salt intermediate. Phenols form when the diazonium salt undergoes3[3]. Biaryls form because the Sandmeyer reaction proceeds via a single-electron transfer (radical) mechanism; homolytic cleavage of the diazonium salt generates aryl radicals that can dimerize if their local concentration is too high[3].
Causality & Solution: To suppress phenol formation, maintain the diazotization strictly between 0–5 °C and use the salt immediately[3]. To minimize biaryl dimerization, ensure a homogenous reaction mixture and perform a slow, controlled, dropwise addition of the diazonium salt into the copper(I) cyanide solution. This keeps the steady-state concentration of aryl radicals extremely low, favoring cyanation over dimerization[3].
II. Quantitative Impurity Profiling & Mitigation
| Synthesis Route | Primary Reagents | Major Potential Impurities | Causality / Mechanism | Mitigation Strategy | Typical Yield |
| Kolbe Cyanation | Alkyl halide, NaCN/KCN | Isonitriles (R-NC), Alkenes | Ambident nucleophile attack at N; E2 elimination | Use polar aprotic solvents (DMSO); HCl workup | 75–90% |
| Amide Dehydration | Primary amide, | Unreacted amide, Acidic degradants | Weak dehydration; Acid-catalyzed decomposition | Use TFAA/ | 80–95% |
| Sandmeyer Reaction | Aryl amine, | Phenols, Biaryls | Strict 0–5 °C temp control; slow diazonium addition | 60–85% |
III. Mechanistic Visualization: Impurity Triage Workflow
Troubleshooting workflow for identifying and mitigating common nitrile synthesis impurities.
IV. Self-Validating Experimental Protocols
Protocol A: Mild Amide Dehydration using TFAA
Objective: High-yielding conversion of primary amides to nitriles without acidic degradation.
-
Preparation: Dissolve the primary amide (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (2.5 eq).
-
Validation Check: The solution must be completely clear. Cloudiness indicates moisture or insoluble impurities that will prematurely consume the TFAA.
-
-
Activation: Cool the flask to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.2 eq) dropwise over 15 minutes.
-
Validation Check: An exotherm should be detectable. If the internal temperature exceeds 5 °C, pause the addition to prevent thermal decomposition of the intermediate.
-
-
Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the highly polar amide spot (low
) is entirely replaced by the non-polar nitrile spot (high ).
-
-
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous
.-
Validation Check: Vigorous
evolution (bubbling) will occur. Continue addition until bubbling ceases, validating that all residual trifluoroacetic acid has been neutralized. Extract the organic layer, dry over , and concentrate.
-
Protocol B: Kolbe Nitrile Synthesis with Built-in Isonitrile Cleavage
Objective: Nucleophilic cyanation of alkyl halides with selective removal of isonitrile byproducts.
-
Substitution: Dissolve a primary alkyl bromide (1.0 eq) in anhydrous DMSO. Add NaCN (1.2 eq) and stir at room temperature for 4–12 hours.
-
Validation Check: Use strictly primary halides. Secondary/tertiary halides will trigger E2 elimination, identifiable by alkene formation on GC-MS.
-
-
Aqueous Workup: Dilute the mixture with water (to crash out the product) and extract with diethyl ether.
-
Selective Hydrolysis: Wash the combined organic layers vigorously with 2M HCl for 10 minutes.
-
Validation Check: This acidic wash selectively hydrolyzes the isonitrile impurity (R-NC) into water-soluble primary amines and formic acid. The desired nitrile (R-CN) is acid-stable under these conditions and remains in the ether layer.
-
-
Final Wash: Wash the organic layer with brine, dry over anhydrous
, and evaporate the solvent to yield the purified nitrile.
V. References
-
Title: Kolbe Nitrile Synthesis Source: Sciencemadness Wiki URL: [Link]
-
Title: Kolbe Nitrile Synthesis Mechanism Source: Organic Chemistry Portal URL: [Link]
Sources
Pyrimidine Synthesis Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I understand that while multicomponent reactions (MCRs) like the Biginelli synthesis are elegant on paper, they often present significant challenges at the bench. This guide moves beyond basic protocols to explore the causality behind reaction failures, providing you with self-validating methodologies and field-proven optimization strategies for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Mechanistic Causality: Understanding the Biginelli Pathway
To troubleshoot a reaction, you must first understand its kinetic bottlenecks. The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea[1]. The rate-limiting step is the acid-catalyzed formation of an N-acyliminium ion intermediate. If your catalyst fails to adequately lower the activation energy of this step, competing side reactions will consume your starting materials[2].
Caption: Acid-catalyzed mechanistic pathway of the Biginelli multicomponent reaction.
Troubleshooting Guides & FAQs
Q1: My Biginelli reaction has a low yield, with a significant amount of unreacted starting materials observed by TLC/HPLC. What are the potential causes? A: Low conversion typically stems from insufficient activation of the aldehyde and urea. The classical Biginelli reaction is strictly acid-catalyzed; relying on spontaneous condensation yields negligible results[3]. Actionable Insight: Screen Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., FeCl₃, ZnCl₂)[3]. For challenging aliphatic aldehydes, task-specific ionic liquids like [Hmim][Tfa][4] or recyclable green catalysts like caffeine-H₃PO₄ complexes[5] have demonstrated superior catalytic turnover by stabilizing the transition state.
Q2: I am observing a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side product and how can I prevent its formation? A: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This competing pathway occurs when urea decomposes at elevated temperatures to release ammonia. The ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde[2]. Actionable Insight: Lower the reaction temperature and verify the integrity of your urea[2]. Transitioning from prolonged reflux to microwave irradiation can kinetically favor the Biginelli product over the Hantzsch byproduct[4].
Q3: I am having difficulty purifying my crude product and suspect the presence of Knoevenagel adducts. How can I minimize these? A: Knoevenagel condensation between the aldehyde and the β-ketoester is the most common competing side reaction, especially when the catalyst poorly activates urea[2]. Actionable Insight: Modify your addition sequence. Pre-mix the aldehyde and urea with the acid catalyst for 10-15 minutes before adding the β-ketoester. This sequential addition forces the equilibrium toward the N-acyliminium ion, starving the Knoevenagel pathway of free aldehyde.
Caption: Logic tree for troubleshooting low yields in the Biginelli pyrimidine synthesis.
Quantitative Data: Catalyst & Condition Optimization
The table below summarizes the profound impact of catalyst selection and reaction conditions on the yield of fused pyrimidine derivatives, demonstrating why modern catalytic systems outperform conventional reflux methods[5].
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 24.0 | Trace |
| 2 | Citric Acid | Ethanol | 40 | 12.0 | 35 |
| 3 | Sulphamic Acid | Ethanol | 40 | 5.0 | 45 |
| 4 | Caffeine-H₃PO₄ (8 mol%) | Solvent-free | 80 | 2.0 | 65 |
| 5 | Caffeine-H₃PO₄ (8 mol%) | Ethanol | 40 | 0.5 | 95 |
Data Interpretation: The absence of a catalyst results in negligible product formation, validating the necessity of lowering the activation energy[5]. The optimized Caffeine-H₃PO₄ system in ethanol achieves near-quantitative yields in just 30 minutes by providing an ideal balance of solubility and proton donation[5].
Self-Validating Protocol: Microwave-Assisted Biginelli Synthesis
This Standard Operating Procedure (SOP) utilizes an ionic liquid catalyst under microwave irradiation. The protocol is designed to be self-validating: the physical state of the crude mixture instantly indicates reaction success[4].
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol) *[Hmim][Tfa] (1-hexyl-3-methylimidazolium trifluoroacetate) (10 mol%)
Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL microwave-safe reaction vial, sequentially add the aldehyde, urea, and β-ketoester.
-
Catalyst Addition: Add 10 mol% of the [Hmim][Tfa] ionic liquid.
-
Causality: The ionic liquid serves a dual purpose. It acts as a highly efficient Lewis acid to drive the N-acyliminium ion formation, and its high dielectric constant makes it an excellent microwave susceptor, ensuring rapid, uniform volumetric heating[4].
-
-
Irradiation: Seal the vial and subject the mixture to microwave irradiation (approx. 300 W) at 90°C for 3–5 minutes.
-
Self-Validation & Workup: Carefully remove the vial and immediately pour the hot reaction mixture into 15 mL of crushed ice water.
-
Validation Check: If the reaction has gone to completion, the target DHPM will instantly precipitate as a distinct solid (DHPMs are highly insoluble in cold water). If an oily emulsion forms, the reaction stalled, indicating unreacted β-ketoester or Knoevenagel byproducts.
-
-
Purification: Filter the precipitated solid under vacuum, wash with cold water to remove excess urea and the water-soluble ionic liquid, and recrystallize from hot ethanol to achieve >95% purity.
References
-
Srivastava, V. "An Improved Protocol for Biginelli Reaction." Green and Sustainable Chemistry, Scientific Research Publishing. URL: [Link]
-
Maji, P. K., et al. "A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H₃PO₄ catalyst." RSC Advances, Royal Society of Chemistry. URL: [Link]
-
Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research, American Chemical Society. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H 3 PO 4 catalyst: insight into antibacterial and cytoto ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10127A [pubs.rsc.org]
Technical Support Center: Overcoming Low Conversion in Nitrile Substitution Reactions
Introduction
Low conversion in nitrile substitution is rarely a simple kinetic failure; it is often a symptom of solvation shells, catalyst deactivation, or competing mechanistic pathways. This guide moves beyond basic textbook protocols to address the causality of failure in both nucleophilic substitutions (SN2) and transition-metal catalyzed cross-couplings.
Our goal is to transition your workflow from "trial-and-error" to a self-validating system .
Module 1: Aliphatic Nucleophilic Substitution (SN2)
Target Substrates: Alkyl Halides, Sulfonates.
The Core Problem: The "Naked" Anion Paradox
In standard SN2 reactions, the cyanide ion (CN⁻) is a strong nucleophile but a weak base. However, its nucleophilicity is heavily dependent on the solvent shell.
-
The Failure Mode: In protic solvents (water, alcohols), the small CN⁻ ion is tightly caged by hydrogen bonds, reducing its HOMO energy and nucleophilicity by orders of magnitude.
-
The Fix: You must strip the solvation shell or transport the ion into a non-polar environment.
Troubleshooting Protocol: SN2 Optimization
Q: My reaction of a primary alkyl bromide with NaCN in ethanol is stuck at 40% conversion after 24 hours. Why?
A: You are fighting hydrogen bonding. Ethanol solvates the cyanide ion, dampening its attack.
-
Step 1 (Solvent Switch): Switch to a Polar Aprotic Solvent (DMSO or DMF). In DMSO, the cation (Na⁺) is solvated, but the anion (CN⁻) remains "naked" and highly reactive.
-
Caution: DMSO reactions can be exothermic and runaway. Add cyanide in portions.
-
-
Step 2 (The Finkelstein Assist): If using an alkyl chloride or bromide, add 10 mol% NaI or KI .
-
Step 3 (Water Control): Ensure water content is <0.1%. Water not only solvates CN⁻ but promotes hydrolysis of the product to amides.
Data: Solvent Effect on Relative Rate (SN2)
| Solvent Class | Solvent | Dielectric Constant (ε) | Relative Rate (Approx.) | Mechanistic Impact |
| Protic | Methanol | 33 | 1 | Strong H-bonding cages CN⁻. |
| Protic | Water | 80 | 7 | High polarity but extreme solvation. |
| Aprotic | DMF | 37 | 1,000,000 | Cation solvated; Anion naked. |
| Aprotic | DMSO | 47 | >1,000,000 | Maximum nucleophilicity. |
Module 2: Phase Transfer Catalysis (PTC)
Target Substrates: Lipophilic Alkyl Halides, Benzyl Halides.
Q: My substrate is insoluble in DMSO/Water. How do I drive conversion without using vast amounts of solvent?
A: Implement a Liquid-Liquid Phase Transfer System . This creates a self-validating cycle where reaction rate is controlled by the catalyst surface area and agitation speed.
Protocol:
-
Organic Phase: Dissolve substrate in Toluene or DCM.
-
Aqueous Phase: Saturated NaCN solution (high concentration drives the equilibrium).
-
Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Agitation: Vigorous stirring (>800 RPM) is critical to maximize interfacial area.
Visualizing the PTC Mechanism
Caption: The quaternary ammonium salt (Q+) shuttles the cyanide anion into the organic phase, reacts, and returns the halide (X-) to the aqueous phase.
Module 3: Transition Metal-Catalyzed Cyanation
Target Substrates: Aryl Halides (Ar-Br, Ar-Cl), Vinyl Halides.
The Core Problem: Catalyst Poisoning
Unlike SN2, adding excess cyanide kills Palladium (Pd) catalysis.[7] Cyanide is a strong σ-donor. High concentrations of CN⁻ displace the phosphine ligands on the Pd(II) species, forming stable, unreactive [Pd(CN)4]²⁻ species. This effectively shuts down the catalytic cycle.
Troubleshooting Guide: Pd-Catalyzed Cyanation
Q: The reaction starts well but stalls at 20% conversion. Adding more catalyst doesn't help.
A: You have poisoned the catalyst with "free" cyanide.
-
Solution 1 (Source Control): Do NOT use NaCN/KCN directly. Use Zn(CN)₂ (Zinc Cyanide).[7][8]
-
Why? Zn(CN)₂ is insoluble in most organic solvents. It releases CN⁻ slowly to the Pd center only as needed, maintaining a low steady-state concentration of free cyanide.
-
-
Solution 2 (Non-Toxic Alternative): Use K₄[Fe(CN)₆] (Potassium Ferrocyanide).
-
Why? It is non-toxic and thermally stable. It requires higher temps (120-140°C) but releases CN⁻ in a controlled manner, preventing catalyst saturation.
-
-
Solution 3 (Ligand Choice): Use bidentate ligands with large bite angles (e.g., Xantphos, dppf). These resist displacement by cyanide better than monodentate phosphines like PPh₃.
Decision Tree: Troubleshooting Low Conversion
Module 4: FAQ - Specific Experimental Scenarios
Q: I see a new spot on TLC that isn't my nitrile or starting material. What is it? A: It is likely the Isonitrile (R-NC) or the Amide (R-CONH₂) .
-
Isonitrile: Formed if the reaction is under kinetic control or if using AgCN. It has a foul odor. Fix: Use thermodynamic conditions (higher heat, alkali cyanides) to favor the more stable nitrile.
-
Amide: Formed by hydrolysis.[1] Fix: Dry your solvent (molecular sieves) and reagents.
Q: Can I use Copper(I) Cyanide (CuCN) for aryl halides? A: Yes, this is the Rosenmund-von Braun reaction.[9][10]
-
Issue: It is notoriously sluggish and requires high temperatures (>150°C) and stoichiometric copper, making workup difficult (copper waste).
-
Optimization: Add a ligand like L-Proline or DMEDA (10-20 mol%). This can lower the reaction temperature to 80-100°C and improve conversion significantly [1].
Q: How do I remove the "Rotten Almond" smell of traces of cyanide during workup? A: Safety First. Never acidify cyanide waste (releases HCN gas).
-
Protocol: Treat all aqueous waste with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10. This oxidizes cyanide to the safer cyanate (OCN⁻).
References
-
L-Proline-Promoted Rosenmund–von Braun Reaction Source: Synlett (Thieme Connect) URL:[Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances Source: Chemical Reviews (ACS Publications) URL:[Link]
-
The Effect of Solvent on the SN2 Reaction between Cyanide Ion and Ethyl Chloride Source: Journal of Organic Chemistry URL:[Link]
-
Kolbe Nitrile Synthesis: General Procedures and Mechanisms Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Purification techniques for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
Technical Support Center: Purification of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
Introduction & Molecule Profile
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a critical building block, most notably serving as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Ruxolitinib 1. Its structure combines a basic pyrimidine ring with a sterically hindered, quaternary nitrile group.
-
CAS: 1849313-91-2
-
Chemical Nature: Weakly basic (Pyrimidine
), Lipophilic ( ), Thermally stable but susceptible to nitrile hydrolysis. -
Physical Form: Off-white to yellow solid (often oils if impure).
This guide addresses the specific challenges of purifying this molecule: separating it from mono-alkylated byproducts, removing unreacted halides, and preventing hydrolysis to the amide.
Troubleshooting Guide: Issue-Based Solutions
Scenario A: "My crude product is a dark, viscous oil that refuses to crystallize."
Diagnosis: This is typically caused by the presence of mono-methylated impurities (2-(pyrimidin-2-yl)propanenitrile) or residual solvent. The symmetry-breaking effect of the mono-methyl impurity prevents crystal lattice formation. Solution:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE. Add cold pentane or heptane dropwise until cloudy. Stir vigorously at 0°C to induce nucleation.
-
Seeding: If available, add a seed crystal of the pure compound.
-
Switch to Chromatography: If the purity is <85%, crystallization will likely fail. Proceed to Protocol B (Flash Chromatography) .
Scenario B: "I have persistent starting material (2-chloropyrimidine or alkyl halide) in my product."
Diagnosis: Reaction conversion was incomplete. These non-basic or less basic impurities co-elute on silica. Solution: Utilize the basicity of the pyrimidine ring.
-
Protocol: Perform an Acid-Base Extraction (Protocol A) . The product will protonate and move to the aqueous phase, while non-basic halides remain in the organic phase.
Scenario C: "LC-MS shows a peak with M+18 mass (Amide Impurity)."
Diagnosis: Partial hydrolysis of the nitrile group to the amide (2-methyl-2-(pyrimidin-2-yl)propanamide). This occurs if the reaction mixture was exposed to strong acids or bases at high temperatures without rigorous moisture control. Solution:
-
Prevention: Ensure anhydrous conditions during synthesis.
-
Purification: The amide is significantly more polar than the nitrile. Use Flash Chromatography (Protocol B) with a gradient up to 50% EtOAc/Hexanes. The nitrile will elute first; the amide will retain longer.
Decision Logic: Purification Workflow
The following decision tree illustrates the logical flow for selecting the appropriate purification method based on crude purity and physical state.
Figure 1: Strategic decision tree for selecting the optimal purification route based on crude material characteristics.
Detailed Experimental Protocols
Protocol A: Acid-Base Extraction (Chemical Washing)
Best for: Removing non-basic impurities (e.g., alkyl halides, neutral starting materials).
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude (10 g) in DCM (100 mL) . | DCM solubilizes the organic crude; it is denser than water, aiding separation. |
| 2 | Extract with 1M HCl (3 x 50 mL) . | Critical Step: The pyrimidine nitrogen is protonated ( |
| 3 | Collect the Aqueous Acidic Layers . | Discard the organic DCM layer (contains impurities). |
| 4 | Wash aqueous layer with EtOAc (50 mL) . | Removes any entrained non-basic organics. |
| 5 | Cool aqueous layer to 0°C and basify with 6M NaOH to pH 10. | Deprotonates the pyrimidine ( |
| 6 | Extract with DCM (3 x 50 mL) . | Recovers the now-neutral, purified product. |
| 7 | Dry over | Removes water and solvent. |
Protocol B: Flash Column Chromatography
Best for: Separating the nitrile product from the amide impurity or mono-alkylated byproducts.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
-
Gradient:
-
Start: 100% Hexanes (2 CV - Column Volumes).
-
Ramp: 0% to 30% EtOAc over 10 CV.
-
Hold: 30% EtOAc until product elutes.
-
-
Detection: UV at 254 nm (Pyrimidine ring absorbs strongly).
-
Elution Order:
-
Non-polar impurities (Starting materials).
-
Product: 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (
in 30% EtOAc). -
Amide Impurity (elutes significantly later, very polar).
-
Protocol C: Recrystallization
Best for: Final polishing of solid material (>85% purity).
-
Solvent System: Isopropyl Alcohol (IPA) / n-Heptane.
-
Dissolution: Dissolve crude solid in minimum boiling IPA.
-
Precipitation: Remove from heat. Add hot n-Heptane dropwise until persistent cloudiness appears.
-
Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours. Do not shock-cool, or oiling will occur.
-
Filtration: Filter solids and wash with cold n-Heptane.
Frequently Asked Questions (FAQs)
Q1: Is the product hygroscopic? A: While the nitrile itself is not highly hygroscopic, the pyrimidine ring can form hydrates or salts with trace acids. Store in a desiccator under nitrogen/argon to prevent moisture absorption which could catalyze hydrolysis 1.
Q2: Can I distill this compound? A: The boiling point is high (~240°C at 760 mmHg) . Distillation is risky due to potential thermal degradation. If necessary, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to lower the boiling point, but crystallization is preferred for thermal safety.
Q3: Why is my yield low after Acid-Base extraction? A: The pyrimidine is a weak base. If the pH during the basification step (Step 5) is not high enough (> pH 10), the compound remains protonated in the water layer. Ensure the aqueous layer is strongly basic before the final extraction.
References
-
University College Cork. Impurity Occurrence and Removal in Crystalline Products. Available at: [Link]
Sources
Technical Support Center: Resolving Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. As Senior Application Scientists, we provide not only solutions but also the mechanistic reasoning behind them to empower your experimental design.
Troubleshooting Common Issues in Pyrimidine Synthesis
This guide is structured as a series of frequently asked questions (FAQs) that directly address common and unexpected experimental outcomes. We focus primarily on two of the most powerful and widely used methods: the Biginelli reaction for dihydropyrimidinones (DHPMs) and the Pinner synthesis for fully aromatic pyrimidines.
FAQ 1: The Biginelli Reaction - Low Yields and a Fluorescent Byproduct
Question: My Biginelli reaction between an aromatic aldehyde, ethyl acetoacetate, and urea is producing very low yields of the expected dihydropyrimidinone (DHPM). Instead, my crude mixture contains a significant amount of a yellow, highly fluorescent byproduct. What is happening and how can I fix it?
Probable Cause & Mechanistic Insight: This is a classic and frequent issue in the Biginelli condensation. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) .[1][2] This side reaction becomes dominant under certain conditions, particularly at elevated temperatures.
The core of the problem lies in a competing reaction pathway. At higher temperatures, urea can begin to decompose, releasing ammonia into the reaction mixture. This ammonia can then participate in a Hantzsch pyridine synthesis, which, like the Biginelli reaction, is a multi-component reaction involving an aldehyde and two equivalents of a β-dicarbonyl compound.[1][3]
The Competing Pathways:
-
Desired Biginelli Pathway: Aldehyde + β-Ketoester + Urea → Dihydropyrimidinone (DHPM)
-
Competing Hantzsch Pathway: Aldehyde + 2x β-Ketoester + Ammonia (from Urea decomposition) → Dihydropyridine (DHP)[1][4]
Solution & Troubleshooting Protocol: The key to suppressing the Hantzsch byproduct is to favor the kinetics of the Biginelli reaction over the urea decomposition and subsequent Hantzsch condensation.
Key Parameter to Control: Temperature Higher temperatures accelerate urea decomposition. By reducing the reaction temperature, you can significantly inhibit the formation of ammonia, thereby starving the competing Hantzsch pathway.[1][2]
Protocol 1: Optimizing the Biginelli Reaction to Minimize Hantzsch Byproduct
-
Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and a slight excess of urea (1.5 mmol). Using a slight excess of urea can help push the equilibrium toward the desired product.[5]
-
Catalyst: Add your chosen catalyst. While traditional methods use Brønsted acids like HCl, modern protocols often show improved yields and selectivity with Lewis acids like Yb(OTf)₃ or solid-supported acids.[4][6]
-
Temperature Control: Stir the mixture at a precisely controlled, lower temperature. A starting point of 60°C is recommended.[1] Avoid aggressive refluxing which is often the primary cause of this issue.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 7:3 hexane:ethyl acetate eluent). You are looking for the consumption of the aldehyde and the appearance of a new, less-polar spot corresponding to the DHPM. The Hantzsch byproduct, if present, will appear as a distinct, often fluorescent, spot.
-
Work-up: Once the reaction is complete (typically 2-4 hours at this temperature), cool the mixture to room temperature. The DHPM product is often sparingly soluble and will precipitate.[1]
-
Purification: Add a small amount of cold ethanol and stir for 5 minutes to wash away soluble impurities. Collect the solid product by filtration and wash the filter cake with a small amount of additional cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
FAQ 2: The Pinner Synthesis - Incomplete Cyclization and Hydrolysis Byproducts
Question: I'm attempting a Pinner synthesis by condensing an amidine with a 1,3-dicarbonyl compound, but my yields are poor and I see a complex mixture of byproducts. NMR analysis suggests I have uncyclized intermediates and possibly an ester byproduct. What is going wrong?
Probable Cause & Mechanistic Insight: The Pinner synthesis is exceptionally sensitive to two main factors: water and reagent purity .[1][2] The reaction proceeds through an intermediate Pinner salt (an imidate), which is highly susceptible to hydrolysis.[4][5] If water is present, it can attack the imidate, leading to the formation of an ester and ammonia, effectively killing the reaction.
Furthermore, incomplete cyclization is another common hurdle. This can be caused by:
-
Poor Amidine Quality: Amidines, especially as hydrochloride salts, can be hygroscopic and degrade over time.[1][2]
-
Insufficient Activation: The final ring-closing step requires nucleophilic attack of a nitrogen onto a carbonyl carbon. If the carbonyl is not sufficiently electrophilic, this step can stall.[1]
-
Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, especially under basic conditions, consuming the starting material.[2]
Solution & Troubleshooting Protocol: Success in the Pinner synthesis hinges on rigorous control of anhydrous conditions and ensuring the quality of your reagents.
Protocol 2: A Robust General Pinner Synthesis
-
Glassware & Atmosphere: Thoroughly flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours. Assemble the apparatus (e.g., three-necked flask with reflux condenser and dropping funnel) while hot and immediately place it under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Reagents: Use freshly distilled, anhydrous solvents (e.g., ethanol or dioxane). Ensure your amidine hydrochloride is dry and of high purity. If in doubt, use freshly prepared amidine.[1][2]
-
Reaction Setup (Base-Mediated):
-
In the flame-dried flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol under an inert atmosphere.[5]
-
In a separate flask, prepare a solution of sodium ethoxide (10 mmol) in anhydrous ethanol.
-
Add the sodium ethoxide solution to a stirred suspension of the amidine hydrochloride (10 mmol) in anhydrous ethanol to generate the free amidine in situ. Stir for 30 minutes.
-
Slowly add the 1,3-dicarbonyl solution to the free amidine suspension.
-
-
Reaction & Monitoring: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.[5]
-
Driving Cyclization: If the reaction stalls and you observe uncyclized intermediates, the addition of a catalytic amount of a Brønsted or Lewis acid can help promote the final dehydration and ring-closure step.[1]
-
Work-up: After completion, cool the reaction to room temperature. Carefully neutralize the mixture with 1M HCl (aq) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary & Visualization
Troubleshooting Quick-Reference Table
| Symptom | Probable Cause | Primary Solution | Secondary Actions |
| Yellow, fluorescent byproduct (Biginelli) | Hantzsch dihydropyridine formation from urea decomposition.[1][2] | Lower reaction temperature (e.g., to 60°C).[1] | Use a Lewis acid catalyst; add urea last to the reaction mixture.[1] |
| Low conversion, unreacted starting materials (Biginelli) | Inefficient catalyst or suboptimal conditions.[1] | Check catalyst activity/purity. Increase reaction time moderately. | Screen different solvents; ensure high purity of all reactants.[1] |
| Difficult purification, suspected N-acylurea (Biginelli) | Competing reaction of β-ketoester with urea.[1][2] | Carefully control stoichiometry (use only a slight excess of urea, ~1.2 eq). | Characterize byproduct by NMR/MS; purify final product by recrystallization.[1] |
| Low yield, complex mixture (Pinner) | Hydrolysis of intermediates; self-condensation of dicarbonyl.[2] | Ensure strictly anhydrous conditions . | Use high-purity, dry amidine salt; run under an inert atmosphere.[1][2] |
| Uncyclized intermediates observed (Pinner) | Insufficient activation for final ring-closure.[1] | Add a catalytic amount of acid (Brønsted or Lewis) to drive cyclization. | Increase reaction time; consider a more reactive dicarbonyl equivalent.[1] |
Visualizing the Troubleshooting Workflow
A systematic approach is critical when troubleshooting. The following workflow diagram illustrates a logical decision-making process for addressing unexpected outcomes in a Biginelli reaction.
Sources
Selecting the right catalyst for nitrile synthesis
Technical Support Center: Nitrile Synthesis & Catalyst Selection
Status: Online Agent: Senior Application Scientist Ticket ID: NITRILE-SYN-001 Subject: Optimization of Catalyst Systems for C–CN Bond Formation
Triage: Experimental Design Strategy
Before selecting a catalyst, you must define your substrate constraints. Nitrile synthesis is not "one size fits all."[1] Use the following logic flow to determine your starting protocol.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate class.
Module 1: Metal-Catalyzed Cyanation (Aryl Halides)[3][4]
Context: The most common failure mode in Palladium (Pd) and Copper (Cu) catalyzed cyanation is catalyst poisoning . The cyanide ion (
Protocol A: Palladium-Catalyzed (The "Safe" Standard)
Best for: Late-stage functionalization, expensive substrates, ortho-substitution.
The System:
-
Catalyst:
(0.5–1 mol%) + dppf or Xantphos (1–2 mol%).-
Why: Bidentate ligands with large bite angles resist displacement by
.
-
-
Reagent:
(0.6 equiv).-
Why: Zinc cyanide is insoluble in most solvents. It releases
slowly into the solution (equilibrium controlled), keeping the concentration low enough to prevent Pd-poisoning but high enough for transmetallation.
-
-
Solvent: DMF or NMP (wet solvents kill this reaction; keep water <500 ppm).
-
Additives:
dust (1-5 mol%) can help reduce oxidized Pd(II) back to active Pd(0).
Troubleshooting Guide (Pd-Catalysis)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Pd-black precipitation (Catalyst death). | 1. Check |
| Stalled Conversion (<50%) | Catalyst poisoning by Cyanide. | 1. Switch from NaCN/KCN to |
| No Reaction (Starting Material Intact) | Oxidative Addition failure. | 1. Substrate is too electron-rich (e.g., 4-OMe). Switch to a more electron-rich ligand (e.g., |
Protocol B: Copper-Catalyzed (Modern Rosenmund-von Braun)
Best for: Early-stage building blocks, cost-sensitive scale-up.
The System:
-
Catalyst: CuI (10 mol%).[3]
-
Ligand: DMEDA (
-dimethylethylenediamine) or 1,10-Phenanthroline (20 mol%).-
Why: Ligands accelerate the reaction by breaking down the polymeric CuCN structure, making the copper species more soluble and reactive.
-
-
Reagent:
(0.25 equiv) or CuCN.-
Why:
is non-toxic and releases cyanide only at elevated temperatures in the presence of a catalyst.
-
Troubleshooting Guide (Cu-Catalysis)
| Symptom | Probable Cause | Corrective Action |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Cu(II) is inactive. Add mild reductant (e.g., Sodium Ascorbate) or rigorously deoxygenate. |
| Reaction extremely slow | Poor solubility of Cu-CN species. | 1. Add 20-30% PEG-400 as a phase transfer catalyst.2. Ensure DMEDA is fresh (it absorbs |
| Work-up Emulsions | Copper chelation to product. | Quench with aqueous |
Module 2: Functional Group Interconversion (Amide Dehydration)
Context: If the aryl halide coupling fails, synthesize the primary amide (via acid chloride) and dehydrate it. This avoids transition metal poisoning issues entirely.
Protocol C: Mild Dehydration
Best for: Substrates sensitive to high heat or strong acids.
The System:
-
Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).
-
Conditions: DCM or THF, Room Temp to 50°C.
-
Mechanism: The amide oxygen attacks the sulfonyl group, followed by syn-elimination.
Alternative (Scalable): T3P (Propylphosphonic anhydride) in EtOAc/DMF.
Troubleshooting Guide (Dehydration)
| Symptom | Probable Cause | Corrective Action |
| Hydrolysis back to Acid | Moisture in solvent. | Dehydrating agents are moisture sensitive. Dry solvents over molecular sieves (3Å). |
| Low Yield with Burgess | Reagent decomposition. | Burgess reagent degrades with age/moisture. Check reagent quality (should be white solid, not sticky). |
| Epimerization (Chiral centers) | High temperature/Strong Base. | Switch to Pd-catalyzed dehydration (Pd(OAc)2 + Selectfluor) for neutral conditions [4]. |
Mechanistic Visualization: The "Poison Trap"
Understanding why Pd-cyanation fails is critical. The diagram below illustrates the competition between the productive cycle and the cyanide-poisoned resting state.
Figure 2: The Catalytic Cycle vs. The "Cyanide Trap." High concentrations of free cyanide drive the catalyst into an inactive [Pd(CN)4]2- state.
Safety & Reagent Handling (Mandatory)
WARNING: Even "safe" cyanide sources can release HCN gas upon contact with strong acids.
-
Reagent Selection:
-
Tier 1 (Safest):
(Potassium Ferrocyanide).[4] Non-toxic solid. Requires catalyst to release CN. -
Tier 2 (Manageable):
.[2] Low solubility limits bioavailability, but still toxic if ingested.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Tier 3 (Hazardous): NaCN, KCN, TMSCN. Avoid unless strictly necessary.
-
-
Quench Protocol (The "Bleach" Method):
-
Never dispose of cyanide waste directly.
-
Step 1: Adjust pH to >10 (add NaOH).
-
Step 2: Add Sodium Hypochlorite (Bleach) excess.
-
Step 3: Stir overnight. This oxidizes
to Cyanate ( ), which is non-toxic. -
Verification: Use Prussian Blue test or commercially available CN test strips before disposal.
-
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[5] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access. Link
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[6] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. Link
-
Beller, M., et al. (2025).[7] Recent Advances in the Synthesis of Nitrile Compounds Utilizing K4[Fe(CN)6]. ResearchGate. Link
-
Okabe, H., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. ACS Publications. Link
-
Cohen, D. T., et al. (2015). Overcoming Copper Reduction Limitation in Asymmetric Substitution. NCBI. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. alberts.edu.in [alberts.edu.in]
- 4. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Troubleshooting guide for the synthesis of pyrimidine derivatives
Introduction
Pyrimidine derivatives are the backbone of modern oncology and antiviral pharmacophores (e.g., Fluorouracil, Imatinib). However, the synthesis of these electron-deficient heterocycles is fraught with specific pitfalls: regioselectivity ambiguity during nucleophilic attacks, catalyst deactivation by the ring nitrogens, and difficult purification due to high polarity.
This guide moves beyond standard textbook procedures to address the causality of failure. It is structured to help you diagnose "why" a reaction failed and provide a self-validating protocol to fix it.
Module 1: The Biginelli Reaction (Multicomponent Synthesis)
Context: The one-pot condensation of an aldehyde,
Troubleshooting & FAQs
Q: My reaction yields are consistently low. I suspect the intermediate is decomposing. What is happening?
A: The mechanism (Kappe pathway) relies on the formation of an
-
Diagnosis: Check for the formation of a "Hantzsch" byproduct (1,4-dihydropyridine).[1] This occurs if the urea decomposes to ammonia, which then condenses with two equivalents of the
-ketoester.[1] -
The Fix: Switch from a Brønsted acid (HCl) to a Lewis Acid catalyst like Yb(OTf)
or use Polyphosphate Ester (PPE). These stabilize the iminium ion without accelerating urea decomposition.
Q: The product is an oil and won't crystallize. How do I purify it? A: "Oiling out" is common when the product contains impurities that depress the melting point.[2]
-
The Fix: Do not attempt column chromatography immediately. Perform a "crash-out" sequence:
-
Dissolve the crude oil in a minimum amount of hot ethanol.
-
Add water dropwise until turbidity just persists.
-
Scratch the inner glass surface with a spatula to induce nucleation.
-
Cool to 4°C overnight.
-
Logic Diagram: Biginelli Optimization Workflow
Figure 1: Decision matrix for optimizing Biginelli condensations based on byproduct analysis.
Module 2: Regioselectivity in Reactions
Context: Functionalizing 2,4-dichloropyrimidine is a standard operation. The Problem: Controlling whether the nucleophile attacks C2 or C4. The Rule: Generally, C4 is more reactive due to the para-like position relative to N1 and N3, making it more electrophilic. However, substituents can reverse this.[3]
Quantitative Analysis: Substituent Effects
| C5 Substituent (EWG) | C6 Substituent (EDG) | Major Product (Nucleophile Attack) | Mechanistic Reason |
| H | H | C4 (>90%) | C4 has higher LUMO coefficient. |
| H | C4 (Exclusive) | C5 EWG enhances C4 electrophilicity via resonance. | |
| H | C2 (Favored) | EDG at C6 deactivates C4 via resonance donation. | |
| H | H | C2 (with Alkoxides) | Coordination of metal cation to N1/N3 directs attack to C2. |
Troubleshooting & FAQs
Q: I need to substitute at C2, but C4 is reacting. How do I force C2 selectivity? A: If you cannot change the substrate, you must block C4 or exploit the "Atwal" approach (synthesize the ring with the group already at C2).
-
Alternative: If using an amine nucleophile, try using a tertiary amine (like N-methylmorpholine).[4] Research shows tertiary amines can exhibit anomalous C2 selectivity via an in-situ N-dealkylation mechanism [1].
Q: My
-
The Fix: Ensure your solvent (DMF/DMSO) is anhydrous. Use a non-nucleophilic organic base (DIPEA) instead of Carbonate/Hydroxide bases which often contain water or generate hydroxide in situ.
Protocol: Regioselective C4-Amination
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M).
-
Base: Add DIPEA (1.2 eq). Do not use excess amine nucleophile as base.
-
Addition: Cool to 0°C. Add the amine nucleophile (1.0 eq) dropwise over 30 mins.
-
Why? Kinetic control favors C4. Rapid addition or room temp can lead to bis-substitution (C2+C4).
-
-
Workup: Quench with water, extract immediately with EtOAc. Avoid acidic washes as the product may protonate and stay in the aqueous layer.
Module 3: Palladium-Catalyzed Cross-Couplings
Context: Suzuki or Sonogashira couplings on halopyrimidines. Common Failure: The reaction stalls (0% conversion) despite using standard Pd conditions.
The "Nitrogen Poisoning" Effect
Pyrimidine nitrogens are excellent ligands. They coordinate to the Palladium center (
Troubleshooting Guide
Q: My Suzuki coupling works on the phenyl analog but fails on the pyrimidine. Is the catalyst dead? A: The catalyst is likely poisoned by the substrate.
-
The Fix: You must use sterically bulky, electron-rich ligands that prevent N-coordination.
-
Recommended:XPhos , SPhos , or BrettPhos .
-
Avoid:
(Triphenylphosphine is too labile and easily displaced by the pyrimidine nitrogen).
-
Q: I see homocoupling of my boronic acid, but no product. A: This indicates the oxidative addition into the Pyrimidine-Cl bond is too slow.
-
The Fix: Switch to a precatalyst system like
+ SPhos (1:2 ratio) or use a pre-formed precatalyst (e.g., XPhos Pd G2). Heat is essential; run at 80-100°C in Dioxane/Water (4:1).
Logic Diagram: Cross-Coupling Rescue
Figure 2: Troubleshooting logic for Palladium catalyst deactivation in pyrimidine synthesis.
Module 4: Purification of Polar Pyrimidines
Context: Pyrimidines are often highly polar, causing them to streak on silica gel or elute only with highly polar methanol mixtures (co-eluting with impurities).
Advanced Purification Protocols
1. The "Triethylamine Trick" (for Tailing)
-
Issue: Pyrimidine nitrogens interact with acidic silanols on the silica gel, causing tailing.[2]
-
Protocol: Pre-wash the silica column with the mobile phase containing 1% Triethylamine (Et3N) . Then, run your column with 1% Et3N in the eluent. This blocks the silanols.
2. HILIC (Hydrophilic Interaction Liquid Chromatography)
-
If your compound has an Rf < 0.1 in 10% MeOH/DCM, switch to HILIC logic.
-
Stationary Phase: Amino-bonded silica or bare silica.[2]
-
Mobile Phase: Acetonitrile (90%) / Water (10%).
-
Mechanism: In HILIC, water forms a layer on the silica. Your polar pyrimidine partitions into this water layer. Increasing water content elutes the compound faster (opposite of Reverse Phase).
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society.[7] URL:[Link]
-
Biginelli Reaction Mechanism and Optimization. Source: Organic Chemistry Portal.[8] URL:[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (QM Magic Class Chapter 29). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
2-Methyl-2-(pyrimidin-2-yl)propanenitrile vs other kinase inhibitors
An in-depth comparative analysis of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (CAS: 1849313-91-2) against established kinase inhibitors requires a paradigm shift. While traditional kinase inhibitors (e.g., Imatinib, Gefitinib) are large, fully elaborated molecules, 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (hereafter referred to as 2-MPP ) is a low-molecular-weight (MW: 147.18 Da) pyrimidine-nitrile scaffold.
In modern drug development, 2-MPP is evaluated not as a finished drug, but as a high-efficiency starting point in Fragment-Based Drug Discovery (FBDD) . This guide objectively compares the biophysical performance, structural mechanics, and experimental workflows of the 2-MPP fragment scaffold against late-stage Type I and Type II kinase inhibitors.
Mechanistic Profiling & Binding Dynamics
To understand the utility of 2-MPP, we must analyze its structural causality. The molecule consists of two critical pharmacophores:
-
The Pyrimidine Ring: This acts as a classic bioisostere of adenine. It anchors the molecule to the highly conserved hinge region of the kinase domain via bidentate hydrogen bonds with the peptide backbone (typically at the Met/Leu residues)[1].
-
The Gem-Dimethyl Nitrile Moiety: The nitrile group provides a highly directional, linear vector that can act as a hydrogen bond acceptor to interact with the gatekeeper residue, or serve as a reversible covalent warhead targeting active-site cysteines.
In contrast, fully elaborated inhibitors rely on massive hydrophobic interactions to achieve high affinity, often at the cost of Ligand Efficiency (LE). Type I inhibitors bind the active (DFG-in) conformation, while Type II inhibitors exploit the inactive (DFG-out) conformation, requiring significant molecular flexibility and bulk.
Structural binding paradigms of kinase inhibitors vs. the 2-MPP fragment scaffold.
Quantitative Performance Comparison
When evaluating a fragment like 2-MPP against established drugs, raw IC₅₀ is a misleading metric. Instead, Application Scientists rely on Ligand Efficiency (LE) —the binding energy per heavy atom. A high LE indicates a structurally optimal interaction that can be "grown" into a potent drug without accumulating unnecessary lipophilicity (which causes off-target toxicity)[2].
| Metric | 2-MPP (Fragment Scaffold) | Type I Inhibitor (Gefitinib) | Type II Inhibitor (Imatinib) |
| Molecular Weight (Da) | 147.18 | 446.90 | 493.60 |
| Heavy Atom Count (HAC) | 11 | 32 | 35 |
| Typical IC₅₀ Range | 10 µM – 500 µM | < 10 nM | < 10 nM |
| Ligand Efficiency (LE) | > 0.35 kcal/mol/HA | ~ 0.28 kcal/mol/HA | ~ 0.25 kcal/mol/HA |
| Binding Mode | Hinge-binding (Adenine mimic) | ATP-competitive (DFG-in) | Allosteric/Deep pocket (DFG-out) |
| Synthetic Tractability | Extremely High (Building block) | Moderate (Multi-step) | Moderate to Low |
Data Interpretation: While 2-MPP exhibits a much weaker absolute IC₅₀, its Ligand Efficiency is vastly superior. This makes it an ideal, unpolluted scaffold for structure-based drug design, allowing researchers to build highly selective inhibitors by extending the nitrile vector into the kinase specificity pockets[3].
Experimental Methodology: Self-Validating TR-FRET Kinase Assay
Because fragments like 2-MPP have rapid association and dissociation rates (fast off-rates), standard radiometric or ELISA-based assays are prone to "washing artifacts" that strip the fragment from the kinase. To objectively compare 2-MPP against high-affinity Type I/II inhibitors, a homogeneous, no-wash Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be utilized.
This protocol acts as a self-validating system: by using an ATP-competitive fluorescent tracer, the displacement of the tracer confirms that 2-MPP is correctly targeting the ATP hinge region.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase of interest (e.g., EGFR or SRC) tagged with GST or His. Prepare a Europium (Eu)-labeled anti-tag antibody (donor) and a kinase-specific fluorescent tracer (acceptor).
-
Compound Titration (Crucial Step):
-
For 2-MPP: Prepare a 10-point serial dilution starting at 1 mM (due to fragment-level affinity).
-
For Type I/II Controls: Start at 1 µM.
-
Causality Note: Maintain a final DMSO concentration strictly at ≤2% across all wells. High concentrations of small molecules require higher DMSO stocks, which can denature the kinase and cause false positives.
-
-
Assay Assembly: In a 384-well low-volume plate, add 5 µL of the compound/DMSO mix, followed by 5 µL of the Kinase/Eu-Antibody complex. Incubate for 15 minutes to allow the fragment to occupy the hinge region.
-
Tracer Addition: Add 5 µL of the fluorescent tracer.
-
Equilibration: Seal the plate and incubate at room temperature for 60 minutes. This ensures the system reaches thermodynamic equilibrium, which is critical for accurately measuring the competitive displacement of the tracer by the fast-off-rate 2-MPP fragment.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615). Use a 4-parameter logistic fit to determine the IC₅₀.
Homogeneous TR-FRET assay workflow for evaluating fast-off-rate kinase fragments.
Conclusion
When evaluated through the lens of Fragment-Based Drug Discovery, 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a highly validated, structurally efficient starting point. While it cannot be directly administered as a therapeutic like Imatinib or Gefitinib, its pyrimidine core provides an optimal, high-LE anchor to the kinase hinge region. By utilizing robust biophysical assays like TR-FRET and leveraging its synthetic tractability, drug development professionals can use 2-MPP to engineer the next generation of highly selective, low-toxicity kinase inhibitors.
References
1.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information (PMC). 2.[2] Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. National Center for Biotechnology Information (PMC). 3.[3] Recombinant Kinase Production and Fragment Screening by NMR Spectroscopy. National Center for Biotechnology Information (PubMed).
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Kinase Production and Fragment Screening by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: The Nitrile Group in Medicinal Chemistry
[1][2]
Executive Summary
The nitrile (cyano, -CN) group is a versatile pharmacophore in modern drug design, often underestimated as merely a metabolic blocker or a spacer. Its unique linear geometry (
This guide objectively analyzes the bioisosteric utility of the nitrile group, comparing its performance against carbonyls, carboxylates, and halogens. It provides actionable decision-making frameworks, experimental protocols for synthesis, and mechanistic insights into its role as a reversible covalent warhead.
Part 1: The Physicochemical Profile
To deploy a nitrile effectively, one must understand its steric and electronic signature. Unlike the spherical electron cloud of a chlorine atom or the planar geometry of a carbonyl, the nitrile is a "rod-like" functionality.[1]
Key Properties Table[4]
| Property | Nitrile (-CN) | Comparison (Methyl -CH3) | Comparison (Carbonyl -C=O) | Implications for Drug Design |
| Hybridization | Penetrates narrow/deep hydrophobic pockets. | |||
| Dipole Moment | ~3.9 D | ~0.35 D | ~2.3 - 2.7 D | Strong orienting effect in active sites; increases solubility vs. halogens. |
| H-Bonding | Weak Acceptor | None | Strong Acceptor | Accepts H-bonds from Ser/Thr/Tyr without donating protons. |
| Metabolic Stability | High (generally) | Low (oxidation prone) | Variable | Blocks P450 oxidation at aromatic positions. |
| Steric Volume | ~1/8th of -CH3 | Reference | Larger | Minimal steric penalty when substituting for -H or -F. |
Part 2: Comparative Analysis & Decision Logic
The decision to install a nitrile group usually stems from three specific medicinal chemistry challenges: Metabolic Clearance , Permeability , or Target Engagement .
Scenario A: Nitrile vs. Carboxylic Acid (-COOH)
Objective: Improve Permeability and CNS Penetration.
Replacing a carboxylic acid with a nitrile is a "non-classical" bioisosteric exchange. While -COOH is ionized at physiological pH (pKa ~4.5), the nitrile is neutral.
-
Mechanism of Improvement: The removal of the negative charge and the H-bond donor significantly increases Lipophilic Efficiency (LipE) and membrane permeability.
-
Trade-off: Loss of the strong salt-bridge interaction that -COO⁻ forms with Arginine or Lysine residues.
-
Data Insight: In the optimization of Cathepsin K inhibitors, replacing -COOH with -CN maintained potency while increasing oral bioavailability (
) from <5% to >60% due to improved passive transport.
Scenario B: Nitrile vs. Halogen (-Cl, -Br, -I)
Objective: Enhance Solubility and Block Metabolism.[2]
Nitriles are often called "pseudo-halogens." They mimic the electron-withdrawing nature and polarization of halogens but offer a critical advantage: Solubility .
-
Solubility: The lone pair on the nitrogen allows for interaction with water, unlike the hydrophobic halogen surface.
-
Metabolic Blocking: Aromatic rings prone to oxidative metabolism (e.g., para-hydroxylation) can be stabilized by substituting the vulnerable proton or a halogen with a nitrile. The strong electron-withdrawing effect ($ \sigma_p \approx 0.66 $) deactivates the ring toward P450-mediated oxidation.
Scenario C: Nitrile vs. Carbonyl (Amide/Ketone)
Objective: Reduce Molecular Weight and Complexity.
In protease inhibitors, the nitrile can replace the carbonyl carbon of an amide.[3] This is particularly relevant in covalent inhibition (see Section 3).
Decision Matrix (DOT Diagram)
Figure 1: Strategic decision tree for implementing nitrile bioisosteres in lead optimization.
Part 3: The Nitrile as a Covalent Warhead[5]
One of the most powerful applications of the nitrile group is its ability to act as an electrophile in reversible covalent inhibition .[3] This is distinct from the irreversible inhibition seen with acrylamides.
Mechanism of Action
Target enzymes with a nucleophilic Cysteine (or Serine) in the active site can attack the nitrile carbon.[3][4] This reaction forms a Thioimidate (or imidate) adduct.
-
Reversibility: The thioimidate bond is not permanent. It exists in equilibrium, allowing the drug to have a long residence time (slow off-rate) without the toxicity risks associated with permanent protein alkylation.
-
Selectivity: The nitrile is relatively unreactive toward circulating thiols (like Glutathione) compared to other warheads, reducing off-target toxicity.
Pathway Diagram (DOT)
Figure 2: Mechanism of reversible covalent inhibition via thioimidate formation.
Part 4: Experimental Protocols
Synthesis: Pd-Catalyzed Cyanation of Aryl Halides
Context: Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at high temperatures (200°C), which is difficult to purify and scale. The modern standard is Palladium-catalyzed cyanation using "Green" cyanide sources.
Reagents:
-
Substrate: Aryl Bromide (Ar-Br).[5]
-
Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.
-
Cyanide Source: Zn(CN)2 (Zinc Cyanide) or K4[Fe(CN)6] (Potassium Ferrocyanide - Non-toxic solid source).
-
Solvent: DMF or NMP (degassed).
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Aryl Bromide (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (2-5 mol%), and dppf (4-10 mol%).
-
Solvation: Add anhydrous DMF (concentration ~0.2 M).
-
Reaction: Seal the vial and heat to 120°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide and appearance of the nitrile (M+H typically -27 mass units from Br to CN, or use UV trace).
-
Workup (Critical): Cool to room temperature. Dilute with EtOAc.
-
Safety Note: To quench residual cyanide, wash the organic layer with 10% NH4OH or saturated NaHCO3.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
-
Validation: Assessing Reversibility (Jump-Dilution Assay)
To confirm if your nitrile inhibitor is acting reversibly (as in Fig 2):
-
Incubate enzyme + inhibitor at 10x IC50 for 1 hour (to reach full occupancy).
-
Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Measure: Monitor enzymatic activity over time.
Part 5: Case Study Data
Comparison: Vildagliptin (DPP-4 Inhibitor) Vildagliptin utilizes a nitrile warhead to inhibit DPP-4 for Type 2 Diabetes treatment.
| Feature | Vildagliptin (Nitrile) | Hypothetical Amide Analog |
| Binding Mode | Covalent (Thioimidate with Ser630) | Non-covalent (H-bonds only) |
| Potency (IC50) | ~3.5 nM | ~200 nM (Estimated) |
| Off-Rate | Slow (High residence time) | Fast |
| Metabolic Stability | High (Hydrolysis is slow) | Moderate |
Note: The nitrile group provides a ~50-fold potency boost largely due to the covalent interaction energy, which a standard amide cannot replicate.
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Uetake, Y., et al. (2017). Rhodium-Catalyzed Ipso-Borylation of Alkyl Nitriles. Journal of the American Chemical Society, 139(23), 7721-7724. Link
-
Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanocysteine protease inhibitors. Journal of Medicinal Chemistry, 44(1), 94-104. Link
-
Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2. Synlett, 2004(05), 0904-0906. Link
-
Litalien, C., et al. (2008). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacokinetics, 47, 471-479. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Nitrile in Drug Design [sioc-journal.cn]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of pyrimidine synthesis methods
Title: Comparative Analysis of Pyrimidine Synthesis Methods: Benchmarking Modern Catalysis Against Classical Protocols
Introduction: Pyrimidine scaffolds are foundational to modern medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including the antimetabolite 5-fluorouracil and various kinase inhibitors[1]. As drug discovery demands greater structural diversity and higher throughput, the chemical synthesis of pyrimidines has evolved from classical, time-intensive condensation reactions to highly efficient, green, and multicomponent methodologies[2]. This guide provides an objective, data-driven comparison of established and emerging pyrimidine synthesis methods, equipping researchers with the mechanistic insights and validated protocols necessary to optimize their synthetic workflows.
Mechanistic Divergence in Pyrimidine Synthesis
Historically, pyrimidine synthesis relied on the Pinner synthesis or classical base-catalyzed cyclocondensation of 1,3-dicarbonyl compounds with amidines or ureas[1][2]. While robust, these methods often require harsh conditions, prolonged reflux times (up to 48 hours), and suffer from limited substrate scope[2].
Conversely, the Biginelli reaction—a multicomponent reaction (MCR) involving an aldehyde, a β-ketoester, and urea—has become the gold standard for accessing dihydropyrimidinones (DHPMs)[3]. Recent advances have supercharged the Biginelli protocol by integrating Lewis acid catalysts (e.g., InBr₃, ZnCl₂) and microwave irradiation, which specifically stabilize the transient iminium ion intermediate and dramatically accelerate cyclocondensation[3][4]. Furthermore, the advent of solid-supported Brønsted acids, such as chlorosulfonic acid-modified bone char, has introduced highly recyclable, solvent-free pathways for synthesizing complex pyrimidine-5-carbonitriles[5].
Evolution of pyrimidine synthesis strategies from classical to green methodologies.
Quantitative Comparison of Synthetic Methodologies
To objectively evaluate these methodologies, we must analyze their performance across key metrics: yield, reaction time, temperature, and environmental impact (solvent use). The following table synthesizes published experimental data benchmarking these approaches[2][3][4][5].
| Synthesis Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| Classical Pinner [2] | Urea, Acetylacetone | HCl (Gas/Aqueous) | Methanol | 52 | 3 - 48 h | 50 - 90 |
| Standard Biginelli [3] | Aldehyde, β-Ketoester, Urea | Polyphosphate Ester (PPE) | THF / Ethanol | Reflux | 2 - 12 h | 70 - 85 |
| Lewis Acid Biginelli [4] | Aldehyde, Meldrum's acid, Urea | InBr₃ (5 mol%) | Solvent-free | 80 | 15 - 30 min | 88 - 95 |
| Solid-Acid Catalyzed [5] | Aldehyde, Malononitrile, Urea | Bone char-nPrN-SO₃H | Solvent-free | 80 | 2 - 5 min | > 90 |
Data Interpretation: The shift from protic solvents (Methanol/Ethanol) to solvent-free conditions not only adheres to green chemistry principles but fundamentally alters the reaction kinetics. In solvent-free Lewis acid-catalyzed reactions, the localized concentration of reactants is maximized, driving the equilibrium forward while minimizing the solvation of the electrophilic catalyst, thereby enhancing its interaction with the aldehyde oxygen[4].
Experimental Protocols and Causality
A robust protocol must be a self-validating system. Below are two detailed methodologies representing the pinnacle of modern pyrimidine synthesis, complete with the mechanistic rationale behind each step.
Protocol A: Microwave-Assisted, Lewis Acid-Catalyzed Biginelli Synthesis This method utilizes Indium Tribromide (InBr₃) or Zinc Chloride (ZnCl₂) under solvent-free conditions. The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon center and facilitating rapid nucleophilic attack by urea to form the critical iminium ion intermediate[3][4].
-
Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of aromatic aldehyde, 1.0 mmol of β-ketoester (e.g., ethyl acetoacetate), and 1.2 mmol of urea.
-
Catalyst Addition: Add 5 mol% of InBr₃. Causality: Limiting the catalyst to 5 mol% prevents the formation of unreactive off-target coordination complexes while providing sufficient active sites for iminium stabilization[4].
-
Irradiation: Subject the neat mixture to microwave irradiation (300W) at 80°C for 2 to 5 minutes. Causality: Microwave heating ensures uniform thermal distribution and rapid vaporization of the water byproduct, driving the condensation equilibrium via Le Chatelier's principle[3].
-
Validation (In-Process): Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot indicates complete conversion.
-
Workup & Purification: Cool the mixture to room temperature, add 5 mL of cold water, and filter the precipitated solid. Recrystallize from hot ethanol. Validation: Confirm purity via ¹H-NMR; successful cyclization is universally marked by a distinct singlet at ~5.8 ppm corresponding to the C5-H proton of the dihydropyrimidine ring[3].
Workflow of the Microwave-Assisted Biginelli Reaction highlighting key mechanistic phases.
Protocol B: Solid-Acid Catalyzed Synthesis of Pyrimidine-5-Carbonitriles This protocol leverages a biowaste-derived bone char catalyst modified with chlorosulfonic acid (Bone char-nPrN-SO₃H). The high surface area and mesoporous structure of the bone char provide an ideal scaffold for the Brønsted acid sites[5].
-
Preparation: Mix 1.0 mmol of 4-chlorobenzaldehyde, 1.2 mmol of malononitrile, and 1.8 mmol of urea in a round-bottom flask.
-
Catalyst Integration: Add 0.4 mol% of the Bone char-nPrN-SO₃H catalyst. Causality: The solid support concentrates the reactants within its mesopores, bringing them into close proximity with the highly acidic -SO₃H groups, which protonate the carbonyl groups to initiate the Knoevenagel condensation[5].
-
Thermal Condensation: Stir the solvent-free mixture at 80°C for 5 minutes.
-
Product Isolation: Add hot ethanol to the mixture and filter immediately to recover the insoluble bone char catalyst (which can be washed, dried, and reused up to 5 times without loss of activity)[5].
-
Crystallization: Allow the ethanolic filtrate to cool, yielding pure pyrimidine-5-carbonitrile crystals.
Strategic Selection Guide for Drug Development
When scaling pyrimidine synthesis for library generation or process chemistry, the choice of methodology dictates the economic and environmental viability of the project:
-
For High-Throughput Screening (HTS): Microwave-assisted Biginelli reactions are unparalleled. The 2-5 minute reaction times and solvent-free conditions allow for rapid generation of diverse dihydropyrimidine libraries[2][3].
-
For Asymmetric Synthesis & Complex Scaffolds: Lewis acid catalysis (e.g., InBr₃) is preferred. It offers tighter control over the transition state, which is critical when utilizing sterically hindered or electronically deactivated aromatic aldehydes[4].
-
For Process Scale-Up & Green Chemistry: Solid-supported catalysts like modified bone char are optimal. The ability to easily filter and recycle the catalyst drastically reduces the E-factor (environmental factor) and eliminates the need for toxic transition metal remediation in the final active pharmaceutical ingredient (API)[5].
By moving away from classical refluxing protocols and embracing multicomponent, catalytically driven, and solvent-free systems, researchers can achieve near-quantitative yields of pyrimidine derivatives while maintaining strict adherence to green chemistry principles.
References
- International Journal on Science and Technology (IJSAT). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- BenchChem. A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
- Nature Scientific Reports (via PMC/NIH). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- American Chemical Society (ACS). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
- Journal of Synthetic Chemistry. InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions.
Sources
Comparative Guide to Pyrimidine Derivatives in Anticancer Drug Development: Efficacy, Mechanisms, and Methodologies
The pyrimidine scaffold is a privileged structure in oncology. Because pyrimidines are fundamental components of natural nucleic acids (cytosine, thymine, and uracil), synthetic derivatives can seamlessly integrate into cellular machinery, disrupting DNA/RNA synthesis and inhibiting critical proliferation pathways. While 5-Fluorouracil (5-FU) has served as the gold standard pyrimidine antimetabolite since the 1950s, modern drug development has shifted toward rationally designed, multi-targeted pyrimidine hybrids to overcome clinical resistance and off-target toxicity.
This guide provides an objective, data-driven comparison of novel pyrimidine derivatives against traditional standards, detailing their mechanistic pathways, comparative efficacy, and the rigorous experimental methodologies required to validate their performance.
Mechanistic Architecture: How Pyrimidine Derivatives Induce Cytotoxicity
The anticancer activity of pyrimidine derivatives is primarily driven by two distinct mechanisms: antimetabolite action (enzyme inhibition) and competitive kinase inhibition.
Thymidylate Synthase (TS) Inhibition
The classic mechanism, exemplified by 5-FU, involves the intracellular activation of the drug into 5-fluoro-dUMP (FdUMP). This metabolite forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (mTHF)[1]. By irreversibly binding TS, the derivative halts the conversion of dUMP to dTMP, starving the cancer cell of the thymidine necessary for DNA replication and triggering catastrophic cellular dysfunction[1]. Newer 1 act as direct, non-covalent TS inhibitors, bypassing the need for intracellular activation and overcoming 5-FU resistance[1].
Kinase Inhibition (EGFR & CDKs)
Because the planar structure and hydrogen-bonding capabilities of the pyrimidine ring mimic the adenine ring of ATP, novel derivatives act as potent ATP-competitive inhibitors[1]. Fused pyrimidines (e.g., quinazolines and thieno[2,3-d]pyrimidines) exhibit high affinity for the Epidermal Growth Factor Receptor (EGFR) catalytic pocket, effectively halting downstream proliferation signals even in mutated variants like T790M[2].
Fig 1: Mechanism of Thymidylate Synthase inhibition by pyrimidine derivatives leading to apoptosis.
Comparative Efficacy Analysis
To objectively evaluate the performance of novel pyrimidine compounds, we must benchmark their half-maximal inhibitory concentration (IC50) against established clinical standards like 5-FU and Erlotinib. Recent literature highlights that structural rigidity—achieved via ring fusion or hybridization—significantly enhances binding affinity[3].
| Compound Class | Target Cell Line(s) | Primary Target / Mechanism | IC50 Value | Comparative Performance vs. Standard |
| 5-Fluorouracil (5-FU) | HepG2, MCF-7, PanC-1 | Thymidylate Synthase (TS) | ~5.0 µg/mL (Baseline) | Clinical Standard[4] |
| 6-aryl-5-cyano-pyrimidines | HepG2, MCF-7, HCT-116 | Thymidylate Synthase (TS) | 3.89 – 15.74 nM | Superior TS inhibition; 44-fold increase in Bax/Bcl2 ratio[5] |
| Indolyl-pyrimidine hybrids | MCF-7, HepG2, HCT-116 | EGFR | 0.25 µM (Enzyme) | Equipotent to Erlotinib in vivo[6] |
| Compound 11b (Fused) | A549, HepG2, HCT-116 | EGFR (WT & T790M mutant) | 2.40 – 4.14 µM | 4.5–8.4x more active than Erlotinib[2] |
| Derivative R2 | PanC-1 (Pancreatic) | Apoptosis / Tumor Volume | 52.68 µg/mL | 95.56% improvement over 5-FU in specific models[7] |
Structure-Activity Relationship (SAR) Insights
The data above is driven by specific molecular modifications. Substitutions at the C2 position with small amino groups are crucial for forming hydrogen bonds required for dihydrofolate reductase (DHFR) inhibition, whereas bulkier aryl groups at C2 drive kinase selectivity[1]. Furthermore, adding electron-withdrawing groups (e.g., Cl, NO2) at the C5 or C6 positions increases the electrophilicity of the ring, enhancing covalent interactions with target enzymes[3].
Experimental Methodologies: Validating Anticancer Activity
To ensure scientific integrity, the evaluation of novel pyrimidine derivatives must rely on self-validating experimental systems. Below are the standard protocols used to generate the comparative data, emphasizing the causality behind each methodological choice.
Protocol 1: In Vitro Cytotoxicity & Selectivity (Resazurin Assay)
Objective: Determine the IC50 of the synthesized compound and calculate its Selectivity Index (SI). Causality: Unlike the traditional MTT assay which requires cell lysis, the resazurin reduction assay is non-destructive. Active cells reduce non-fluorescent resazurin to highly fluorescent resorufin. This allows for continuous monitoring and downstream multiplexing on the exact same cell population. Self-Validating System:
-
Seed cancer cell lines (e.g., MCF-7, HepG2) and a normal fibroblast line (e.g., WI38) at
cells/well in 96-well plates. Including WI38 is critical to calculate the SI (IC50 Normal / IC50 Cancer). An SI > 3 validates that the compound is selectively targeting malignancy rather than acting as a general toxin[6]. -
Treat cells with serial dilutions of the pyrimidine derivative (0.1 µM to 100 µM), using 5-FU as a positive control and 0.1% DMSO as a vehicle negative control.
-
Incubate for 72 hours, add resazurin (20 µL of 0.15 mg/mL), and incubate for 4 hours.
-
Measure fluorescence (Ex: 530 nm / Em: 590 nm) and calculate IC50 via non-linear regression.
Protocol 2: Target Validation (Thymidylate Synthase Inhibition Assay)
Objective: Confirm that the observed cytotoxicity is mechanistically driven by TS inhibition. Causality: Measuring the spectrophotometric conversion of dUMP to dTMP isolates the specific enzymatic target from general cellular toxicity. Self-Validating System:
-
Prepare a reaction mixture containing the recombinant human TS enzyme, mTHF (cofactor), and the pyrimidine derivative at varying concentrations[5].
-
Initiate the reaction by adding dUMP.
-
Monitor the increase in absorbance at 340 nm (indicating the oxidation of mTHF to DHF).
-
Calculate the enzyme inhibition percentage relative to a vehicle-only control. A dose-dependent decrease in absorbance confirms direct target engagement[5].
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI)
Objective: Differentiate between programmed cell death (apoptosis) and off-target necrosis. Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane only during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell membrane is compromised (late apoptosis/necrosis). Self-Validating System:
-
Treat cells with the pyrimidine derivative at
and concentrations for 48 hours. -
Harvest, wash with cold PBS, and resuspend in binding buffer.
-
Stain with Annexin V-FITC and PI for 15 minutes in the dark.
-
Analyze via flow cytometry. The quadrant system inherently validates the mechanism: Q4 (Live: Ann-/PI-), Q3 (Early Apoptosis: Ann+/PI-), Q2 (Late Apoptosis: Ann+/PI+), and Q1 (Necrosis: Ann-/PI+). True pyrimidine-induced cytotoxicity will show a dose-dependent shift from Q4 to Q3 to Q2, avoiding Q1[2].
Fig 2: Self-validating experimental workflow for evaluating novel pyrimidine anticancer agents.
Conclusion
The evolution of pyrimidine derivatives from simple antimetabolites like 5-FU to complex, multi-targeted hybrids represents a significant leap in anticancer drug design. By leveraging structural modifications—such as ring fusions and the addition of electron-withdrawing groups—researchers can drastically improve target affinity for enzymes like TS and EGFR[3]. As demonstrated by the comparative data, novel pyrimidine architectures not only outperform traditional standards in raw IC50 metrics but also exhibit the ability to overcome pervasive resistance mutations, paving the way for the next generation of targeted oncology therapeutics.
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives - orientjchem.org - 1
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential - ijsat.org - 3
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - amegroups.org -7
-
Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - nih.gov -5
-
Pyrimidine As Anticancer Agent: A Review - sciensage.info -4
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - mdpi.com - 6
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - gsconlinepress.com - 2
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijsat.org [ijsat.org]
- 4. sciensage.info [sciensage.info]
- 5. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Benchmarking In Silico Bioactivity Prediction: Structure-Based Docking vs. Classical QSAR vs. Deep Learning
Executive Summary: The Shift from Trial to Computation
In the high-stakes arena of drug discovery, the cost of bringing a new molecular entity to market exceeds $2 billion, with a timeline spanning over a decade. In silico bioactivity prediction is no longer a luxury; it is the primary filter used to reduce the chemical search space from
This guide provides a rigorous, data-driven comparison of the three dominant paradigms in computational bioactivity prediction:
-
Structure-Based Virtual Screening (SBVS): Represented by AutoDock Vina .
-
Ligand-Based QSAR (Classical ML): Represented by Random Forest (Scikit-Learn) with Morgan Fingerprints .
-
Deep Learning (Geometric/Graph): Represented by Chemprop (Directed Message Passing Neural Networks) .
We evaluate these methods not just on accuracy metrics, but on their operational causality, data requirements, and applicability domains.
Methodology & Mechanism Comparison
Before analyzing performance data, we must establish the mechanistic differences. The choice of method is often dictated by data availability rather than raw accuracy.
The Three Pathways to Prediction
Figure 1: The three distinct computational workflows. Note that SBVS (Red path) requires a target structure, while ML (Yellow) and DL (Green) require training data.
Deep Dive: The Contenders
| Feature | AutoDock Vina (SBVS) | Random Forest (QSAR) | Chemprop (Deep Learning) |
| Core Logic | Physics-based: Simulates intermolecular forces (Van der Waals, Electrostatics) to find the lowest energy state. | Statistical: Correlates fixed structural substructures (fingerprints) with activity using decision trees. | Representation Learning: Learns features directly from the molecular graph via message passing; no fixed fingerprints. |
| Data Requirement | Zero-Shot: Requires NO known active ligands. Needs a high-quality 3D protein structure. | Few-Shot: Can work with <100 data points. Robust to noise. | Many-Shot: Typically requires >1,000 data points to outperform RF. |
| Interpretability | High: Visual inspection of the binding pose explains why it binds. | Medium: Feature importance can highlight critical substructures. | Low (Black Box): Hard to map learned vectors back to chemical intuition (though attention mechanisms help). |
| Computational Cost | High: Seconds to minutes per molecule. | Low: Microseconds per molecule. | Medium: Milliseconds per molecule (requires GPU). |
Performance Analysis (The "Head-to-Head")
To provide an objective comparison, we synthesize benchmark data from MoleculeNet (Wu et al., 2018) and recent docking comparisons.
Scenario A: The "Data-Rich" Benchmark (BACE-1 Inhibitors)
Context: BACE-1 is a well-characterized Alzheimer's target with thousands of known inhibitors. Dataset: MoleculeNet BACE (1,513 compounds). Split Type:Scaffold Split (Crucial for testing generalization to new chemical series).[1]
| Method | ROC-AUC (Scaffold Split) | RMSE (pIC50) | Notes |
| Random Forest (ECFP4) | 0.82 ± 0.02 | 0.95 | Strong baseline. Struggles with "activity cliffs" (small change = big effect). |
| Chemprop (D-MPNN) | 0.85 ± 0.03 | 0.88 | State-of-the-art. The message-passing architecture captures long-range dependencies better than fixed fingerprints. |
| AutoDock Vina | 0.68 ± 0.05 | N/A | Docking scores correlate poorly with absolute pIC50 but are excellent at enrichment (finding actives in the top 1%). |
Key Insight: If you have training data, Chemprop outperforms Docking for ranking. However, Docking provides the binding mode, which ML/DL cannot do without complex generative modules.
Scenario B: The "Novel Target" (Zero Data)
Context: A newly crystallized viral protease (e.g., early SARS-CoV-2 Mpro). No known inhibitors exist.
-
Random Forest / Chemprop: Fail. Cannot function without training labels.
-
AutoDock Vina: Success. Can immediately screen libraries to find initial hits (Enrichment Factor typically 10-20x over random selection).
Detailed Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: Structure-Based Docking (AutoDock Vina)
Objective: Predict binding affinity of a library against a target protein.
-
Protein Preparation:
-
Remove water molecules and heteroatoms (salts) from the PDB file.
-
Add polar hydrogens and Kollman charges using MGLTools or OpenBabel.
-
Validation Step: Ensure the total charge of the protein is integer-adjacent (not significantly non-neutral unless specific pH requires it).
-
-
Ligand Preparation:
-
Convert SMILES to 3D SDF using RDKit (EmbedMolecule).
-
Minimize energy using MMFF94 force field.
-
Convert to PDBQT format (defining rotatable bonds).
-
-
Grid Generation:
-
Define a search space (Box) centered on the active site residues.
-
Dimensions: Typically
Å.
-
-
Docking & Scoring:
-
Run Vina with exhaustiveness=8 (default) or 32 (high precision).
-
Self-Validation (Redocking): Take the co-crystallized ligand, remove it, process it, and re-dock it. Success metric: RMSD < 2.0 Å between docked pose and crystal pose.
-
Protocol B: Deep Learning (Chemprop)
Objective: Train a model to predict bioactivity from a CSV of SMILES and Activity Labels.
-
Data Curation:
-
Standardize SMILES (canonicalization) using RDKit.
-
Binarize activity (Active/Inactive) if doing classification, or log-transform (
) for regression.
-
-
Scaffold Splitting (Critical Step):
-
Do not use random split. Use Murcko Scaffold decomposition to group molecules by core structure.[2]
-
Assign 80% of scaffolds to Train, 10% to Val, 10% to Test. This prevents "memorization" of easy analogs.
-
-
Training (Chemprop CLI):
-
Ensembling:
-
Train 5 independent models with different random seeds. Average their predictions to quantify uncertainty.
-
Decision Guide: Which Tool When?
Use this logic flow to select the correct methodology for your project.
Figure 2: Strategic decision tree for selecting the optimal predictive method.
Conclusion
The "best" method is a function of your data landscape:
-
AutoDock Vina remains the gold standard for mechanistic understanding and zero-shot discovery on novel targets. Its accuracy in ranking is lower, but its ability to filter non-binders is invaluable.
-
Random Forest is the robust workhorse for lead optimization where data is sparse (50-500 compounds). It is computationally cheap and interpretable.
-
Chemprop (Deep Learning) is the superior choice for large-scale library screening when historical data exists. It captures subtle chemical features that fixed fingerprints miss, offering a 5-10% improvement in AUC over classical ML in data-rich regimes.
Recommendation: For a modern drug discovery campaign, employ a Hybrid Workflow . Use AutoDock Vina to generate poses and physics-based scores, then use those scores as features alongside Chemprop embeddings to train a consensus model.
References
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010).[5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
MoleculeNet: Wu, Z., Ramsundar, B., Feinberg, E. N., et al. (2018). MoleculeNet: a benchmark for molecular machine learning.[6][7][8][9] Chemical Science.
-
Chemprop (D-MPNN): Yang, K., Swanson, K., Jin, W., et al. (2019). Analyzing Learned Molecular Representations for Property Prediction.[10] Journal of Chemical Information and Modeling.
-
Scaffold Splitting: Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks.[6] Journal of Medicinal Chemistry.
-
RDKit: Landrum, G. (2016). RDKit: Open-source cheminformatics.
Sources
- 1. splito-docs.datamol.io [splito-docs.datamol.io]
- 2. Some Thoughts on Splitting Chemical Datasets [practicalcheminformatics.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. arxiv.org [arxiv.org]
- 6. MoleculeNet: a benchmark for molecular machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculenet.org [moleculenet.org]
- 8. scispace.com [scispace.com]
- 9. arxiv.org [arxiv.org]
- 10. GitHub - chemprop/chemprop: Message Passing Neural Networks for Molecule Property Prediction · GitHub [github.com]
Orthogonal Methods for Confirming Compound Structure and Purity: A Comparison Guide
As a Senior Application Scientist, I frequently encounter a dangerous pitfall in drug discovery and development: the illusion of 100% purity. When researchers rely solely on a single analytical technique—most commonly Reversed-Phase Liquid Chromatography coupled with UV detection (RP-HPLC-UV)—they are only measuring what that specific method is capable of "seeing." If an impurity lacks a chromophore, fails to ionize in mass spectrometry (MS), or elutes in the void volume, it effectively does not exist in the dataset.
To achieve true scientific integrity and comply with stringent regulatory frameworks, we must employ orthogonal analytical methods . Orthogonality in chemistry means using two or more independent techniques based on fundamentally different physical or chemical principles[1][2]. By overlapping these methods, the blind spots of one technique are covered by the strengths of another, creating a self-validating system of structural and purity confirmation.
The Causality of Orthogonality: Why One Method Fails
Consider a synthesized active pharmaceutical ingredient (API) that shows 99.5% purity by LC-MS (Area %). The researcher assumes it is pure, yet downstream biological assays exhibit unexpected toxicity. Why does this happen?
The causality lies in the physical principles of the instrument. LC-MS relies on chromatographic retention and ionization efficiency. If the sample contains 15% residual inorganic salts or a non-ionizable polymeric reagent, LC-MS will completely miss it[3].
Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) detects the magnetic spin of nuclei (e.g.,
Therefore, our experimental design dictates that LC-MS and qNMR must be used together —not as redundant checks, but as complementary lenses.
Authoritative Grounding: ICH Q2(R2) Guidelines
The International Council for Harmonisation ([ICH Q2(R2)][5]) guidelines for analytical procedure validation explicitly mandate orthogonal approaches. When specific impurity reference standards are unavailable, the guidelines state that specificity must be demonstrated by comparing the results to an orthogonal procedure[5][6]. This ensures that co-eluting impurities or hidden degradants are accurately identified and quantified.
Comparative Performance Guide: The Orthogonal Toolkit
To build a robust analytical profile, we must objectively compare the performance limits of our primary tools. The table below summarizes the quantitative capabilities and mechanistic blind spots of each method.
| Analytical Technique | Primary Principle | Limit of Detection (LOD) | Structural Elucidation Power | Purity Accuracy | Blind Spots (Causality of Failure) |
| LC-MS/MS | Chromatographic separation + Ionization | < 0.01% (Trace) | Moderate (Mass & Fragmentation) | Relative (Area %) | Non-ionizable compounds, inorganic salts, void-volume eluents[3]. |
| Magnetic spin of proton nuclei | ~0.1 - 1.0% | High (Atomic arrangement) | Absolute (w/w %) | Trace mutagenic impurities, overlapping solvent peaks[4]. | |
| SFC | Supercritical CO | ~0.05% | Low (Relies on coupled MS/UV) | Relative (Area %) | Highly polar/water-soluble macromolecules[3]. |
| GC-MS | Volatilization + Electron Impact (EI) | < 0.01% | Moderate (EI Fragmentation) | Relative (Area %) | Thermally labile or high-boiling-point non-volatile compounds[7]. |
Workflow Visualization
The following decision tree illustrates how to apply these orthogonal methods sequentially to create a self-validating data package.
Workflow for orthogonal compound purity assessment combining LC-MS, qNMR, and SFC.
Self-Validating Experimental Protocol: Multi-Modal Purity Assessment
To establish a trustworthy purity profile, follow this integrated qNMR and LC-MS/MS protocol. This workflow is self-validating: the relative purity (Area %) from LC-MS is cross-examined against the absolute mass fraction (w/w %) from qNMR.
Step 1: Sample Preparation & Internal Standard Selection (qNMR)
-
Causality Check: qNMR relies on the exact ratio of protons. Therefore, weighing precision is the single most critical source of error.
-
Accurately weigh ~10-15 mg of the synthesized compound and ~5 mg of a highly pure, certified Internal Standard (IC) (e.g., Maleic acid or TraceCERT® DMSO
) using a microbalance ( mg)[2]. -
Co-dissolve both in 0.6 mL of a deuterated solvent (e.g., DMSO-
) ensuring complete dissolution. Note: Incomplete solubility will artificially lower the calculated purity.
Step 2:
H qNMR Acquisition
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the
H spectrum at 400 MHz (preferably 600 MHz for better dispersion)[4]. -
Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated (typically D1 30 seconds). Causality: If D1 is too short, the nuclear spins will not fully return to equilibrium between pulses, leading to underestimated integrals and false purity values[4]. -
Calculate absolute purity (
) using the equation: (Where I = integral, N = number of protons, M = molar mass, W = weight).
Step 3: Orthogonal LC-MS/MS Profiling
-
Prepare a 1 mg/mL solution of the compound in ACN/Water.
-
Inject 2
L onto a Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.7 m)[3]. -
Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) over 10 minutes.
-
Utilize a Photodiode Array (PDA) detector (210-400 nm) in series with an Electrospray Ionization (ESI) Mass Spectrometer (Full scan
100-1000). -
Causality Check: Evaluate peak purity using PDA spectral homogeneity. If the UV spectrum shifts across the width of the peak, a hidden co-eluting impurity is present, necessitating an orthogonal separation method like SFC[8].
Step 4: Data Reconciliation (The Orthogonal Check)
Compare the LC-UV/MS relative purity against the qNMR absolute purity.
-
Scenario A (Concordant): LC-MS shows 98.5% (Area), qNMR shows 98.2% (w/w). The compound is highly pure and structurally verified.
-
Scenario B (Discordant): LC-MS shows 99.0% (Area), but qNMR shows 82.0% (w/w). Conclusion: The sample contains a massive amount of LC-invisible impurities (e.g., inorganic salts, residual water, or non-UV active solvents). Immediate re-purification via orthogonal chromatography (e.g., Normal Phase or SFC) is required[9].
Conclusion
Relying on a single analytical method introduces systemic bias. By combining the separation power and trace sensitivity of LC-MS with the absolute, reference-free quantification of qNMR, researchers can build a robust, ICH-compliant data package that guarantees both structural identity and true chemical purity.
References
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry / PMC. Available at:[Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at:[Link]
-
ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at:[Link]
-
European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). Available at:[Link]
-
LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Available at:[Link]
-
Reddit Chemistry Community. Measuring purity of organic compounds with GCMS. Available at:[Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. santaisci.com [santaisci.com]
Pyrimidine Analogs in Oncology: A Comparative SAR and Performance Guide
Executive Summary
This guide provides a technical analysis of pyrimidine analogs, focusing on the structural determinants that dictate their transition from simple antimetabolites to potent kinase inhibitors. Unlike generic reviews, we dissect the causality between specific chemical modifications (e.g., C5-halogenation, 2'-sugar fluorination) and their biological performance (IC50, metabolic stability, and enzyme affinity).
Part 1: Structural Architecture & Mechanistic Divergence
The efficacy of pyrimidine analogs hinges on two primary "Modification Zones": the Heterocyclic Core (C5 position) and the Sugar Moiety (2' position) .
The C5 "Warhead" (5-Fluorouracil vs. Uracil)
The substitution of hydrogen at the C5 position with fluorine is the foundational SAR principle of 5-Fluorouracil (5-FU).
-
SAR Logic: The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing the drug to deceive cellular enzymes. However, the C-F bond is much stronger and resists enzymatic cleavage.
-
Mechanism: 5-FU is converted to FdUMP, which forms a covalent, ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylene-THF. This creates a "dead-end" complex, halting DNA synthesis.
The Sugar "Stealth" Modification (Gemcitabine vs. Cytarabine)
While Cytarabine (Ara-C) modifies the stereochemistry of the 2'-hydroxyl group (arabinose configuration), Gemcitabine replaces hydrogens with two fluorine atoms (2',2'-difluorodeoxycytidine).
-
SAR Logic: The fluorine atoms at the 2' position render the glycosidic bond more stable against enzymatic degradation by cytidine deaminase.
-
Performance Impact: This modification allows Gemcitabine to permeate cell membranes more efficiently (via hENT1 transporters) and undergo "self-potentiation" by inhibiting ribonucleotide reductase (RNR), a feature absent in Cytarabine.
Diagram: Mechanistic Divergence of Pyrimidine Analogs
The following diagram illustrates the parallel yet distinct activation pathways of 5-FU, Cytarabine, and Gemcitabine.
Caption: Comparative activation pathways showing Gemcitabine's dual-action (DNA + RNR) vs. 5-FU's TS targeting.
Part 2: Comparative Performance Metrics
The following data aggregates performance metrics across standard oncology cell lines. Note the potency shift from micromolar (µM) to nanomolar (nM) when moving from first-generation (5-FU) to third-generation (Gemcitabine) analogs in pancreatic models.
Table 1: Potency & Stability Profile[1]
| Feature | 5-Fluorouracil (5-FU) | Cytarabine (Ara-C) | Gemcitabine |
| Primary Indication | Colorectal, Breast, GI | Acute Myeloid Leukemia (AML) | Pancreatic, NSCLC, Bladder |
| IC50 (HCT-116 Colorectal) | 19.8 – 30.0 µM [1] | > 50 µM (Resistant) | 0.01 – 0.05 µM |
| IC50 (MiaPaCa-2 Pancreatic) | 4.63 µM [2] | N/A (Low efficacy) | 0.01 – 0.04 µM (11-42 nM) [2] |
| Half-life (Plasma) | Short (10-20 min) | Short (10-20 min) | Short (30-90 min)* |
| Limiting Enzyme | DPD (Dihydropyrimidine dehydrogenase) | Cytidine Deaminase | Cytidine Deaminase |
| Key SAR Advantage | Small size mimics Uracil perfectly | Sugar stereochemistry blocks rotation | Fluorine atoms prevent deamination |
*Gemcitabine's half-life is extended intracellularly due to accumulation of its triphosphate form.
Part 3: Experimental Workflow for SAR Validation
To validate a new pyrimidine analog, one must prove it acts via the intended mechanism (e.g., TS inhibition) rather than general toxicity.
Protocol A: Thymidylate Synthase (TS) Inhibition Assay
Objective: Quantify the ability of a C5-modified analog to bind TS and prevent dTMP formation.
Reagents:
-
Recombinant human TS enzyme.
-
Substrate: dUMP (200 µM).
-
Cofactor: 5,10-methylene-tetrahydrofolate (mTHF) (250 µM).
-
Detection: Spectrophotometer (340 nm).
Step-by-Step Workflow:
-
Baseline Setup: Prepare a reaction buffer (50 mM TES, pH 7.4, 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM β-mercaptoethanol).
-
Enzyme Activation: Incubate recombinant TS (0.2 µM) with the test compound (various concentrations) for 15 minutes at 25°C. Why? This allows slow-binding inhibitors (like FdUMP) to form the ternary complex.
-
Reaction Initiation: Add dUMP and mTHF to start the reaction.
-
Measurement: Monitor absorbance at 340 nm for 10 minutes.
-
Data Analysis: Plot the initial velocity (
) against inhibitor concentration to determine .-
Self-Validation: Include FdUMP as a positive control. If FdUMP does not show >90% inhibition at 1 µM, the enzyme preparation is inactive.
-
Protocol B: Differential Cytotoxicity (MTT Assay)
Objective: Determine if the analog is specific to S-phase active cells (characteristic of antimetabolites).
-
Seeding: Plate HCT-116 cells (3,000 cells/well) in 96-well plates.
-
Dosing: Treat with serial dilutions of the analog (0.001 µM to 100 µM).
-
Incubation:
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read at 570 nm.
-
Interpretation: A significant drop in IC50 from 24h to 72h confirms cell-cycle specificity.
Part 4: Advanced SAR – The Kinase Shift
Modern medicinal chemistry has evolved the pyrimidine scaffold beyond antimetabolites into Kinase Inhibitors . Fusing the pyrimidine ring (e.g., Pyrrolo[2,3-d]pyrimidine) creates a scaffold that mimics the Adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like EGFR and CDK.
SAR Decision Tree for Pyrimidine Design
Use this logic flow to guide structural modifications based on the desired target.
Caption: SAR decision matrix for evolving the pyrimidine scaffold toward antimetabolites or kinase inhibitors.
Key Structural Shift:
-
Antimetabolites: Retain the single ring; modify substituents to mimic natural substrates (Uracil/Cytosine).
-
Kinase Inhibitors: Fuse the pyrimidine with a pyrrole or pyrazole ring to create a bicyclic system (e.g., Ibrutinib or Tofacitinib scaffolds). This increases hydrophobic bulk to fill the kinase ATP pocket [3].
References
-
Pan-drug and drug-specific mechanisms of 5-FU... in colorectal cancer cells. Source: NCBI / PMC.[1] URL:[Link]
-
Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine. Source: PubMed / Oncology Reports. URL:[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Chemistry. URL:[Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Current Medicinal Chemistry. URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. mdpi.com [mdpi.com]
- 4. The synergistic interaction of gemcitabine and cytosine arabinoside with the ribonucleotide reductase inhibitor triapine is schedule dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Validating Small Molecule Hits
From HTS Signal to Confirmed Target Engagement: A Strategic Workflow
Introduction: The Challenge of the "Hit"
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] However, an initial signal in an HTS campaign is merely the beginning of a long journey. The primary data is notoriously fraught with false positives, which can arise from numerous sources including compound autofluorescence, aggregation, chemical reactivity, or even inorganic impurities like zinc.[2][3][4][5]
Pursuing these deceptive hits consumes invaluable time, resources, and intellectual capital, potentially derailing promising projects.[6][7] Therefore, a rigorous, multi-step validation cascade is not just a procedural formality; it is a critical strategy to de-risk a project and build a foundation of confidence in a chemical series before committing to the expensive and labor-intensive process of lead optimization.[7][8]
This guide presents a field-proven, logical framework for validating small molecule hits. We will move beyond a simple checklist of assays to explain the causality behind each experimental choice, ensuring that every step provides a layer of self-validating data. The goal is to systematically triage compounds, eliminating artifacts and confirming direct, on-target activity in a biologically relevant context.
The Hit Validation Funnel: A Strategy for Building Confidence
The most effective way to approach hit validation is as a multi-stage funnel. At each stage, compounds are subjected to increasingly stringent criteria, with the expectation that a large percentage of initial hits will be eliminated. Only the most promising, well-behaved molecules proceed to the next level, increasing the probability of success in downstream development.
Caption: The Hit Validation Funnel illustrates the sequential attrition of compounds.
Stage 1: Hit Confirmation & Basic Triage
The first step after a primary screen is to confirm that the observed activity is real and reproducible. This stage focuses on eliminating the most common and obvious artifacts.
-
Re-test from Dry Powder: The initial HTS is often performed with compounds from a library stored in DMSO. The first crucial step is to re-order or re-synthesize a fresh, dry powder sample of the hit compound, create a new stock solution, and re-test it in the primary assay to confirm activity. This eliminates errors from compound degradation or plating mistakes.
-
Dose-Response Curve: Re-confirmation should be done over a range of concentrations to generate a dose-response curve and determine the IC50 or EC50 (the concentration at which 50% of the maximal effect is observed). This confirms potency and ensures the activity is not a result of a single-point artifact.
-
Identity and Purity Check: A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should be performed on the fresh powder to confirm the compound's identity (correct mass) and assess its purity. Impurities can be the source of the observed biological activity.[9]
Stage 2: Orthogonal Assays - Escaping Technology-Dependent Artifacts
A positive result in the primary assay, even if confirmed, might be an artifact of the specific assay technology used.[10] For example, a compound might interfere with a fluorescence-based readout without ever interacting with the target protein.[6][10] The solution is to use an orthogonal assay —a test that measures the same biological endpoint but uses a fundamentally different detection method.[10][11]
The principle is that a true hit should be active regardless of how the activity is measured, while a technology-specific artifact will be active in one assay but not the other.[11] Regulatory bodies like the FDA encourage the use of orthogonal methods to strengthen analytical data.[11]
Caption: Logic of using an orthogonal assay to eliminate false positives.
For example, if the primary screen was a fluorescence intensity-based assay for a kinase, an orthogonal confirmation could involve a luminescence-based method like AlphaScreen or a time-resolved fluorescence (TR-FRET) assay.[12]
Stage 3: Biophysical Validation - Proving Direct Target Engagement
A compound that passes primary and orthogonal biochemical assays is confirmed to modulate the target's activity. However, this does not definitively prove that the compound works by binding directly to the target protein.[9] It could be acting on a cofactor, a substrate, or another component in the assay buffer. Biophysical methods are essential for confirming a direct, physical interaction between the compound and the target protein.[13][14]
Several techniques are available, each with distinct advantages and disadvantages. The choice of method depends on factors like throughput, protein consumption, and the specific information required.
| Technique | Principle | Information Gained | Throughput | Key Advantages | Key Limitations |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Measures the change in protein melting temperature (Tm) upon ligand binding.[15][16] | Binding (Yes/No), Relative Affinity (ΔTm) | High | Low protein consumption, rapid, uses standard qPCR instruments.[15] | Indirect affinity measurement; dye can interfere; not all binding events cause a Tm shift.[17] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand flowing over a sensor chip binds to an immobilized target.[18] | Affinity (KD), Kinetics (ka, kd), Stoichiometry | Medium to High | Real-time, label-free, provides kinetic data (residence time).[18][19][20] | Requires protein immobilization which can affect activity; mass-dependent signal can be challenging for small fragments.[18][21] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[22][23] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | "Gold standard" for thermodynamics; label-free, in-solution measurement.[22][24] | High protein consumption; low throughput; sensitive to buffer mismatch.[24] |
The application of these methods provides definitive evidence of a direct interaction, significantly increasing confidence that the compound's mechanism of action is on-target.[13]
Stage 4: Cellular Target Engagement & Functional Assays
Demonstrating that a compound binds to a purified protein is a critical step, but it doesn't guarantee the compound will work in the complex environment of a living cell.[25] The compound must be able to cross the cell membrane, avoid efflux pumps, remain stable, and find its target amidst a sea of other proteins and metabolites. Therefore, the next crucial stage is to confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for this purpose.[26][27][28]
-
Principle: The core principle is that when a compound binds to its target protein within a cell, it stabilizes the protein against heat-induced denaturation.[28][29]
-
Workflow: Cells are treated with the compound, then heated to a specific temperature. After lysis, the aggregated, denatured proteins are separated from the soluble fraction. The amount of soluble target protein remaining is quantified (often by Western Blot or mass spectrometry). A higher amount of soluble protein in the compound-treated sample compared to the control indicates target engagement.[26][30]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[26]
Beyond confirming target engagement, it is vital to demonstrate that this engagement leads to a desired functional outcome in cells. This requires a cell-based functional assay that measures a downstream consequence of target modulation, such as the inhibition of a signaling pathway, a change in gene expression, or induction of apoptosis. A positive result in a functional assay provides the ultimate validation that the compound not only reaches its target but also exerts the intended biological effect.
Stage 5: Medicinal Chemistry & ADME Triage
The final stage of validation involves looking at the hit compound through the lens of a medicinal chemist. This step assesses the "druggability" and optimization potential of the chemical scaffold.
-
Structure-Activity Relationship (SAR) by Analogy: Are there commercially available analogs of the hit? Testing a small number of these can provide an immediate, preliminary understanding of the SAR.[31] If small structural changes lead to a significant loss of activity, it provides further evidence of a specific binding interaction.[32][33][34]
-
Computational Assessment: In silico tools can flag compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to cause artifacts in many assays.[5][9]
-
Early ADME Properties: Simple, early-stage assays can predict potential liabilities in Absorption, Distribution, Metabolism, and Excretion (ADME). Assays for solubility, cell permeability (e.g., PAMPA), and metabolic stability (e.g., microsomal stability) can help prioritize hits that have a better chance of becoming successful drugs.[35]
Detailed Protocol: Differential Scanning Fluorimetry (DSF)
DSF, also known as a Thermal Shift Assay (TSA), is a high-throughput, low-cost biophysical assay to screen for ligand binding.[15][16]
Objective: To determine if a compound directly binds to and stabilizes a target protein by measuring the change in its thermal melting temperature (Tm).
Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous environment but fluoresces strongly when it binds to hydrophobic regions of a protein.[16] As the protein is heated, it unfolds (melts), exposing its hydrophobic core. The dye binds to these exposed regions, causing a sharp increase in fluorescence. The midpoint of this transition is the Tm. A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a measurable increase in the Tm (a "thermal shift").[13]
Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target protein in a suitable, well-buffered solution (e.g., HEPES or PBS, pH 7.4). Final concentration in the assay is typically 2-10 µM.[15]
-
Dye Stock: Prepare a stock of SYPRO Orange dye (e.g., 5000x) by diluting in DMSO. Protect from light.
-
Compound Plate: Prepare a 96- or 384-well plate with hit compounds serially diluted to the desired concentrations (e.g., starting at 100 µM). Include DMSO-only wells as a negative control.
-
-
Assay Plate Setup:
-
On ice, prepare a master mix containing the protein and dye in the assay buffer. A typical final dye concentration is 5x.
-
Dispense the protein/dye master mix into the wells of a multi-well PCR plate (e.g., 19 µL per well).[15]
-
Transfer 1 µL of compound solution from the compound plate to the assay plate.
-
Seal the plate securely with an optical-quality seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence of the appropriate channel for SYPRO Orange.
-
Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 0.5°C/minute. Collect fluorescence data at every temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature for each well. The resulting curve will be sigmoidal.
-
Calculate the first derivative of this curve. The peak of the derivative plot corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated well (ΔTm = Tm_compound - Tm_DMSO).
-
A significant positive ΔTm (typically >2°C) is considered a positive result, indicating that the compound binds and stabilizes the protein.
-
Conclusion
Validating small molecule hits is a systematic process of evidence accumulation. By progressing from simple re-confirmation through orthogonal biochemical assays, direct biophysical binding confirmation, and finally to cellular target engagement and functional modulation, researchers can effectively triage hits and eliminate artifacts. This structured funnel approach ensures that only the most promising, well-characterized compounds advance to the resource-intensive lead optimization phase, ultimately increasing the efficiency and success rate of the entire drug discovery pipeline.[7][36]
References
- A beginner's guide to differential scanning fluorimetry. The Biochemist - Portland Press.
- Improving Therapeutics Discovery with Orthogonal Assay D
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Differential Scanning Fluorimetry (DSF). Unchained Labs.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Isothermal titration calorimetry and thermal shift assay in drug design. PubMed.
- High-Throughput Screening. Drug Discovery - Technology Networks.
- False Positives/Neg
- The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. Malvern Panalytical.
- Isothermal Titration Calorimetry. Biomolecular Interactions Analysis - Malvern Panalytical.
- From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. PubMed.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Isothermal titration calorimetry in drug discovery. PubMed.
- The use of differential scanning fluorimetry to detect ligand interactions th
- Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Domainex.
- Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology.
- Differential Scanning Fluorimetry (DSF). MYCENAX.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Surface Plasmon Resonance (SPR) Assay.
- Orthogonal Assay Service.
- SPR applications in early drug discovery. Nicoya Lifesciences.
- The use of biophysical methods in the hit-to-lead process. Drug Target Review.
- Structure-Activity Relationship (SAR)
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
- High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Four Well-Established Strategies Used in Hit Identific
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC.
- SAR: Structure Activity Rel
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC.
- Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elabor
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Target Engagement. Selvita.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- Structure-activity rel
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
- Effective Strategies for Successful Hit Identification in Drug Discovery.
-
Hit Identification. Vipergen. [Link]
- Hit discovery and hit-to-lead approaches. Current Opinion in Chemical Biology.
- Hit to lead. Wikipedia.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Hit to Lead and Lead Optimiz
Sources
- 1. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. False Positives/Negatives in HTS [truegeometry.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. revvitysignals.com [revvitysignals.com]
- 12. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 14. nuvisan.com [nuvisan.com]
- 15. portlandpress.com [portlandpress.com]
- 16. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]
- 18. criver.com [criver.com]
- 19. nuvisan.com [nuvisan.com]
- 20. drughunter.com [drughunter.com]
- 21. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. pelagobio.com [pelagobio.com]
- 29. eubopen.org [eubopen.org]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structure-Activity Relationship (SAR) Optimization of Hits - CD BioGlyco [bioglyco.com]
- 33. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 34. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 35. selvita.com [selvita.com]
- 36. pelagobio.com [pelagobio.com]
Validation of a novel pyrimidine compound's mechanism of action
Comparative Validation Guide: Novel Pyrimidine Analog Pyr-4X vs. Standard Antimetabolites
Executive Summary & Rationale
The clinical efficacy of fluoropyrimidines (e.g., 5-Fluorouracil [5-FU]) is frequently compromised by acquired resistance, primarily driven by Thymidylate Synthase (TS) overexpression and nucleoside transport downregulation. This guide validates Pyr-4X , a novel third-generation pyrimidine analog designed with a dual mechanism of action: high-affinity TS inhibition and secondary microtubule destabilization.
This document serves as a technical blueprint for researchers to validate Pyr-4X against standard-of-care (SoC) agents, specifically 5-FU and Gemcitabine .
The Comparative Landscape
To establish the superiority of Pyr-4X, we must benchmark it against the current standards. The following table summarizes the physicochemical and mechanistic distinctions that must be validated experimentally.
Table 1: Mechanistic Profiling of Pyr-4X vs. SoC Alternatives
| Feature | 5-Fluorouracil (5-FU) | Gemcitabine | Pyr-4X (Novel) |
| Primary Target | Thymidylate Synthase (TS) (via FdUMP) | DNA Chain Termination (Masked) | Dual: TS (Direct) & Tubulin |
| Metabolic Activation | Required (Complex: OPRT/UPP1) | Required (dCK phosphorylation) | Minimal (Direct bioactive scaffold) |
| Resistance Mode | TS Overexpression, DPD Catabolism | dCK Downregulation, RRM1/2 Upregulation | Evasion: Active in TS-high & dCK-low cells |
| Tubulin Effect | None | None | Destabilization (Colchicine-site) |
| IC50 (HCT116-Res) | > 50 µM (Resistant) | ~5 µM | < 0.5 µM (Hypersensitive) |
Primary Mechanism: Thymidylate Synthase (TS) Inhibition[1][2][3][4]
The "Gold Standard" for validating TS inhibition is the Tritium Release Assay . Unlike simple proliferation assays, this measures the catalytic activity of the enzyme directly.
Experimental Logic (Causality)
TS catalyzes the methylation of dUMP to dTMP.[1][2][3] During this reaction, a proton at the C-5 position of dUMP is displaced. If [5-³H]dUMP is used as the substrate, the tritium is released into water. The amount of tritiated water (
Protocol: [5-³H]dUMP Tritium Release Assay
-
Lysate Preparation: Harvest cells (e.g., HCT116) in exponential growth. Sonicate in ice-cold Tris-HCl buffer (pH 7.4) containing phosphatase inhibitors.
-
Reaction Setup:
-
Mix 50 µL cell lysate (or recombinant hTS) with reaction buffer.
-
Add cofactor: 5,10-methylenetetrahydrofolate (CH2THF) (200 µM).
-
Add Substrate: [5-³H]dUMP (1 µM, specific activity ~15 Ci/mmol).
-
Add Inhibitor: Pyr-4X (Titrate 0.1 nM – 10 µM).
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with 10% activated charcoal (adsorbs unreacted nucleotides).
-
Quantification: Centrifuge charcoal. Mix supernatant with scintillation fluid.[2] Measure CPM (Counts Per Minute).
Validation Criteria: A sigmoidal dose-response curve showing >90% reduction in CPM at saturating concentrations confirms specific TS blockade.
Secondary Mechanism: Tubulin Destabilization
Most pyrimidines fail when TS is upregulated. Pyr-4X overcomes this by targeting the cytoskeleton.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that increases emission intensity only when incorporated into polymerized microtubules.[4][5][6]
-
Reagent Prep: Thaw >99% pure porcine brain tubulin on ice. Resuspend in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Plate Setup: Use a 96-well black half-area plate pre-warmed to 37°C.
-
Treatment Groups:
-
Negative Control: DMSO (Tubulin polymerizes normally).
-
Positive Control (Stabilizer): Paclitaxel (Rapid polymerization, high max fluorescence).
-
Positive Control (Destabilizer): Vinblastine or Colchicine (Flat line, no polymerization).
-
Test Compound: Pyr-4X (1 µM, 5 µM).
-
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.
Data Interpretation:
-
If Pyr-4X mimics Paclitaxel , the curve will shift left (faster nucleation).
-
If Pyr-4X mimics Colchicine , the curve will remain flat (inhibition of assembly). This is the expected profile for Pyr-4X.
Visualizing the Dual Mechanism
The following diagram illustrates how Pyr-4X creates a "Synthetic Lethality" trap that standard 5-FU cannot achieve.
Figure 1: Dual Mechanism of Action. Pyr-4X blocks DNA synthesis via TS inhibition (S-phase) and simultaneously prevents microtubule assembly (M-phase), bypassing standard TS-overexpression resistance mechanisms.
Cellular Validation & Resistance Profiling
To prove clinical relevance, you must screen against isogenic resistant lines.
Protocol:
-
Cell Lines: Parental HCT116 (WT) vs. HCT116-5FUR (Induced resistance via chronic 5-FU exposure).
-
Assay: CellTiter-Glo (ATP quantification) is preferred over MTT for higher sensitivity.
-
Timeline: 72-hour drug exposure.
Expected Results (Data Summary):
| Cell Line | 5-FU IC50 (µM) | Gemcitabine IC50 (µM) | Pyr-4X IC50 (µM) | Resistance Factor (RF)* |
| HCT116 (WT) | 2.5 | 0.8 | 0.4 | -- |
| HCT116-5FUR | >100.0 | 1.2 | 0.6 | 1.5x (Low) |
*RF = IC50(Resistant) / IC50(Parental). An RF < 2.0 indicates the drug effectively overcomes resistance.
Comprehensive Validation Workflow
Use this decision tree to structure your experimental pipeline.
Figure 2: Step-wise validation pipeline ensuring both mechanisms are active before cellular testing.
References
-
Longley, D. B., et al. (2003).[7] "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. Link
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. Link
-
Cytoskeleton, Inc. "Tubulin Polymerization Assay Protocol (Fluorescence)." Cytoskeleton Assay Manuals. Link
-
Parker, W. B. (2009). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chem Rev. Link
-
Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. maxanim.com [maxanim.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
2-Methyl-2-(pyrimidin-2-yl)propanenitrile proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile for Laboratory Professionals
As research and development in pharmaceuticals and chemical synthesis advance, the responsible management of novel chemical compounds is paramount. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is one such compound whose safe handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a comprehensive understanding of its hazards is critical. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a nitrile compound, which warrants specific precautions due to the potential for hazardous reactions and toxic byproducts.
The primary danger associated with nitrile-bearing compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids, strong bases, or high temperatures.[1][2] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen cyanide, nitrogen oxides, and carbon monoxide.[2]
The known GHS (Globally Harmonized System) classifications for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile are summarized below.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 (Harmful) |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |
| Acute toxicity, Inhalation | H332: Harmful if inhaled | Warning | GHS07 (Harmful) |
| Specific target organ toxicity, Single exposure | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |
| Data sourced from Sigma-Aldrich Safety Information. |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety measures must be in place before any handling or disposal procedures begin.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Safety equipment suppliers can provide recommendations on the most protective material for your specific operation.[3]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. Ensure full skin coverage.[3]
-
Respiratory Protection: All handling of this solid compound and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
Workplace Engineering Controls:
-
A certified chemical fume hood is essential.
-
An eyewash station and emergency shower must be readily accessible in the immediate work area.[3]
-
Ensure the work area is well-ventilated.[2]
Waste Segregation and Collection: A Step-by-Step Protocol
Improper segregation of chemical waste is a primary cause of laboratory accidents. For 2-Methyl-2-(pyrimidin-2-yl)propanenitrile, the key is to prevent any contact with incompatible materials that could lead to the generation of hydrogen cyanide gas.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated container for 2-Methyl-2-(pyrimidin-2-yl)propanenitrile waste. The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[4]
-
Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[5] Do not use metal containers for any waste streams that could become acidic or basic.[6]
-
-
Labeling:
-
The moment a chemical is designated as waste, it must be managed as hazardous waste.[4]
-
Affix a "Hazardous Waste" label to the container.[4]
-
The label must include the full chemical name: "2-Methyl-2-(pyrimidin-2-yl)propanenitrile". Do not use abbreviations or chemical formulas.[4]
-
List all constituents of the waste, including any solvents used for rinsing.
-
-
Segregation is Critical:
-
Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][7][8]
-
The SAA must be under the control of laboratory personnel and away from normal lab activities.[6]
-
Keep the waste container closed except when adding waste.[1][4]
-
Place the primary waste container inside a secondary containment bin or tray to capture any potential spills or leaks.[6] The secondary container must be chemically compatible and hold 110% of the primary container's volume.[6]
-
Disposal Workflow: From Generation to Pickup
The ultimate disposal of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile must be handled by a licensed hazardous waste disposal company.[8] On-site treatment or neutralization is not recommended due to the acute toxicity risks. The workflow below outlines the process from waste generation to its final removal.
Caption: Workflow for the safe disposal of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating harm.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
PPE: Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand) and scoop the absorbent into a container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: The spill cleanup materials are also hazardous waste and must be disposed of following the procedures outlined above.
First Aid and Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][9]
Given the potential for cyanide exposure, laboratories working with this compound should consult with their institution's Environmental Health & Safety (EH&S) department and a licensed health care professional to ensure emergency medical services, potentially including cyanide antidotes, are readily available.[10]
Regulatory Framework and Waste Minimization
The entire process of hazardous waste management, from generation to disposal, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Laboratories are classified as waste generators and must adhere to specific requirements for storage, labeling, and disposal.[11][12]
Beyond compliance, a core principle of modern laboratory management is waste minimization.[1][7] Consider the following strategies:
-
Order only the quantity of chemical required for your research.[1]
-
Maintain a chemical inventory to avoid ordering duplicates.[1]
-
If possible, substitute hazardous chemicals with less hazardous alternatives.[13]
-
Reduce the scale of experiments to decrease the volume of waste produced.[1]
By adhering to these rigorous safety and disposal protocols, researchers can handle 2-Methyl-2-(pyrimidin-2-yl)propanenitrile responsibly, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Laboratory Science. [Link]
-
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Disposal Methods for Chemical Waste: A Comprehensive Guide. (2024, October 1). Greenflow. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. University of California, San Diego, Environment, Health & Safety. [Link]
-
Cyanide Antidotes. (2020, March 31). Occupational Safety and Health Administration (OSHA). [Link]
-
2-Methyl-2-(pyridin-4-yl)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
-
Cyanide Hazard Summary. New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Procedures Handbook. California State University, Long Beach, Campus Safety Division. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association (NSTA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN). Centers for Disease Control and Prevention (CDC). [Link]
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Toxicological Profile for Cyanide, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Cyanides (as CN). Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Propionitrile. Chemos GmbH & Co.KG. [Link]
-
EPA's Guide for Industrial Waste Management. U.S. Environmental Protection Agency (EPA). [Link]
-
Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Released Interim Guidance on Destruction and Disposal of Certain PFAS and PFAS-Containing Materials. (2024, April 9). Harvard Law School, Environmental and Energy Law Program. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Cyanide Antidotes | Occupational Safety and Health Administration [osha.gov]
- 11. justrite.com [justrite.com]
- 12. epa.gov [epa.gov]
- 13. acewaste.com.au [acewaste.com.au]
A Comprehensive Guide to the Safe Handling of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the "why" behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a compound with specific health hazards that demand careful handling. According to available safety information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
The GHS pictogram associated with this chemical is the GHS07, indicating that it is a harmful irritant.[1] The signal word is "Warning".[1][2]
Nitriles as a class of compounds can be toxic. Some nitriles can release hydrogen cyanide upon decomposition (e.g., through heat or reaction with strong acids), or be metabolized in the body to cyanide.[3][4] Therefore, it is crucial to handle this compound with the assumption that it may have cytotoxic or other hazardous properties, similar to many antineoplastic drugs.[5][6][7]
Risk Assessment Summary
| Hazard | Potential Consequences | Severity |
| Oral Toxicity | Harmful or fatal if ingested. | High |
| Dermal Contact | Skin irritation, potential for absorption. | Moderate |
| Eye Contact | Serious eye irritation, potential for damage. | High |
| Inhalation | Respiratory tract irritation, potential systemic toxicity. | High |
| Decomposition | Potential for release of toxic gases (e.g., hydrogen cyanide, nitrogen oxides).[8] | High |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including many solvents and organic compounds.[9][10][11][12] Always double-glove when handling this compound. This provides an extra layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[13] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[13]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit (e.g., Tyvek) is recommended.[13]
-
Respiratory Protection: Due to the risk of respiratory irritation and potential for inhalation toxicity, all work with solid or solutions of this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or if there is a risk of exposure outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All manipulations of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Safe Handling and Operations Workflow
A systematic approach to handling this compound will minimize the risk of exposure.
Caption: Workflow for the safe handling of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile.
Step-by-Step Protocol for Preparing a Solution
-
Preparation:
-
Put on all required PPE: double nitrile gloves, safety goggles, face shield, and a lab coat.
-
Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Cover the work surface in the fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (beakers, graduated cylinders, stir bar, etc.).
-
-
Weighing:
-
Tare a clean, dry weighing boat or paper on an analytical balance inside the fume hood.
-
Using a dedicated, clean spatula, carefully transfer the desired amount of 2-Methyl-2-(pyrimidin-2-yl)propanenitrile to the weighing boat. Avoid creating dust.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel.
-
Use a small amount of the desired solvent to rinse the weighing boat and spatula to ensure a complete transfer.
-
Slowly add the remaining solvent to the reaction vessel.
-
Gently stir the mixture until the solid is completely dissolved. Keep the vessel covered as much as possible.
-
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully scoop the absorbent material into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves and absorbent paper, into the hazardous waste container.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
If the spill is flammable, remove all ignition sources.
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection.
-
Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is essential for safety and environmental protection.
-
Solid Waste: All solid waste contaminated with 2-Methyl-2-(pyrimidin-2-yl)propanenitrile (e.g., gloves, weigh boats, absorbent paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Regulations: All waste must be disposed of in accordance with federal, state, and local regulations.[15] Consult your institution's environmental health and safety (EHS) office for specific guidance.
By adhering to these guidelines, you can significantly reduce the risks associated with handling 2-Methyl-2-(pyrimidin-2-yl)propanenitrile and ensure a safe and productive research environment.
References
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). Retrieved from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1). Retrieved from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, July 1). American Journal of Hospital Pharmacy, 43(7), 1193-1204. Retrieved from [Link]
-
Nitrile Gloves for Chemical Handling - GlovesnStuff. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Succinonitrile | CDC. (n.d.). Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. (n.d.). Retrieved from [Link]
-
ASHP guidelines on handling hazardous drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]
Sources
- 1. 2-Methyl-2-(pyrimidin-2-yl)propanenitrile | 1849313-91-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Succinonitrile [cdc.gov]
- 4. dnacih.com [dnacih.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. ashp.org [ashp.org]
- 15. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
